Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Description
The exact mass of the compound Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522441. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-methylthiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-4(2)11-8-7-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYHEWXYWCDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325979 | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-53-9 | |
| Record name | 29682-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Foreword: The Ascendant Role of the 1,2,3-Thiadiazole Scaffold in Modern Drug Discovery
The 1,2,3-thiadiazole ring system is a privileged heterocyclic motif that commands significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity make it a versatile building block for designing novel therapeutic agents. Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antifungal properties.[1][3] Furthermore, certain 1,2,3-thiadiazole derivatives serve as crucial plant activators and inducers of systemic acquired resistance (SAR), highlighting their importance in agriculture.[4]
This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative: Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both accuracy and reproducibility.
Part 1: Strategic Synthesis via Hurd-Mori Cyclization
The construction of the 1,2,3-thiadiazole ring is most reliably achieved through the Hurd-Mori reaction.[5][6] This powerful cyclization strategy involves the reaction of a hydrazone derivative bearing an α-methylene group with thionyl chloride (SOCl₂).[6][7] The choice of this pathway is predicated on its efficiency, tolerance of various functional groups, and the ready availability of starting materials.
The Underlying Mechanism: A Cascade of Controlled Reactions
The Hurd-Mori synthesis is not a simple condensation but a nuanced sequence of electrophilic attack and cyclization. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process begins with the formation of an N-acyl or N-tosylhydrazone from a corresponding ketone. This hydrazone is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to forge the thiadiazole ring.[1][5] The presence of an electron-withdrawing group on the hydrazone nitrogen can significantly facilitate a successful cyclization.[4]
Caption: The mechanistic pathway of the Hurd-Mori reaction.
Experimental Workflow: From Precursor to Purified Product
The synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a two-step process, beginning with the formation of a hydrazone from ethyl 2-oxobutanoate, followed by the critical Hurd-Mori cyclization.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(1-(aminocarbonyl)hydrazono)butanoate (Semicarbazone Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in a 1:1 mixture of ethanol and water (100 mL).
-
Causality: Sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free nucleophile required for the reaction. The ethanol/water solvent system ensures the solubility of both the organic ketone and the inorganic salts.
-
-
Reaction Initiation: To the stirring solution, add ethyl 2-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Reaction Progression: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture in an ice bath. The semicarbazone product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
-
Reaction Setup: In a fume hood, equip a 100 mL two-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize HCl gas. Add excess thionyl chloride (SOCl₂, ~10 eq) to the flask and cool to 0°C in an ice bath.
-
Causality: An excess of thionyl chloride serves as both the reagent and the solvent. The reaction is highly exothermic and releases HCl gas, necessitating careful temperature control and a proper gas trap for safety.
-
-
Substrate Addition: Slowly add the dried semicarbazone from Step 1 in small portions to the cold, stirring thionyl chloride over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[7]
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The solution will typically change color, indicating reaction progress.
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. This step is highly exothermic and must be performed slowly in a fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate as a crystalline solid or oil.
Part 2: Rigorous Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach provides a self-validating system for characterization.[8]
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for determining the carbon-hydrogen framework of the molecule.[8]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of carbon signals.
Expected Data:
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~4.40 (q, 2H) | -O-CH₂ -CH₃ | ~162.0 | C =O (Ester) |
| ~2.80 (s, 3H) | Ring-CH₃ | ~158.0 | C 5-CH₃ |
| ~1.40 (t, 3H) | -O-CH₂-CH₃ | ~145.0 | C 4-COOEt |
| ~62.0 | -O-CH₂ -CH₃ | ||
| ~15.0 | Ring-CH₃ | ||
| ~14.0 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[8][9]
Protocol:
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or prepare a KBr pellet (if solid) for analysis.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Expected Data:
| Vibrational Frequency (cm⁻¹) | Assignment | Significance |
| ~2980-3000 | C-H stretch (sp³) | Confirms alkyl groups (methyl, ethyl) |
| ~1725-1740 | C=O stretch | Strong, sharp peak confirming the ester carbonyl |
| ~1550-1600 | C=N stretch | Indicates the thiadiazole ring structure |
| ~1200-1300 | C-O stretch | Confirms the ester linkage |
| ~1000-1100 | N-N stretch | Characteristic of the thiadiazole ring |
| ~650-750 | C-S stretch | Confirms the presence of the sulfur heteroatom |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.[10][11]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer. Acquire data in positive ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺ and analyze the major fragment ions.
Expected Data:
| m/z Value | Assignment |
| 173.04 | [M+H]⁺ (Calculated for C₆H₉N₂O₂S⁺) |
| 195.02 | [M+Na]⁺ (Calculated for C₆H₈N₂O₂SNa⁺) |
| 145.04 | [M+H - N₂]⁺ |
| 128.01 | [M+H - OEt]⁺ |
References
- Hurd, C. D.; Mori, R. I. On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 1955.
-
Shafique, Z., et al. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 2021. [Link]
-
Hosny, M. A., et al. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 2012. [Link]
-
Turner, M., et al. Synthesis of Pyrrolo[2,3-d][1][5][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 2010. [Link]
-
Rojas, L., et al. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 2023. [Link]
-
The Royal Society of Chemistry. Supporting Information for relevant chemical syntheses. The Royal Society of Chemistry, 2019. [Link]
-
El-Sawi, E. A., et al. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives. Molecules, 2006. [Link]
-
Hosny, M. A. Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar, 2012. [Link]
-
Rojas, L., et al. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI, 2023. [Link]
-
Glukhareva, T. V. Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate, 2021. [Link]
-
Kalikin, N. N., et al. Experimental IR spectra of thiadiazole derivative dissolved in CHCl. ResearchGate, 2021. [Link]
-
Zaitsev, V. V., et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 2023. [Link]
-
ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3. ResearchGate, 2020. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Spectroscopic analysis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate using NMR and IR
An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Authored by: A Senior Application Scientist
Introduction: Unveiling the Molecular Architecture
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (CAS No: 18212-20-9, Molecular Formula: C₆H₈N₂O₂S) is a heterocyclic compound of significant interest within medicinal chemistry and drug development.[1] The 1,2,3-thiadiazole ring system is a key scaffold in various biologically active molecules, recognized for its role in developing novel therapeutic agents.[2] Accurate structural elucidation is the bedrock of understanding its chemical reactivity and biological function. This guide provides a comprehensive analysis of the molecule's structure using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights into spectral interpretation and experimental design.
The structural integrity of such compounds is paramount, as even minor isomeric variations can lead to vastly different pharmacological profiles. Therefore, a multi-faceted spectroscopic approach is not just best practice; it is a necessary, self-validating system for confirming molecular identity. This document will detail the characteristic spectral signatures of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, explain the underlying principles governing these observations, and provide robust protocols for reproducible analysis.
Figure 1: Molecular Structure of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Part 1: Proton (¹H) NMR Spectroscopy – Mapping the Hydrogen Framework
Proton NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups, allowing for a detailed structural map.[3][4]
¹H NMR Data Summary
The expected ¹H NMR spectrum of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, typically recorded in a solvent like CDCl₃, will exhibit three distinct signals.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-O-CH₂ -CH₃) | ~ 4.0 - 4.5 | Quartet (q) | 2H |
| Thiadiazole (-CH₃ ) | ~ 2.3 - 2.8 | Singlet (s) | 3H |
| Ethyl (-O-CH₂-CH₃ ) | ~ 1.1 - 1.5 | Triplet (t) | 3H |
Expertise-Driven Interpretation
-
Ethyl Ester Protons (-O-CH₂-CH₃):
-
Causality (CH₂ Quartet at ~4.0-4.5 ppm): The methylene (CH₂) protons are directly attached to an ester oxygen atom. Oxygen is highly electronegative, withdrawing electron density from the CH₂ group. This "deshielding" effect causes the protons to experience a stronger effective magnetic field, shifting their resonance significantly downfield.[3][5] The signal appears as a quartet because of spin-spin coupling with the three adjacent protons of the methyl (CH₃) group, following the n+1 rule (3+1=4).
-
Causality (CH₃ Triplet at ~1.1-1.5 ppm): The terminal methyl (CH₃) protons of the ethyl group are further from the electronegative oxygen, so they are more shielded and appear upfield.[6] Their signal is split into a triplet by the two adjacent methylene (CH₂) protons (n+1 rule: 2+1=3).
-
-
Thiadiazole Methyl Protons (-CH₃):
-
Causality (CH₃ Singlet at ~2.3-2.8 ppm): This methyl group is attached to the thiadiazole ring. Its chemical shift is influenced by the electronic nature of the heterocyclic system. Crucially, there are no adjacent protons, so the signal is not split and appears as a sharp singlet. This singlet is a key diagnostic feature distinguishing it from the ethyl group's methyl signal.
-
Part 2: Carbon-¹³ (¹³C) NMR Spectroscopy – Elucidating the Carbon Backbone
¹³C NMR spectroscopy complements ¹H NMR by providing a count and chemical environment for each unique carbon atom in the molecule. Although less sensitive, it is indispensable for confirming the complete carbon framework.[7]
¹³C NMR Data Summary
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon environments in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| Ester Carbonyl (C =O) | ~ 160 - 175 |
| Thiadiazole Ring Carbons (C -S, C -N) | ~ 125 - 165 |
| Ethyl (-O-CH₂ -CH₃) | ~ 60 - 70 |
| Thiadiazole (-CH₃ ) | ~ 15 - 25 |
| Ethyl (-O-CH₂-CH₃ ) | ~ 10 - 15 |
Note: The two thiadiazole ring carbons may have distinct or overlapping signals depending on the specific electronic environment.
Expertise-Driven Interpretation
-
Carbonyl Carbon (C=O at ~160-175 ppm): The carbon atom of the carbonyl group is double-bonded to one oxygen and single-bonded to another. This environment is highly electron-deficient, resulting in significant deshielding and placing its signal at the far downfield end of the spectrum.[7][8][9] This peak is characteristically sharp and is a definitive marker for the ester functional group.
-
Thiadiazole Ring Carbons (~125-165 ppm): Carbons within aromatic and heteroaromatic rings resonate in this region. The precise shifts of the C4 and C5 carbons of the 1,2,3-thiadiazole ring are determined by the complex interplay of the nitrogen and sulfur heteroatoms and the attached substituents.[10]
-
Ethyl Carbon (-O-CH₂- at ~60-70 ppm): Similar to its attached protons, the methylene carbon is bonded to an electronegative oxygen, causing a downfield shift compared to a standard alkane carbon.[7]
-
Aliphatic Carbons (Methyls at ~10-25 ppm): The two methyl carbons—one on the thiadiazole ring and one at the terminus of the ethyl group—appear in the upfield, or aliphatic, region of the spectrum.[9] Their specific shifts will differ slightly due to their distinct chemical environments, but both are characteristic of sp³-hybridized carbons in relatively shielded positions.
Part 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for functional group identification.[11][12]
IR Data Summary
The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~ 2900 - 3000 | C-H Stretch (Aliphatic) | Medium |
| ~ 1710 - 1750 | C=O Stretch (Ester) | Strong, Sharp |
| ~ 1450 - 1600 | C=N / N=N Stretch (Thiadiazole Ring) | Medium-Weak |
| ~ 1200 - 1300 | C-O Stretch (Ester, O=C-O ) | Strong |
| ~ 1000 - 1150 | C-O Stretch (Ester, O -C-C) | Strong |
| < 1500 | Fingerprint Region | Complex |
Expertise-Driven Interpretation
-
The Rule of Three for Esters: The most diagnostic feature of an ester in an IR spectrum is a set of three strong absorptions.[13]
-
C=O Stretch (~1710-1750 cm⁻¹): The most prominent peak in the spectrum will be a strong, sharp absorption in this region, unequivocally identifying the carbonyl group of the ester. Its high frequency is due to the strength of the C=O double bond.[14][15]
-
Two C-O Stretches (~1000-1300 cm⁻¹): Esters possess two distinct C-O single bonds (C-O-C and O-C=O), which give rise to two strong stretching vibrations.[13] The presence of these two strong bands, in conjunction with the intense C=O band, provides a self-validating signature for the ethyl carboxylate moiety.
-
-
Thiadiazole Ring Vibrations (~1450-1600 cm⁻¹): The stretching vibrations of the C=N and N=N bonds within the thiadiazole ring typically appear in this region.[16] These peaks are generally of medium to weak intensity and help confirm the presence of the heterocyclic core.
-
Aliphatic C-H Stretch (~2900-3000 cm⁻¹): These absorptions arise from the stretching of the C-H bonds in the methyl and ethyl groups. While not highly specific, their presence is expected and confirms the aliphatic portions of the molecule.[16]
-
Fingerprint Region (<1500 cm⁻¹): This complex area of the spectrum contains numerous bending and stretching vibrations unique to the overall molecular structure.[11][12] While individual peak assignment is difficult, the pattern in this region serves as a unique fingerprint for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, allowing for definitive comparison against a reference standard.
Part 4: Experimental Protocols & Workflow
Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to be self-validating systems for acquiring high-quality spectroscopic data.
Integrated Spectroscopic Workflow
Figure 2: Integrated workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz).
-
Acquire the spectrum using standard parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Using the same sample, acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[17]
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Identify peak multiplicities (singlet, triplet, quartet) and chemical shifts for all signals.
-
Correlate the processed data with the proposed structure.
-
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
If the sample is a liquid or oil, place 1-2 drops directly onto the crystal.
-
If the sample is a solid, place a small amount onto the crystal and apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups and bond vibrations.[17]
-
References
- BenchChem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
- Scribd. (n.d.). 13-C NMR Chemical Shift Table.
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- Unknown. (n.d.). C13 NMR List of Chemical Shifts.
- Sarkar, S. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University.
- Michalska, D., et al. (n.d.). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. Journal of Fungi.
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Crystal structure and molecular geometry of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and geometry of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of interest in medicinal and materials chemistry. While a single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this guide leverages crystallographic data from closely related analogs, established synthetic methodologies, and state-of-the-art analytical techniques to present a robust and scientifically grounded overview. We will delve into the probable synthesis, the principles of structural elucidation through X-ray crystallography and computational modeling, and a detailed examination of the anticipated molecular geometry. This document is intended to serve as a vital resource for researchers engaged in the design and development of novel thiadiazole-based compounds.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[1] Among the four possible isomers, the 1,2,3-thiadiazole ring system is a crucial pharmacophore and a versatile building block in organic synthesis.[2] Derivatives of 1,2,3-thiadiazole are known to exhibit a wide array of biological activities, including insecticidal, antifungal, and anticancer properties.[2] The precise spatial arrangement of the atoms within these molecules—their crystal structure and molecular geometry—is fundamental to their chemical reactivity and biological function, dictating how they interact with biological targets such as enzymes and receptors.
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate combines the 1,2,3-thiadiazole core with a methyl group and an ethyl carboxylate substituent. These functional groups are expected to influence the molecule's electronic properties, solubility, and potential intermolecular interactions, making a thorough understanding of its three-dimensional structure paramount for its application in drug design and materials science.
Synthesis and Spectroscopic Characterization
The synthesis of 1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction.[3] This method involves the cyclization of acyl hydrazones with thionyl chloride (SOCl₂).[3] For the title compound, a plausible synthetic route would start from the appropriate β-keto ester, which is first converted to its ethoxycarbonylhydrazone, followed by cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the title compound via Hurd-Mori reaction.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the ethyl and methyl groups and the overall carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional group vibrations, such as the C=O stretch of the ester and the vibrations of the thiadiazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula of the compound.
Molecular Structure and Geometry
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography.[4] While a specific crystallographic information file (CIF) for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is not available, we can infer its structural properties from published data on closely related compounds.
Insights from a Structurally Related Analog
A crystal structure has been determined for a similar molecule, N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxyl)phenyl urea.[5] This compound shares the core 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety, providing valuable, experimentally determined geometric parameters for the ring system.
Based on this analog, the 1,2,3-thiadiazole ring is expected to be essentially planar. The bond lengths and angles within the ring are characteristic of an aromatic system, with delocalized π-electrons. The substituents at positions 4 and 5 will lie in or very close to the plane of the ring.
Predicted Molecular Geometry
The molecular geometry of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is predicted to have the following key features:
-
Planar Thiadiazole Ring: The five-membered 1,2,3-thiadiazole ring will be planar.
-
Substituent Orientation: The methyl group at C5 and the ethyl carboxylate group at C4 will be nearly coplanar with the thiadiazole ring. The ethyl group of the ester may exhibit some rotational freedom.
Caption: Predicted molecular structure of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Tabulated Predicted Geometric Parameters
The following table presents predicted bond lengths and angles for the core structure, derived from general principles of heterocyclic chemistry and data from related thiadiazole structures.
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| N1-N2 | ~1.30 | N1-N2-C5 | ~110 |
| N2-C5 | ~1.37 | N2-C5-S3 | ~115 |
| C5-S3 | ~1.72 | C5-S3-C4 | ~90 |
| S3-C4 | ~1.72 | S3-C4-N1 | ~115 |
| C4-N1 | ~1.37 | C4-N1-N2 | ~110 |
| C4-C(carbonyl) | ~1.48 | C5-C(methyl) | ~1.49 |
Experimental and Computational Methodologies for Structural Analysis
Single-Crystal X-ray Diffraction: The Gold Standard
The definitive determination of a molecule's solid-state structure is achieved through single-crystal X-ray diffraction.[4] This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow for X-ray Crystallography
Caption: General workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.
Computational Chemistry: A Powerful Predictive Tool
In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular geometry.[6] These methods solve the electronic structure of the molecule to find its lowest energy conformation.
Protocol for DFT Geometry Optimization
-
Input Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Calculation Setup: A computational chemistry software package (e.g., Gaussian, ORCA) is used. A functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) are chosen to approximate the electronic structure.[6]
-
Geometry Optimization: The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule, resulting in the most stable, optimized geometry.
-
Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the synthesis, characterization, and, most importantly, the predicted molecular structure of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. While awaiting experimental confirmation via single-crystal X-ray diffraction, the analysis presented here, based on data from close structural analogs and established computational methods, offers a solid foundation for researchers. The planarity of the thiadiazole ring and the specific orientation of its substituents are key features that will govern its interactions in both biological and material contexts. Future work should prioritize the acquisition of experimental crystallographic data to validate and refine the structural model presented herein. Such data will be instrumental in advancing the rational design of new therapeutic agents and functional materials based on this promising heterocyclic scaffold.
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Ponomarova, O. G., et al. (2018). PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. CyberLeninka. [Link][11]
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Physical and chemical properties of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
An In-depth Technical Guide to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
In the landscape of modern medicinal chemistry, heterocyclic compounds are of paramount importance, with nitrogen- and sulfur-containing systems consistently providing scaffolds for a diverse array of bioactive molecules.[1] Among these, the 1,2,3-thiadiazole ring system has emerged as a "privileged" pharmacophore, a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, antifungal, and herbicidal properties.[2][3]
This guide focuses on a key derivative, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9). This compound serves not only as a subject of academic interest due to its unique electronic and structural properties but also as a versatile building block in the synthesis of novel therapeutic agents. Its strategic functionalization—a methyl group at position 4 and an ethyl carboxylate at position 5—offers multiple avenues for synthetic modification, making it a valuable intermediate for drug discovery programs. This document provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and insights into its reactivity and potential applications.
Physicochemical and Structural Properties
The fundamental physical and structural characteristics of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate are summarized below. These properties are critical for its handling, reaction setup, and purification.
Structural and Molecular Data
The molecular structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is depicted below. The 1,2,3-thiadiazole ring is an aromatic, five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms.
Caption: Chemical structure of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Table 1: Core Physical and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | |
| CAS Number | 18212-20-9 | |
| Molecular Formula | C₆H₈N₂O₂S | [4] |
| Molecular Weight | 172.20 g/mol | |
| Physical State | Liquid at room temperature | [1][5] |
| Boiling Point | 117-118 °C at 760 mmHg | [1] |
| Density | 1.265 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5050 | |
| SMILES String | CCOC(=O)c1snnc1C | |
| InChI Key | AHPXTXGCMLOXGA-UHFFFAOYSA-N | [4] |
Based on its structure as a polar heterocyclic compound with an ester functional group, Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is expected to be soluble in a wide range of common organic solvents such as ethanol, methanol, dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Its solubility in water is anticipated to be low.
Synthesis and Mechanistic Insights
The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, a robust and widely applicable synthetic method.[6] This reaction involves the cyclization of an α-acyl-substituted hydrazone with thionyl chloride (SOCl₂).
The Hurd-Mori Synthesis Pathway
The synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically starts from ethyl acetoacetate. The overall workflow is a multi-step process that exemplifies a classic heterocyclic synthesis strategy.
Caption: Generalized workflow for the Hurd-Mori synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, based on the principles of the Hurd-Mori reaction.
Step 1: Preparation of Ethyl 2-(1-ethoxycarbonyl)hydrazono)propanoate
-
To a solution of ethyl acetoacetate (1.0 equivalent) in ethanol, add ethyl carbazate (1.0 equivalent).
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
The product can often be isolated by removal of the solvent under reduced pressure, followed by purification if necessary (e.g., crystallization or column chromatography).
Step 2: Cyclization to Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
-
Dissolve the hydrazone intermediate from Step 1 in a suitable inert solvent, such as chloroform or dichloromethane.
-
Cool the solution in an ice bath.
-
Add thionyl chloride (SOCl₂) (typically 2-3 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice water.
-
Neutralize the mixture with a base, such as sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Chemical Reactivity and Derivatization
The reactivity of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is governed by the interplay between the aromatic thiadiazole ring and the ester functional group.
Reactivity of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring is generally stable but can undergo specific transformations. The electron density map of the parent 1,2,3-thiadiazole reveals that the carbon atoms at positions 4 and 5 are electron-deficient. This makes them susceptible to nucleophilic attack, while electrophilic substitution on these carbons is challenging. The C5 position is often the preferred site for nucleophilic substitution due to its lower electron density.
The ring can also undergo cleavage under certain conditions, such as with strong bases or upon photolysis, often leading to the formation of thioketenes or alkynes.
Reactions of the Ester and Methyl Groups
The ethyl ester at position 5 is a key handle for derivatization.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (CAS 18212-21-0).[7] This carboxylic acid is a crucial intermediate for forming amides and other derivatives.
-
Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC/HOBt) to produce a library of amide derivatives.
-
Hydrazinolysis: Reaction with hydrazine hydrate can convert the ester into 4-methyl-1,2,3-thiadiazole-5-carbohydrazide . This hydrazide is a versatile precursor for synthesizing hydrazones, pyrazoles, and other heterocyclic systems.[8]
The methyl group at position 4 is generally less reactive but can potentially undergo condensation reactions under strongly basic conditions.
Caption: Key derivatization pathways for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Ethyl group: A quartet around δ 4.0-4.4 ppm (OCH₂) and a triplet around δ 1.1-1.4 ppm (CH₃). - Methyl group: A singlet around δ 2.3-2.6 ppm (ring-CH₃). |
| ¹³C NMR | - Carbonyl carbon: A signal in the range of δ 160-175 ppm. - Thiadiazole ring carbons: Two signals in the aromatic region, typically δ 120-160 ppm. - Ethyl group carbons: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). - Methyl group carbon: A signal around δ 15-20 ppm. |
| FT-IR (cm⁻¹) | - C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹. - C=N stretch (ring): Absorptions in the 1500-1600 cm⁻¹ region. - C-H stretches (aliphatic): Bands in the 2850-3000 cm⁻¹ region. - C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight. - Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group. |
Applications in Drug Discovery and Agrochemicals
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a valuable starting material for the synthesis of compounds with potential biological activity. The 1,2,3-thiadiazole core is recognized for its ability to act as a bioisostere for other aromatic rings, and its derivatives have shown promise in various therapeutic areas.
-
Antifungal Agents: This compound can be used to prepare 1,2,3-thiadiazole-bearing hydrazone and 1,2,4-triazole derivatives, which have shown potent fungicidal activity.
-
Antimicrobial Agents: By converting the title compound to its corresponding hydrazide, a series of hydrazide-hydrazone derivatives can be synthesized. For instance, a derivative containing a 5-nitro-2-furoyl moiety has demonstrated significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.[8]
-
Plant Activators: 1,2,3-thiadiazole derivatives are also known to act as plant activators, inducing systemic acquired resistance (SAR) in plants, which is a key mechanism for disease resistance.
The versatility of this scaffold ensures its continued relevance in the exploration of new chemical entities for both pharmaceutical and agricultural applications.
Safety and Handling
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: It is classified with the GHS07 pictogram (exclamation mark).
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
-
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
Conclusion
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide range of biologically active molecules. Its synthesis via the established Hurd-Mori reaction and the reactivity of its functional groups provide a robust platform for the generation of compound libraries for screening in drug discovery and agrochemical research. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. The continued exploration of derivatives based on this scaffold is a promising avenue for the development of novel therapeutic and crop protection agents.
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An In-depth Technical Guide to the Hurd-Mori Reaction for the Synthesis of 1,2,3-Thiadiazole Derivatives
Abstract
The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its broad spectrum of biological activities.[1] Among the synthetic methodologies available for its construction, the Hurd-Mori reaction remains a fundamental and widely utilized transformation. This guide provides an in-depth technical exploration of the Hurd-Mori reaction, designed for researchers, chemists, and drug development professionals. We will dissect the underlying mechanism, provide a validated, step-by-step experimental protocol, analyze the reaction's scope and limitations, and discuss critical optimization strategies. By explaining the causality behind experimental choices, this document serves as both a theoretical and practical resource for the successful synthesis of 1,2,3-thiadiazole derivatives.
Introduction: The Privileged 1,2,3-Thiadiazole Scaffold
Heterocyclic compounds form the bedrock of modern pharmacology and materials science.[2][3] Within this vast chemical space, the 1,2,3-thiadiazole ring, an aromatic five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged" structural motif.[4] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.
Derivatives of 1,2,3-thiadiazole have demonstrated a remarkable range of pharmacological activities, including:
-
Antiviral: Potent activity against various viruses, including HIV-1.[1][4]
-
Antifungal: Broad-spectrum inhibition against numerous fungal strains.[4]
-
Anticancer: Potential as microtubule-destabilizing agents and cytotoxicity against tumor cell lines.[5][6][7]
-
Insecticidal: Efficacy against agricultural pests.[4]
-
Plant Activation: Induction of systemic acquired resistance (SAR) in plants, a novel approach in crop protection.[8]
Given this significance, robust and efficient synthetic routes to this scaffold are of paramount importance. The Hurd-Mori reaction, involving the cyclization of hydrazone derivatives with thionyl chloride, represents a classical, reliable, and highly valuable method for accessing this important class of heterocycles.[9][10]
The Hurd-Mori Reaction: Mechanistic Insights
The Hurd-Mori reaction is defined as the synthesis of 1,2,3-thiadiazoles through the reaction of hydrazones bearing an α-methylene group with thionyl chloride (SOCl₂).[9][10] Understanding the reaction mechanism is critical for troubleshooting, optimization, and adapting the protocol for novel substrates.
The reaction proceeds through a series of well-defined steps. The primary role of thionyl chloride is twofold: it acts as a chlorinating/dehydrating agent and as the sulfur source for the heterocyclic ring.
Caption: A simplified diagram of the Hurd-Mori reaction mechanism.
Causality Behind the Mechanism:
-
Initial Attack: The hydrazone nitrogen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This is followed by the elimination of hydrogen chloride and rearrangement to form a key thiohydrazonoyl chloride intermediate.
-
Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack from the α-carbon onto the sulfur atom. This step is why an α-methylene (or methine) group with at least one proton is a prerequisite for the reaction.
-
Aromatization: The final step is the elimination of a second molecule of HCl from the cyclized intermediate, which drives the reaction forward and results in the formation of the stable, aromatic 1,2,3-thiadiazole ring.
A Validated Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole
This section provides a reliable, two-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common building block. The workflow is designed to be self-validating, with clear checkpoints and purification steps.[9]
Caption: Experimental workflow for the synthesis of 4-phenyl-1,2,3-thiadiazole.
Step 1: Synthesis of Acetophenone Semicarbazone (Precursor)
-
Rationale: This step converts the starting ketone into its corresponding hydrazone derivative, which is the direct precursor for the cyclization reaction. Semicarbazones are often chosen due to their crystalline nature, which facilitates easy isolation and purification.
-
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Semicarbazide hydrochloride (1.12 g, 10 mmol)
-
Sodium acetate (1.64 g, 20 mmol)
-
Ethanol (10 mL)
-
Water (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.[9]
-
Add a solution of acetophenone in ethanol to the flask.[9]
-
Reflux the mixture for 1-2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[9]
-
Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum to yield acetophenone semicarbazone.[9]
-
Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
-
Rationale: This is the core cyclization step. Dichloromethane is a common solvent. The reaction is cooled initially to control the exothermic reaction with thionyl chloride. Refluxing provides the necessary energy for cyclization and aromatization. Quenching on ice safely destroys excess, highly reactive thionyl chloride.
-
Materials:
-
Acetophenone semicarbazone (1.77 g, 10 mmol)
-
Thionyl chloride (SOCl₂) (1.4 mL, 19 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
-
Procedure:
-
CAUTION: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and reacts violently with water.[9]
-
Suspend the acetophenone semicarbazone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[9]
-
Cool the suspension in an ice bath.[9]
-
Slowly add thionyl chloride dropwise to the cooled, stirring suspension.[9]
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[9]
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[9]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.[9]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.[9]
-
Scope, Limitations, and Critical Optimization Factors
While robust, the Hurd-Mori reaction is not without its challenges. A deep understanding of its scope and limitations is key to its successful application.
Scope and Limitations
-
Substrate Suitability: The reaction is generally applicable to hydrazones (including semicarbazones, tosylhydrazones, and acylhydrazones) derived from ketones that possess α-protons.
-
Harsh Reagents: The use of thionyl chloride, a corrosive and hazardous reagent, is a significant drawback, necessitating stringent safety protocols.[11]
-
Side Reactions: The reaction conditions can sometimes lead to unwanted side products, such as chlorinated byproducts or alternative cyclization pathways, particularly with complex substrates.[11][12]
-
High Temperatures: For some less reactive substrates, higher temperatures (reflux) are required, which can be detrimental to sensitive functional groups and may lead to decomposition.[8][13]
Key Optimization Strategies: A Field-Proven Perspective
-
The Critical Role of N-Protecting Groups: The nature of the substituent on the hydrazone nitrogen can dramatically influence the reaction outcome. In the synthesis of pyrrolo[2,3-d][4][5][9]thiadiazoles, it was found that electron-donating groups (like alkyl groups) on the precursor's nitrogen atom led to poor yields (15-25%). In contrast, switching to an electron-withdrawing group (a methyl carbamate) resulted in a superior yield of 94%.[8]
-
Causality: An electron-withdrawing group reduces the basicity of the nitrogen atoms. This prevents protonation and deactivation by the generated HCl and may facilitate the desired cyclization pathway over side reactions.[8] This is a crucial insight for designing syntheses of nitrogen-containing heterocyclic thiadiazoles.
-
-
Temperature Control: While reflux is often necessary, conducting the initial addition of thionyl chloride at low temperatures (0 °C) is critical to moderate the initial exothermic reaction and prevent premature decomposition.[9] Forcing the reaction at excessively high temperatures can lead to the destruction of the desired ring system.[13]
Quantitative Data Summary
The yield of the Hurd-Mori reaction is highly dependent on the substrate and reaction conditions. The following table summarizes representative yields for various 1,2,3-thiadiazole syntheses.
| Starting Ketone Precursor | Hydrazone Type | Product | Yield (%) | Reference |
| Acetophenone | Semicarbazone | 4-phenyl-1,2,3-thiadiazole | Good to Excellent | [9][14] |
| Pyrazolyl phenylethanones | Semicarbazone | Pyrazolyl-1,2,3-thiadiazoles | 75-88% | [14] |
| N-Alkyl Pyrrolidinone | Semicarbazone | N-Alkyl-pyrrolo[2,3-d][4][5][9]thiadiazole | 15-25% | [8] |
| N-(Methoxycarbonyl)pyrrolidinone | Carboethoxyhydrazone | N-(Methoxycarbonyl)-pyrrolo[2,3-d][4][5][9]thiadiazole | 94% | [8] |
| (+)-3-carene derivative | Semicarbazone | Chiral thiadiazole | 78% | [13] |
Modern Alternatives Addressing Classical Limitations
In response to the drawbacks of the classical Hurd-Mori reaction, several modern alternatives have been developed. These methods often offer milder conditions, improved safety, and broader substrate scope.
-
Iodine/DMSO System: An iodine-catalyzed cyclization of N-tosylhydrazones with sulfur, using DMSO as both solvent and oxidant, provides an alternative pathway that avoids highly reactive reagents.[11]
-
Electrochemical Synthesis: Metal- and oxidant-free electrochemical methods have been reported, representing a more sustainable and "green" approach to 1,2,3-thiadiazole synthesis.[16]
Conclusion
The Hurd-Mori reaction, despite its age, remains a powerful and relevant tool in the synthetic chemist's arsenal for the construction of 1,2,3-thiadiazole derivatives. Its enduring utility is a testament to its reliability and the high value of its products in drug discovery and agrochemical research. By understanding the intricate details of its mechanism, recognizing its limitations, and applying field-proven optimization strategies—such as the judicious choice of nitrogen-protecting groups—researchers can effectively harness this reaction to build complex and biologically active molecules. As synthetic chemistry evolves, the foundational knowledge of classical reactions like the Hurd-Mori provides the bedrock upon which safer, more efficient, and more sustainable methodologies are built.
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Reyes-Melo, K., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]
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Reyes-Melo, K., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]
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Pan, Y., et al. (2020). Different methods for the preparation of 1,2,3‐thiadiazoles. ResearchGate. [Link]
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Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]
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Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][4][5][9]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. PMC - NIH. [Link]
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Morzherin, Y. Y., et al. (2001). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. ResearchGate. [Link]
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A Researcher's Guide to Biological Activity Screening of Novel Thiadiazole Compounds
Foreword: The Enduring Potential of the Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, a distinction earned through its consistent presence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties—including its mesoionic character and its function as a bioisostere of pyrimidine—allow thiadiazole-containing molecules to readily cross cellular membranes and interact with diverse biological targets.[2][3] This inherent versatility has led to the development of thiadiazole derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6][7]
This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid template but a dynamic framework for the logical and efficient screening of novel thiadiazole compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our journey will begin with modern in silico predictive methods that de-risk and prioritize candidates before they are even synthesized, followed by a detailed exploration of robust in vitro assays to empirically validate their biological potential.
Part 1: The Modern Screening Workflow: Integrating In Silico and In Vitro Approaches
The contemporary drug discovery process is a multi-stage funnel designed to identify promising lead compounds from a vast chemical space efficiently and cost-effectively. For novel thiadiazole derivatives, this process begins not in the wet lab, but in the computer. By integrating predictive computational models with targeted laboratory assays, we can "fail early, fail cheap," focusing resources on candidates with the highest probability of success.[2]
This workflow prioritizes a deep, early-stage understanding of a compound's likely behavior in a biological system, from molecular interactions to whole-organism effects.
Caption: Integrated workflow for thiadiazole compound screening.
Part 2: In Silico Screening: The Predictive Foundation
Before committing to the time and resources required for chemical synthesis, computational tools allow us to predict the potential efficacy and safety of novel thiadiazole derivatives. This in silico phase is a critical first-pass filter.
Molecular Docking: Predicting Target Engagement
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[1][8] This is foundational for structure-based drug design, allowing us to hypothesize how a novel thiadiazole compound might interact with a known biological target, such as a specific enzyme or receptor involved in a disease pathway.[9][10]
Causality Behind the Protocol: The goal is to identify compounds that are sterically and electrostatically complementary to the target's active site. A high predicted binding affinity (represented by a low docking score) suggests a stronger, more stable interaction, making the compound a more promising candidate for biological activity. This process allows for the rapid screening of large virtual libraries, prioritizing molecules for synthesis.[11]
Generalized Molecular Docking Workflow:
-
Target Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site or "pocket."
-
Ligand Preparation: Generate the 3D structure of the novel thiadiazole compound and optimize its geometry to achieve a low-energy conformation.
-
Docking Simulation: Use docking software (e.g., AutoDock, GOLD, Schrödinger) to systematically fit the ligand into the target's binding site in various orientations and conformations.[11]
-
Scoring and Analysis: The software employs a scoring function to rank the different poses, estimating the free energy of binding. The pose with the lowest score is considered the most likely binding mode.[10] This mode is then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
ADMET Prediction: Profiling for Drug-Likeness
A compound's journey to becoming a drug depends critically on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[12] Many promising drug candidates fail in later stages due to poor pharmacokinetics or unforeseen toxicity. In silico ADMET prediction provides an early warning system.
Causality Behind the Protocol: By predicting properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity, we can flag compounds that are likely to fail in vivo. This allows for early-stage structural modifications to improve the ADMET profile or deprioritization of compounds with a high risk of failure.
Workflow Using Online Tools (e.g., SwissADME, pkCSM):
-
Input Structure: The chemical structure of the thiadiazole compound is submitted to the web server, typically in SMILES format.[13]
-
Property Calculation: The platform's algorithms calculate a wide range of physicochemical and pharmacokinetic properties.[14]
-
Analysis of Key Parameters:
-
Absorption: Look for high predicted Human Intestinal Absorption (HIA) and Caco-2 permeability.[12]
-
Distribution: Assess Blood-Brain Barrier (BBB) permeability and plasma protein binding.
-
Metabolism: Predict inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4), which is crucial for avoiding drug-drug interactions.[12]
-
Toxicity: Evaluate predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).
-
Drug-Likeness: Check for violations of rules like Lipinski's Rule of Five, which correlate with oral bioavailability.
-
| ADMET Parameter | Favorable Prediction | Rationale & Implication |
| Human Intestinal Absorption | High (>80%) | Indicates good potential for oral bioavailability. |
| BBB Permeability | LogBB > 0.3 (Permeable) | Desirable for CNS targets; undesirable for peripheral targets to avoid side effects. |
| CYP2D6 Inhibition | No | Avoids potential for adverse drug-drug interactions. |
| AMES Toxicity | No | Indicates a low probability of the compound being mutagenic. |
| Lipinski's Rule of Five | 0 Violations | Suggests good solubility and permeability, characteristics of orally active drugs. |
Part 3: In Vitro Biological Activity Screening
Following prioritization from in silico analysis and successful synthesis, the next stage is to empirically test the biological activity of the novel thiadiazole compounds in controlled laboratory settings.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and cytotoxicity. It is a workhorse for the initial screening of potential anticancer agents.
Causality Behind the Protocol: The assay relies on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes (like succinate dehydrogenase) that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a reduction in the purple color in treated cells compared to untreated controls indicates a loss of viability, either through cell death (cytotoxicity) or inhibition of proliferation (cytostaticity).
Caption: Mechanism of the MTT assay for cell viability.
Detailed Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO in medium) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or using an orbital shaker.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[15]
Data Interpretation: The results are typically expressed as the IC₅₀ (Half-maximal Inhibitory Concentration) , which is the concentration of the compound required to inhibit cell viability by 50% compared to the untreated control.[18][19] A lower IC₅₀ value indicates greater potency.[20] The IC₅₀ is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[21]
Antimicrobial Activity: The Agar Well Diffusion Method
The agar well diffusion assay is a standard, preliminary method to screen for the antimicrobial activity of novel compounds.[22] It provides a clear visual and qualitative assessment of a compound's ability to inhibit microbial growth.
Causality Behind the Protocol: The principle is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a test microorganism.[23] If the compound is effective, it will inhibit the growth of the microorganism in the area surrounding the well, creating a clear "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[24]
Caption: Workflow for the agar well diffusion assay.
Detailed Experimental Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in sterile broth, adjusting its turbidity to match a 0.5 McFarland standard.[22]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of growth.[25]
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.[23]
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of the thiadiazole compound solution (dissolved in a suitable solvent like DMSO) into each well.[24] Include a positive control (a known antibiotic) and a negative control (solvent only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Data Acquisition: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Data Interpretation: The diameter of the inhibition zone provides a qualitative measure of antimicrobial activity. A larger zone indicates greater susceptibility of the microbe to the compound. For more quantitative data, a follow-up Minimum Inhibitory Concentration (MIC) assay is required. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[26][27] A lower MIC value signifies a more potent antimicrobial compound.[28][29]
Antioxidant Activity: The DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method for evaluating the free radical scavenging activity of compounds, a key indicator of antioxidant potential.
Causality Behind the Protocol: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic strong absorption at approximately 517 nm.[30] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized. This causes the solution to lose its violet color, turning yellow.[31] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging ability of the compound.
Detailed Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the thiadiazole compounds in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh working solution of DPPH in the same solvent (e.g., 0.1 mM).[30]
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the compound solution at various concentrations to a fixed volume of the DPPH solution. For example, mix 100 µL of the compound solution with 100 µL of the DPPH solution.
-
Control and Blank: Prepare a control containing the solvent and the DPPH solution, and a blank containing the solvent and the compound solution (to correct for any inherent color of the compound).
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[30] Darkness is crucial to prevent the light-induced degradation of DPPH.
-
Data Acquisition: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.
Data Interpretation: The radical scavenging activity is calculated as a percentage of DPPH inhibition using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [30]
The results can also be expressed as an IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant capacity.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to screening novel thiadiazole compounds, beginning with predictive in silico modeling and progressing to definitive in vitro validation. By logically sequencing molecular docking, ADMET prediction, and a panel of core biological assays, researchers can efficiently identify and prioritize candidates with genuine therapeutic potential.
A validated "hit" from this screening cascade is not an endpoint but a starting point. The next steps involve a deeper dive into the compound's mechanism of action, secondary screening against a broader panel of cell lines or microbial strains, and lead optimization to enhance potency and improve the pharmacokinetic profile. The enduring versatility of the thiadiazole scaffold ensures that it will remain a fertile ground for the discovery of next-generation therapeutics.[32]
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A Technical Guide to Quantum Mechanical Calculations for 1,3,4-Thiadiazole Compounds in Drug Discovery
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for employing quantum mechanical (QM) calculations to elucidate the structural and electronic properties of 1,3,4-thiadiazole derivatives. By leveraging Density Functional Theory (DFT), this document details a systematic computational workflow, from initial structure preparation and geometry optimization to the analysis of vibrational frequencies and electronic characteristics. We emphasize the causality behind methodological choices, ensuring a robust and self-validating approach. The ultimate goal is to empower researchers to harness the predictive power of computational chemistry to accelerate the design and development of novel, potent, and selective 1,3,4-thiadiazole-based therapeutics.
Introduction: The Convergence of Heterocyclic Chemistry and Computational Science
The 1,3,4-thiadiazole ring is a privileged five-membered heterocyclic system that has garnered significant attention in pharmacology.[2][5] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8][9] The unique structural and electronic features of the thiadiazole moiety, such as its capacity to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its potent interactions with biological targets.[5]
To rationally design more effective drug candidates, a profound understanding of the molecule's three-dimensional structure, stability, and electronic landscape is paramount. Quantum mechanical calculations offer a powerful in silico lens to probe these properties at the sub-atomic level. These methods, particularly Density Functional Theory (DFT), provide critical insights that complement and guide experimental synthesis and evaluation, ultimately streamlining the drug discovery pipeline.[10][11] This guide focuses on the practical application of DFT to explore the chemical reactivity and potential bioactivity of 1,3,4-thiadiazole compounds.
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any QM calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like 1,3,4-thiadiazoles, DFT has emerged as the gold standard, offering an exceptional balance between computational cost and accuracy.[12][13]
Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach significantly reduces computational demand without a major sacrifice in accuracy.
-
Functionals: The core of a DFT calculation is the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for its reliability in describing the geometries and energies of a vast range of organic molecules.[1][12][14]
-
M06-2X: A high-nonlocality functional that often provides improved results for systems involving non-covalent interactions, which can be crucial for studying drug-receptor binding.[12]
-
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-311++G(d,p)): This nomenclature indicates a highly flexible and robust basis set.
-
6-311G: Describes the core and valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen, which are essential for accurately describing anions and non-covalent interactions.
-
(d,p): Adds polarization functions to allow for non-spherical electron distribution, which is critical for describing bonding accurately.
-
-
Causality Behind the Choice: The combination of the B3LYP functional with the 6-311++G(d,p) basis set is a field-proven choice for studying 1,3,4-thiadiazole derivatives.[1][12][15][16] It provides a highly accurate description of molecular geometry, vibrational modes, and electronic properties, making it a trustworthy starting point for new investigations.
The Computational Workflow: A Step-by-Step Technical Protocol
This section outlines a validated, sequential protocol for performing QM calculations on a 1,3,4-thiadiazole derivative using the Gaussian suite of software, visualized with GaussView.[17][18][19]
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To find the most stable 3D conformation of the molecule (a minimum on the potential energy surface) and confirm its stability.
-
Molecule Construction (GaussView):
-
Use the fragment builder or atom editor to construct the 2D sketch of your 1,3,4-thiadiazole derivative.
-
Use the "Clean" function to generate a reasonable initial 3D geometry.[19]
-
Manually inspect and adjust bond lengths and dihedral angles if necessary, particularly around flexible side chains.
-
Calculation Setup (Gaussian):
-
Navigate to Calculate > Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq (Optimization and Frequency). This is a crucial, self-validating step. The optimization finds the minimum energy structure, and the frequency calculation confirms it is a true minimum.[19]
-
Method:
-
Functional: Select DFT and choose B3LYP.
-
Basis Set: Select 6-311++G(d,p).[16]
-
-
Charge/Multiplicity: Set the total charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet state).
-
Submission: Save the input file (.com or .gjf) and submit the calculation to the Gaussian program.[18]
-
-
Analysis of Results:
-
Open the output file (.log or .out) in GaussView.
-
Verify Optimization: Check that the calculation terminated normally. Scroll to the end of the file to confirm convergence.
-
Confirm Minimum Energy Structure: Go to Results > Vibrations. A stable, optimized structure will have zero imaginary frequencies . If negative frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-examined.
-
Record Geometric Data: Use the measurement tools in GaussView to record key bond lengths, bond angles, and dihedral angles.
-
Protocol 2: Electronic Property Analysis
Objective: To understand the electronic distribution, reactivity, and potential interaction sites of the molecule.
-
Calculation Setup (Using Optimized Geometry):
-
Open the optimized .chk file from the previous step.
-
Set up a new Gaussian calculation.
-
Job Type: Energy.
-
Method: Use the same functional and basis set (e.g., B3LYP/6-311++G(d,p)) for consistency.
-
Pop: In the Pop=Reg keyword, request additional output for analysis. This is necessary for generating molecular orbitals and electrostatic potential maps.
-
Submission: Save and run the calculation.
-
-
Analysis of Results:
-
Frontier Molecular Orbitals (HOMO-LUMO):
-
In GaussView, go to Results > Surfaces/Contours.
-
Click Cube Actions > New Cube and select HOMO and LUMO to be generated.
-
Visualize the orbitals. The HOMO (Highest Occupied Molecular Orbital) indicates regions susceptible to electrophilic attack (electron-donating), while the LUMO (Lowest Unoccupied Molecular Orbital) indicates regions prone to nucleophilic attack (electron-accepting).[1][14][22]
-
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[1][10]
-
-
Molecular Electrostatic Potential (MEP):
-
Generate a new cube for the Total Density.
-
Create a new surface map by selecting MEP mapped onto the total density surface.
-
The MEP map uses a color scale to visualize the electrostatic potential.[23][24][25]
-
Red/Orange: Electron-rich regions (negative potential), indicating sites for electrophilic attack and hydrogen bond accepting.
-
Blue/Green: Electron-deficient regions (positive potential), indicating sites for nucleophilic attack.
-
-
-
Data Presentation and Interpretation
Quantum mechanical calculations generate a wealth of quantitative data. Structuring this data clearly is essential for analysis and comparison.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (if available) |
| Bond Length | C=N | 1.299 | - |
| N-N | 1.403 | - | |
| C-S | 1.822 | - | |
| Bond Angle | C-N-N | 110.5 | - |
| N-N-C | 115.2 | - | |
| Dihedral Angle | C-S-C-N | 176.5 | - |
| Note: Values are illustrative and should be replaced with actual calculation results. Experimental values are often derived from X-ray crystallography.[5][12] |
Table 2: Key Electronic Properties
| Property | Value (eV) | Interpretation |
| EHOMO | -5.89 | Energy of the highest occupied molecular orbital. |
| ELUMO | -3.46 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | 2.43 | Indicates chemical reactivity and stability.[1] |
| Note: Values are illustrative. |
Interpretation Insights:
-
Geometry: Comparing calculated bond lengths and angles with experimental X-ray diffraction data validates the chosen level of theory.[1][16]
-
Vibrational Spectra: The calculated IR frequencies (after applying a scaling factor to account for anharmonicity) can be compared directly with experimental FT-IR spectra to confirm the structure and assign vibrational modes.[1][14]
-
HOMO-LUMO: The distribution of the HOMO and LUMO orbitals provides insight into intramolecular charge transfer (ICT), which can be responsible for biological activity.[14][22] For example, if the HOMO is localized on the thiadiazole ring and the LUMO on a substituent, this suggests a potential for charge transfer upon electronic excitation.
-
MEP Map: The MEP map is invaluable for drug design. The negative potential regions (red) around the nitrogen atoms of the thiadiazole ring are prime locations for hydrogen bonding with receptor amino acids, a key interaction for drug binding.[26]
Conclusion
Quantum mechanical calculations, particularly DFT, represent an indispensable tool in the modern drug discovery toolkit for 1,3,4-thiadiazole derivatives. By providing a detailed picture of molecular structure, stability, and electronic properties, these computational methods enable a more rational, hypothesis-driven approach to designing novel therapeutic agents. The systematic workflow presented in this guide—from careful model building and robust geometry optimization to the insightful analysis of electronic properties—provides a self-validating framework for researchers. Integrating these in silico techniques into the research pipeline can significantly reduce the time and resources required for experimental screening, ultimately accelerating the journey from molecular concept to clinical candidate.
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Şener, N., & Gür, M. (2017). Novel 1,3,4-thiadiazole compounds derived from 4- phenylbutyric acid: Synthesis, characterization and DFT studies. DergiPark. [Link]
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Computational Physicist. (2023). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. [Link]
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Panini, P., et al. (2013). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. RSC Publishing. [Link]
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Green, W. (n.d.). Tutorial on Using Gaussview and Gaussian 94. DSpace@MIT. [Link]
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Gomha, S. M., et al. (2018). Synthesis and DFT study of novel pyrazole,thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate as a Potential Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The existing scientific literature has limited specific data on the antifungal properties of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. This document provides a comprehensive framework for its evaluation based on the known biological activities of structurally related 1,2,3-thiadiazole and other thiadiazole isomers. The protocols outlined are established methodologies for assessing novel antifungal candidates.
Introduction: The Therapeutic Potential of Thiadiazole Scaffolds
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a formidable challenge to global public health. This necessitates the exploration of novel chemical scaffolds for the development of next-generation antifungal agents. The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antifungal properties.[1][2] Different isomers of thiadiazole, such as 1,3,4-thiadiazole and 1,2,3-thiadiazole, have shown promise as leads for potent antifungal compounds.[3][4]
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate represents an intriguing, yet underexplored, candidate within this chemical class. Its structural features suggest the potential for interaction with fungal-specific metabolic pathways. This guide provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of this compound's antifungal efficacy, from initial in vitro screening to preliminary in vivo assessments.
Physicochemical Properties and Synthesis
While specific data for the 4-carboxylate isomer is scarce, the closely related and commercially available isomer, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, serves as a valuable reference point.[5][6]
Table 1: Physicochemical Properties of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
| Property | Value | Reference |
| CAS Number | 18212-20-9 | [6][7] |
| Molecular Formula | C₆H₈N₂O₂S | [6][7] |
| Molecular Weight | 172.20 g/mol | [6][7] |
| Appearance | Not specified (likely liquid or low-melting solid) | |
| Density | 1.265 g/mL at 25 °C |
Proposed Synthesis: The Hurd-Mori Reaction
The synthesis of 1,2,3-thiadiazoles is classically achieved through the Hurd-Mori reaction, which involves the cyclization of hydrazones derived from active methylene ketones with thionyl chloride.[8] A plausible synthetic route for the title compound would start from ethyl acetoacetate.
Caption: Proposed synthesis of the title compound via Hurd-Mori reaction.
Antifungal Mechanism of Action: A Working Hypothesis
Many azole and azole-like antifungal agents, including various thiadiazole derivatives, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9] This enzyme is critical in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.[9] It is hypothesized that ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate may act via a similar mechanism.
Caption: Hypothesized mechanism of action targeting ergosterol biosynthesis.
Protocols for Antifungal Evaluation
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of fungal pathogens using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test Compound (Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Spectrophotometer
-
Sterile saline
Procedure:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to a final concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a separate 96-well plate using RPMI-1640 medium to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Culture fungal strains on appropriate agar plates. For yeasts, suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, then dilute in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL. For molds, prepare a conidial suspension and adjust to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound. Include positive (fungi only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of growth. For some drug-organism combinations, a prominent reduction in growth (e.g., 50% or 90%) may be used as the endpoint.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Table 2: Example MIC Data Presentation
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ||
| Candida glabrata | ||
| Cryptococcus neoformans | ||
| Aspergillus fumigatus |
Protocol 2: In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of the compound against mammalian cells to determine its selectivity index (SI). The SI is a crucial parameter, calculated as CC₅₀/MIC, where CC₅₀ is the 50% cytotoxic concentration.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., resazurin)
-
96-well flat-bottom microtiter plates
-
CO₂ incubator
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the mammalian cell line at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for another 24-48 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
CC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro cytotoxicity (CC₅₀) determination.
Protocol 3: Preliminary In Vivo Efficacy Assessment
A murine model of systemic candidiasis is a standard for evaluating the in vivo potential of a new antifungal agent. This protocol provides a general outline. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompetent mice (e.g., BALB/c or CD-1)
-
Candida albicans strain
-
Test Compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Positive control antifungal (e.g., fluconazole)
-
Sterile saline
Procedure:
-
Infection: Infect mice intravenously (IV) via the lateral tail vein with a lethal or sublethal dose of C. albicans (e.g., 1 x 10⁶ CFU/mouse).
-
Treatment: Begin treatment 2-4 hours post-infection. Administer the test compound, vehicle control, or positive control drug via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a predetermined period (e.g., 7 days).
-
Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and survival.
-
Endpoint Analysis:
-
Survival Study: Record mortality over a period of 14-21 days.
-
Fungal Burden Study: At a specific time point (e.g., day 3 post-infection), euthanize a subset of mice from each group. Harvest target organs (e.g., kidneys, brain), homogenize them, and plate serial dilutions on agar to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis: Compare survival curves (Kaplan-Meier analysis) or fungal burdens (e.g., ANOVA or Kruskal-Wallis test) between treated and control groups to assess efficacy.
Future Directions and Concluding Remarks
The successful evaluation of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate as a potential antifungal agent hinges on a systematic and rigorous application of the protocols described. Positive results from in vitro studies, particularly a high selectivity index, would warrant progression to in vivo models. Further research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.
-
Mechanism of Action Confirmation: Performing ergosterol quantification assays and enzyme inhibition studies to confirm the hypothesized mechanism.
-
Spectrum of Activity: Broadening the panel of tested fungi to include resistant strains and other clinically relevant species.
The thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough investigation of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate using the established methodologies herein will clarify its potential role in the fight against fungal diseases.
References
- Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
- Yan, S.-L., Yang, M.-Y., Sun, Z.-H., Min, L.-J., Tan, C.-X., Weng, J.-Q., Wu, H.-K., & Liu, X.-H. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety. Letters in Drug Design & Discovery, 11(7), 940-943.
- Sun, N.-B., et al. (2013). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 18(10), 12725-12739.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
- Waghmare, S. B., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 4(6), 133-137.
- Bentham Science Publishers. (2014). Synthesis and Antifungal Activity of 1,2,3-thiadiazole Derivatives Containing 1,3,4-thiadiazole Moiety.
- ChemicalBook. (n.d.).
- Al-Ghorbani, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(9), 1105-1125.
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Protocol for testing the herbicidal activity of thiadiazole derivatives
Application Notes & Protocols
Topic: Protocol for Testing the Herbicidal Activity of Thiadiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Agronomic Importance and Herbicidal Potential of Thiadiazole Derivatives
The 1,3,4-thiadiazole heterocyclic ring system is a cornerstone in the development of agrochemicals due to its wide-ranging biological activities.[1][2][3] In the realm of weed management, several thiadiazole derivatives have been successfully commercialized as herbicides, including buthidiazole and tebuthiuron, which are vital for selective weed control in major crops like corn and sugarcane.[4] The herbicidal efficacy of these compounds often stems from their ability to interfere with fundamental plant processes such as photosynthesis or the biosynthesis of essential branched-chain amino acids.[4][5][6]
As the challenge of herbicide resistance grows, the need for novel active ingredients is paramount.[7] Thiadiazole derivatives represent a promising scaffold for the discovery of new herbicidal compounds. A robust, systematic, and reproducible testing protocol is essential to identify and characterize the herbicidal potential of novel thiadiazole analogues. This guide provides a comprehensive framework for evaluating these compounds, from initial whole-plant bioassays to mechanistic studies. The protocols herein are designed to be self-validating, incorporating essential controls and standardized methodologies to ensure data integrity and comparability, drawing from internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD).[8][9][10]
Part 1: Whole-Plant Biological Assays
The initial assessment of a compound's herbicidal potential is best conducted through whole-plant bioassays. These tests provide a clear indication of phytotoxicity under conditions that mimic agricultural settings. Assays are bifurcated into pre-emergence and post-emergence applications to determine the compound's efficacy at different stages of weed development.
Pre-Emergence Herbicidal Activity Protocol
This protocol assesses the ability of a thiadiazole derivative to control weeds before they emerge from the soil. The compound is applied to the soil surface after seeding, and its effect on seed germination and seedling establishment is evaluated.
Causality: Pre-emergence herbicides must be stable on the soil surface and possess sufficient soil mobility to be absorbed by germinating seeds or emerging shoots and roots. This assay directly tests for these crucial properties.
Experimental Workflow for Pre-Emergence Assay
Caption: Workflow for Pre-emergence Herbicidal Bioassay.
Step-by-Step Methodology:
-
Preparation of Test Units:
-
Fill 10 cm plastic pots with a standardized soil mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio).[11]
-
Sow seeds of indicator species, such as Amaranthus retroflexus (redroot pigweed) for broadleaf weeds and Echinochloa crus-galli (barnyard grass) for grasses, at a depth of approximately 1 cm. Use a consistent number of seeds per pot (e.g., 20-30).
-
-
Preparation and Application of Test Compounds:
-
Dissolve the thiadiazole derivatives in a minimal amount of acetone, then dilute with water containing a non-ionic surfactant (e.g., 0.2% v/v Tween-80) to achieve the desired test concentrations (e.g., ranging from 10 to 2000 g a.i./ha).
-
Apply the solutions evenly to the soil surface using a calibrated laboratory track sprayer.[12][13] Ensure uniform coverage.
-
Self-Validation: Always include a negative control (solvent + surfactant only) and a positive control (a known commercial pre-emergence herbicide) in every experiment.
-
-
Incubation and Observation:
-
Transfer the treated pots to a greenhouse or controlled environment growth chamber with conditions conducive to plant growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod, adequate light intensity).
-
Water the pots as needed, typically by subirrigation, to avoid disturbing the treated soil layer.[14]
-
-
Data Collection and Analysis:
-
At 14 to 21 days after treatment (DAT), assess the herbicidal effect.
-
Visually score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death) relative to the negative control.
-
Count the number of emerged seedlings to calculate the germination inhibition rate.
-
Harvest the above-ground biomass and record the fresh weight. Calculate the percentage of growth reduction compared to the negative control.
-
Post-Emergence Herbicidal Activity Protocol
This protocol evaluates the efficacy of a compound when applied directly to the foliage of actively growing weeds.
Causality: Post-emergence herbicides must be able to penetrate the leaf cuticle, translocate within the plant to their site of action, and induce a toxic response. This assay is the primary screen for compounds with foliar activity.
Step-by-Step Methodology:
-
Plant Cultivation:
-
Sow seeds of indicator species in pots as described in the pre-emergence protocol.
-
Grow the plants in a greenhouse or growth chamber until they reach the 2-4 true leaf stage, as this is a period of high metabolic activity and susceptibility.[14]
-
-
Preparation and Application of Test Compounds:
-
Prepare test solutions as described previously.
-
Apply the solutions directly to the plant foliage using a calibrated laboratory track sprayer, ensuring complete and uniform coverage.[14]
-
Self-Validation: Include negative and positive controls (a known commercial post-emergence herbicide) in each experimental run.
-
-
Incubation and Observation:
-
Return the plants to the greenhouse or growth chamber. Avoid watering over the foliage for the first 24 hours to allow for maximum absorption of the compound.
-
Observe the plants regularly for the development of phytotoxic symptoms such as chlorosis, necrosis, stunting, and malformation.
-
-
Data Collection and Analysis:
-
At 14 to 21 DAT, visually score phytotoxicity (0-100%) as compared to the negative control.
-
Harvest the above-ground biomass and record the fresh weight. Calculate the growth reduction percentage.
-
| Parameter | Pre-Emergence Assay | Post-Emergence Assay |
| Application Target | Soil Surface | Plant Foliage |
| Plant Stage | Seed/Germinating Seedling | 2-4 True Leaf Stage |
| Primary Evaluation | Inhibition of Emergence, Early Growth | Foliar Damage, Growth Inhibition |
| Key Data Points | % Germination, % Growth Reduction | % Phytotoxicity, % Growth Reduction |
| Controls | Negative (Solvent), Positive (e.g., Metolachlor) | Negative (Solvent), Positive (e.g., Glyphosate) |
Part 2: Quantitative Dose-Response Analysis
Compounds showing significant activity (>80% inhibition at a high screening rate) in the initial bioassays should be advanced to dose-response studies. This allows for the determination of the herbicide concentration required to cause a 50% reduction in plant growth (GR₅₀), a key metric for comparing the potency of different compounds.[15][16][17]
Causality: A dose-response curve establishes a quantitative relationship between the amount of herbicide applied and the biological effect. This is critical for understanding a compound's potency and selecting candidates for further development.
Step-by-Step Methodology:
-
Experimental Design:
-
Based on the initial screening results, select a range of at least 6-8 concentrations that are expected to produce a response from 10% to 90% inhibition. A logarithmic or semi-logarithmic series is typically used.
-
Set up the experiment as described for the post-emergence bioassay, with 4-5 replicates for each concentration and the untreated control.
-
-
Data Collection:
-
At a fixed time point (e.g., 14 DAT), harvest the fresh or dry weight of the above-ground biomass for all replicates.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each concentration relative to the mean of the untreated control.
-
Plot the percent inhibition against the logarithm of the herbicide concentration.
-
Fit the data to a non-linear regression model, such as a four-parameter logistic function, using statistical software (e.g., R, SAS, Prism).
-
From the fitted curve, determine the GR₅₀ value, which is the herbicide dose that causes a 50% reduction in plant biomass.[18][19]
-
Part 3: Mechanistic Insight - Target Enzyme Assays
Many thiadiazole herbicides function by inhibiting specific enzymes.[4] A common target for herbicides is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS), the first enzyme in the branched-chain amino acid biosynthesis pathway.[5][6][20][21][22] An in vitro assay can confirm if a novel thiadiazole derivative acts by inhibiting this key enzyme.
Causality: Directly measuring the inhibition of a target enzyme provides strong evidence for the compound's mode of action. This is crucial for understanding how the herbicide works at a molecular level and for predicting potential cross-resistance with other herbicides.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay Protocol
Caption: Workflow for an In Vitro Acetolactate Synthase (ALS) Inhibition Assay.
Step-by-Step Methodology:
-
Enzyme Extraction:
-
Homogenize young, actively growing plant tissue from a susceptible species in an extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing pyruvate, MgCl₂, and protease inhibitors).[22]
-
Centrifuge the homogenate and use the supernatant containing the crude enzyme extract for the assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, enzyme extract, and various concentrations of the thiadiazole derivative. Include a no-inhibitor control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding the substrate, sodium pyruvate.[22]
-
Incubate for 60 minutes at 30°C.
-
-
Detection of Product:
-
Stop the reaction by adding sulfuric acid (H₂SO₄). This step also non-enzymatically converts the product, acetolactate, to acetoin.
-
Incubate the plate at 60°C for 15 minutes to ensure complete conversion.
-
Add colorimetric reagents: creatine followed by α-naphthol. This forms a red-colored complex with acetoin.
-
Read the absorbance at 530 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of ALS activity for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]
-
Conclusion
This structured protocol provides a comprehensive and scientifically rigorous framework for the evaluation of novel thiadiazole derivatives for herbicidal activity. By progressing from broad whole-plant screenings to quantitative dose-response analyses and specific mechanistic studies, researchers can efficiently identify potent candidates and elucidate their mode of action. Adherence to these self-validating methodologies, including the consistent use of appropriate controls, ensures the generation of reliable and defensible data, accelerating the discovery and development of the next generation of weed management solutions.
References
-
Eurolab. (n.d.). OECD 208 Terrestrial Plant Toxicity Test for Herbicides. Retrieved from [Link]
-
Simpson, D. M., Stoller, E. W., & Wax, L. M. (1995). An in vivo Acetolactate Synthase Assay. Weed Technology, 9(1), 17-22. Retrieved from [Link]
-
Iqbal, N. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. North Dakota State University Agriculture. Retrieved from [Link]
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52921. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
OECD. (2009). OECD Guideline for the Testing of Chemicals: Crop Field Trial. Retrieved from [Link]
-
Kubo, H., et al. (2002). Herbicidal activity of 1,3,4-thiadiazole derivatives. ResearchGate. Retrieved from [Link]
-
Owston, P. W., & Abrahamson, L. P. (n.d.). How to Test Herbicides at Forest Tree Nurseries. USDA. Retrieved from [Link]
-
OECD. (n.d.). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]
-
Weed Science Society of America. (n.d.). Herbicide Resistance. Retrieved from [Link]
-
Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. Retrieved from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
Uibel, F., & Spielmann, H. (2013). The OECD Guidelines for the Testing of Chemicals and Pesticides. Methods in Molecular Biology, 947, 37-56. Retrieved from [Link]
-
Herbicide Resistance Action Committee. (n.d.). Confirming Resistance. Retrieved from [Link]
-
GR Calculator. (n.d.). Online GR Calculator. Retrieved from [Link]
-
Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
-
Heap, I. (n.d.). Criteria for Confirmation of Herbicide-Resistant Weeds. International Herbicide-Resistant Weed Database. Retrieved from [Link]
-
Hafner, M., et al. (2017). GRcalculator: an online tool for calculating and mining dose–response data. Nucleic Acids Research, 45(W1), W591-W597. Retrieved from [Link]
-
Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), 1711-1716. Retrieved from [Link]
-
GR Calculator. (n.d.). About GR Metrics. Retrieved from [Link]
-
Mahajan, G., & Chauhan, B. S. (2024). Multiple Herbicide Resistance in Annual Ryegrass (Lolium rigidum Gaudin) in the Southeastern Cropping Region of Australia. ResearchGate. Retrieved from [Link]
-
Kubo, H., et al. (1970). Herbicidal activity of 1,3,4-thiadiazole derivatives. Journal of Agricultural and Food Chemistry, 18(1), 60-65. Retrieved from [Link]
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Becerra-Alvarez, A. (2025). Testing for and Deactivating Herbicide Residues. Oregon State University. Retrieved from [Link]
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Singh, I. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy, 3(1), 11-15. Retrieved from [Link]
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Andersson, L., et al. (n.d.). Variation in Elymus repens susceptibility to glyphosate. ResearchGate. Retrieved from [Link]
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Lincy, J., Mathew, G., & Prabha, M. (2020). A Review on Various Biological Activities of 1, 3, 4 - Thiadiazole Derivatives. Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 329-345. Retrieved from [Link]
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Weed Science Society of America. (n.d.). Herbicides. Retrieved from [Link]
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Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. Retrieved from [Link]
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High-Throughput Screening of Bioactive Thiadiazole Compounds: Application Notes and Protocols
Introduction: The Thiadiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its mesoionic character facilitates the crossing of cellular membranes, allowing compounds containing this moiety to effectively interact with a diverse array of biological targets.[2] This inherent bio-accessibility, combined with the thiadiazole ring's ability to act as a bioisostere of pyrimidine and oxadiazole, has led to the development of thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The versatility of the thiadiazole scaffold makes it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides detailed application notes and protocols for the high-throughput screening of thiadiazole compound libraries to identify bioactive hits. We will delve into two primary screening paradigms: a target-based biochemical assay focused on protein kinase inhibition and a cell-based phenotypic assay for identifying anti-proliferative compounds. The protocols are designed to be robust, reproducible, and scalable for large compound libraries.
Part 1: Target-Based Screening - A Protein Kinase Inhibition Assay
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, they are a major focus of drug discovery efforts.[5] Several thiadiazole derivatives have been identified as potent kinase inhibitors.[4] The following protocol outlines a homogenous, fluorescence-based HTS assay for identifying thiadiazole compounds that inhibit a specific protein kinase.
Assay Principle
This assay relies on the principle of competitive binding. A fluorescently labeled tracer with known affinity for the kinase's ATP-binding site is used. When the tracer is bound to the kinase, it emits a high degree of fluorescence polarization (FP). If a thiadiazole compound from the screening library binds to the ATP-binding site, it displaces the fluorescent tracer, leading to a decrease in fluorescence polarization. This change in FP is directly proportional to the inhibitory activity of the compound.
Experimental Workflow: Kinase Inhibition HTS
Caption: Workflow for a fluorescence polarization-based kinase inhibition HTS assay.
Detailed Protocol: Kinase Inhibition HTS
Materials and Reagents:
-
Thiadiazole compound library (10 mM in DMSO)
-
Purified recombinant protein kinase of interest
-
Fluorescently labeled kinase tracer
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black, round-bottom assay plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipette or automated liquid dispenser
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of each thiadiazole compound from the 10 mM stock library plate into the corresponding wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Designate columns for controls:
-
Negative Control (0% Inhibition): Dispense 100 nL of DMSO.
-
Positive Control (100% Inhibition): Dispense 100 nL of a known potent inhibitor of the target kinase (e.g., staurosporine) at a concentration known to cause maximal inhibition.
-
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined during assay development to achieve a robust signal window.
-
Prepare a 2X fluorescent tracer/ATP solution in assay buffer. The tracer concentration is typically at its Kd value for the kinase, and the ATP concentration is at the Km for the kinase.
-
-
Assay Execution:
-
Add 5 µL of the 2X kinase solution to all wells of the assay plate.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Add 5 µL of the 2X fluorescent tracer/ATP solution to all wells to initiate the reaction.
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis and Quality Control
-
Calculation of Percent Inhibition:
-
The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where mP is the millipolarization value.
-
-
Quality Control:
-
The robustness of the assay is determined by calculating the Z'-factor for each plate.[6] The Z'-factor is a statistical measure of the separation between the positive and negative controls. Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |(Mean_positive_control - Mean_negative_control)|]
-
An assay is considered robust and suitable for HTS if the Z'-factor is consistently ≥ 0.5.[6]
-
| Parameter | Acceptable Range | Rationale |
| Z'-Factor | ≥ 0.5 | Ensures a sufficient signal window and low data variability for reliable hit identification.[6] |
| DMSO Tolerance | ≤ 1% final concentration | High concentrations of DMSO can denature proteins or interfere with the assay readout. |
| Signal-to-Background | > 3 | A higher ratio indicates a more robust and sensitive assay. |
Part 2: Cell-Based Phenotypic Screening - An Anti-Proliferative Assay
Phenotypic screening allows for the identification of compounds that produce a desired effect in a cellular context, without prior knowledge of the specific molecular target.[6] This approach is particularly valuable for discovering compounds with novel mechanisms of action. Given the well-documented anticancer properties of many thiadiazole derivatives, a cell-based anti-proliferative assay is a highly relevant HTS strategy.[2][7]
Assay Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, the inhibitory effect of the thiadiazole compounds on cell proliferation can be quantified.
Experimental Workflow: Anti-Proliferative HTS
Caption: Workflow for a cell-based MTT anti-proliferative HTS assay.
Detailed Protocol: Anti-Proliferative HTS
Materials and Reagents:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Thiadiazole compound library (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile, 384-well, clear-bottom, tissue culture-treated assay plates
-
Automated liquid handler
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Dilute the cells in complete medium to the optimal seeding density (determined during assay development, e.g., 1,000-5,000 cells/well).
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Addition:
-
Perform a serial dilution of the thiadiazole library plates to achieve the desired final screening concentration. For a primary screen, a single high concentration (e.g., 20 µM) is often used.
-
Add 10 µL of the diluted compound solution to the corresponding wells of the cell plates.
-
Include controls:
-
Vehicle Control (100% Viability): Medium with the same final DMSO concentration as the compound wells.
-
Positive Control (Low Viability): A known cytotoxic agent (e.g., doxorubicin) at a high concentration.
-
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 50 µL of solubilization solution to each well.
-
Incubate overnight at 37°C in a humidified chamber to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Hit Confirmation
-
Primary Screen Analysis: Calculate the percent viability for each compound relative to the vehicle control. Compounds that reduce cell viability below a certain threshold (e.g., 50%) are considered primary hits.
-
Hit Confirmation: Primary hits should be re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested in a dose-response format (e.g., 10-point serial dilutions) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.
| Compound ID | Scaffold | Target Cell Line | IC₅₀ (µM) |
| Thiadiazole-A | 2-amino-1,3,4-thiadiazole | MDA-MB-231 | 8.0 ± 0.69 |
| Thiadiazole-B | 2,5-disubstituted-1,3,4-thiadiazole | HCT-116 | 6.56 |
| Thiadiazole-C | 1,3,4-thiadiazole-2-thione | PC3 | 15.2 ± 1.2 |
| Doxorubicin | (Reference Drug) | MDA-MB-231 | 0.5 ± 0.04 |
This table presents example data synthesized from literature reports on the anticancer activity of thiadiazole derivatives for illustrative purposes.[2][7]
Conclusion: From Hits to Leads
The high-throughput screening protocols detailed in this guide provide a robust framework for the initial identification of bioactive thiadiazole compounds. It is crucial to remember that HTS is the first step in a long drug discovery process.[8] Hits identified from these primary screens require rigorous follow-up, including:
-
Secondary Assays: Orthogonal assays to confirm the mechanism of action and rule out assay artifacts.
-
Selectivity Profiling: Testing hits against a panel of related targets (e.g., other kinases) or cell lines to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to improve potency and other pharmacological properties.
-
ADME/Tox Profiling: In vitro and in vivo studies to evaluate the absorption, distribution, metabolism, excretion, and toxicity of the most promising compounds.
By systematically applying these HTS methodologies and subsequent validation steps, researchers can effectively mine thiadiazole libraries to discover novel chemical probes and potential drug candidates for a wide range of diseases.
References
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BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Imidazo[2,1-b][9][10]thiazole Compounds. Retrieved from BenchChem website.
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- Foroumadi, A., et al. (2017). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 16(2), 653–661.
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- Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.
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- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(5), 656-666.
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Application Notes & Protocols: In Vitro Evaluation of 1,3,4-Thiadiazole Derivatives' Cytotoxic Properties
Introduction: The Therapeutic Promise of 1,3,4-Thiadiazole Scaffolds
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] Its structural similarity to pyrimidine, a core component of nucleobases, allows 1,3,4-thiadiazole derivatives to interfere with fundamental cellular processes like DNA replication.[3][4] This mimicry, combined with the ability to readily cross cell membranes, makes these compounds compelling candidates for the development of novel anticancer agents.[4][5] Numerous studies have demonstrated their potent cytotoxic effects against a variety of cancer cell lines, including those from breast, lung, and colon cancers.[4][6][7]
The anticancer activity of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical signaling pathways involved in cancer cell proliferation and survival.[7] This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of novel 1,3,4-thiadiazole derivatives, from initial cytotoxicity screening to the elucidation of their underlying mechanisms of action.
Part 1: Primary Cytotoxicity Screening - The MTT Assay
The initial step in evaluating a new compound is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[8][9]
Principle of the MTT Assay: The assay's core principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] This conversion is carried out by mitochondrial dehydrogenases in metabolically active, i.e., living, cells.[8][10] The resulting formazan can be solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[8]
Workflow for Initial Cytotoxicity Screening
Caption: General workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the 1,3,4-thiadiazole derivatives in DMSO. Perform serial dilutions in a culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: After the incubation period, carefully add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[11] The appearance of a purple precipitate should be visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve (percentage viability vs. log concentration) and using non-linear regression analysis.
Example Data Presentation
| Compound | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM)[4][13] |
| Derivative A | MCF-7 (Breast) | 48 | 5.36 |
| Derivative A | HepG2 (Liver) | 48 | 8.12 |
| Derivative B | MCF-7 (Breast) | 48 | 2.32 |
| Derivative B | HepG2 (Liver) | 48 | 6.12 |
| 5-Fluorouracil (Control) | MCF-7 (Breast) | 48 | 6.80 |
Part 2: Confirmatory Cytotoxicity Analysis - The SRB Assay
To validate the initial findings and ensure the observed cytotoxicity is not an artifact of mitochondrial interference, a secondary assay with a different mechanism is recommended. The Sulforhodamine B (SRB) assay is an excellent choice.
Principle of the SRB Assay: The SRB assay is a cell density-based assay.[14] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[15][16] The amount of bound dye is directly proportional to the total cellular protein mass.[16] A key advantage is that the assay is independent of cellular metabolic activity and fixed plates can be stored for later analysis.[16]
Detailed Protocol: SRB Assay
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution (10 mM, pH 10.5)
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) without removing the supernatant. Incubate for 1 hour at 4°C. This step fixes the cells and precipitates proteins.
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, excess medium, and unbound cells.[14]
-
Drying: Allow the plates to air-dry completely at room temperature.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.
-
Drying: Allow the plates to air-dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Shake the plate for 5-10 minutes and measure the absorbance at 540 nm.
Part 3: Elucidating the Mechanism of Action
Once the cytotoxic potential of a 1,3,4-thiadiazole derivative is confirmed, the next crucial step is to investigate its mechanism of action. Common anticancer mechanisms include the induction of apoptosis and cell cycle arrest.[1][7]
A. Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[17] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can be used to label these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membranes.[18] This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 1,3,4-thiadiazole derivative at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like using EDTA to preserve membrane integrity.[19]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[20]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18][19] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
B. Cell Cycle Analysis by Propidium Iodide Staining
Principle: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[21] This can be analyzed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then be used to distinguish between cells in different phases of the cell cycle.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Propidium Iodide staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the Annexin V/PI protocol.
-
Fixation: After washing with PBS, resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[22]
-
Fix the cells for at least 30 minutes at 4°C.[22] Cells can be stored in ethanol at -20°C for several weeks.[22]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of the PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[23]
-
Incubate for at least 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence is typically measured on a linear scale.
Hypothesized Signaling Pathway: Induction of Apoptosis
Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]
Caption: Hypothesized intrinsic apoptosis pathway.
Conclusion and Best Practices
The systematic in vitro evaluation of 1,3,4-thiadiazole derivatives requires a multi-assay approach. Starting with a primary cytotoxicity screen like the MTT assay, followed by a confirmatory assay such as the SRB, provides a robust initial assessment. Subsequent mechanistic studies, including apoptosis and cell cycle analysis, are essential for understanding how these promising compounds exert their anticancer effects. Throughout this process, maintaining meticulous cell culture practices, including appropriate controls and ensuring reproducibility, is paramount for generating high-quality, reliable data that can guide further drug development efforts.
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI. Available at: [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
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Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at: [Link]
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
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MTT (Assay protocol. Protocols.io. Available at: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
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Application Notes & Protocols: Formulation Development for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate in Agricultural Applications
Abstract
This document provides a comprehensive technical guide for the formulation development of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, a novel active ingredient (AI) with potential applications in agriculture. As the efficacy of an AI is critically dependent on its delivery system, this guide details the strategic rationale, experimental protocols, and quality control parameters for developing robust and effective formulations. We will explore three common and versatile formulation types: Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP). The protocols are designed for researchers and formulation scientists, emphasizing the causality behind experimental choices to ensure the development of stable, effective, and reliable agrochemical products.
Introduction: The Critical Role of Formulation
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate belongs to the thiadiazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] The intrinsic activity of the molecule is, however, only the first step. To be effective in an agricultural setting, the AI must be formulated into a product that is stable during storage, easy for the end-user to handle and apply, and capable of delivering the AI to the target pest efficiently upon application.[4]
A successful formulation protects the AI from premature degradation, ensures uniform distribution in the spray tank, and enhances its bioavailability by improving adhesion, spreading, and penetration on the target surface.[5][6] This guide provides the foundational knowledge and detailed protocols to navigate the formulation development process for this specific AI.
Pre-Formulation Studies: Characterizing the Active Ingredient
Before any formulation work begins, a thorough understanding of the physicochemical properties of the AI is paramount. These properties dictate the feasible formulation types and guide the selection of appropriate inert ingredients (adjuvants).
Initial literature analysis suggests that many thiadiazole derivatives are crystalline solids with limited water solubility. For the purpose of this guide, we will proceed with the hypothetical properties listed in Table 1. It is critical that these parameters are experimentally determined for the specific batch of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate being used.
Table 1: Hypothetical Physicochemical Properties of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (Technical Grade, 98% Purity)
| Property | Value (Hypothetical) | Significance in Formulation Development |
| Appearance | Off-white crystalline solid | Determines the need for milling (for SC, WP) or dissolution in a solvent (for EC). |
| Molecular Weight | ~172.20 g/mol [7] | Foundational chemical data. |
| Melting Point | 115-120 °C | High melting point is favorable for stable solid formulations like WP and SC.[8] Dictates processing temperature limits. |
| Water Solubility | < 100 mg/L at 20°C | Low solubility makes it a prime candidate for Suspension Concentrate (SC) or Wettable Powder (WP) formulations.[9] |
| Solvent Solubility | Soluble in Aromatic 150, Cyclohexanone; Sparingly soluble in Methanol | Identifies potential solvents for an Emulsifiable Concentrate (EC) formulation and for analytical method development (e.g., HPLC). |
| LogP (Octanol-Water) | ~1.7[10] | Indicates moderate lipophilicity, which can influence interactions with plant cuticles and the selection of surfactants. |
| Chemical Stability | Stable at pH 5-7; Hydrolyzes at pH > 9 | The formulation should be buffered to a neutral or slightly acidic pH to ensure long-term stability of the active ingredient. |
Formulation Development Workflow
The process of developing a viable agricultural formulation is a systematic endeavor. It begins with selecting the appropriate formulation type based on the AI's properties and intended use, followed by the careful selection and optimization of inert ingredients, and concluding with rigorous testing to ensure stability and performance.
Caption: Key components and their functions in an SC formulation.
Experimental Protocol: Preparation of a 400 g/L SC Formulation
This protocol details the preparation of a 1 kg laboratory-scale batch.
Materials & Equipment:
-
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (Technical, 98%): 408.2 g
-
Wetting Agent (e.g., Sodium dodecylbenzene sulfonate): 20.0 g
-
Dispersing Agent (e.g., Polymeric surfactant): 30.0 g
-
Propylene Glycol (Antifreeze): 50.0 g
-
Antifoam Agent (Silicone-based): 2.0 g
-
Thickener (e.g., Xanthan Gum, 2% pre-gel): 100.0 g
-
Biocide: 1.0 g
-
Deionized Water: 388.8 g
-
High-shear mixer, bead mill, particle size analyzer, viscometer.
Procedure:
-
Prepare Aqueous Phase: In a primary mixing vessel, add the deionized water and propylene glycol. Begin gentle agitation.
-
Add Surfactants: Slowly add the wetting and dispersing agents to the aqueous phase and mix until fully dissolved.
-
Create the Mill Base: While mixing, slowly add the technical AI powder. Increase mixing speed to form a homogenous slurry. Add the antifoam agent.
-
Wet Milling: Transfer the slurry (mill base) to a bead mill. Mill the suspension until the desired particle size distribution is achieved (e.g., D90 < 5 µm). [11]This step is critical for suspension stability. Monitor particle size periodically.
-
Let-Down and Thickening: Transfer the milled concentrate to a let-down vessel. Under slow, smooth agitation, add the pre-dispersed xanthan gum gel. Mix until the system is homogenous and viscosity has built. Causality Note: Adding the thickener after milling prevents the high viscosity from impeding milling efficiency. [12]6. Final Additions: Add the biocide and mix for a further 15 minutes.
-
Quality Control: Take a sample for immediate analysis of active ingredient content, particle size, pH, and viscosity as per Section 7.0.
Protocol: Emulsifiable Concentrate (EC) Formulation
An EC is a liquid formulation where the AI is dissolved in a water-immiscible solvent, combined with emulsifiers. [13]Upon dilution with water, it spontaneously forms a stable oil-in-water emulsion. [14][15]This is a viable option if a suitable, cost-effective, and regulatory-approved solvent is identified for the AI.
Rationale & Component Selection
The goal is to create a clear, stable, single-phase liquid concentrate that forms a milky, stable emulsion upon dilution. [16]The choice of emulsifiers is critical and often requires blending a low-HLB (hydrophilic-lipophilic balance) and a high-HLB surfactant to effectively stabilize the solvent-AI droplets in water.
Table 2: Example Components for an EC Formulation
| Component | Example Product | Target % (w/w) | Function |
| Active Ingredient | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | 20.0% | The toxicant. |
| Solvent | Aromatic 150 or Cyclohexanone | 65.0% | Must fully dissolve the AI at all storage temperatures. |
| Anionic Emulsifier | Calcium Dodecylbenzene Sulfonate | 7.5% | Provides rapid emulsification ("bloom") and electrostatic stabilization. |
| Non-ionic Emulsifier | Ethoxylated Castor Oil | 7.5% | Provides long-term steric stabilization to prevent emulsion droplets from coalescing. [13] |
Experimental Protocol: Preparation of a 200 g/L EC Formulation
Procedure:
-
In a suitable vessel, add the solvent.
-
While stirring, slowly add the technical AI until it is completely dissolved. Gentle warming may be required but should be avoided if the AI is heat-sensitive.
-
Add the anionic and non-ionic emulsifiers to the solution.
-
Continue mixing until a clear, homogenous solution is formed.
-
Filter the final product if necessary to remove any undissolved particulates.
-
Conduct quality control tests, especially emulsion stability tests as described in Section 7.0. [17]
Protocol: Wettable Powder (WP) Formulation
WPs are dry powder formulations that are mixed with water by the user to form a spray suspension. [18]They consist of the AI, a wetting agent, a dispersant, and an inert carrier. [19][20]
Rationale & Component Selection
The formulation must wet quickly when added to water, and the resulting suspension must remain stable in the spray tank with agitation. [18]The carrier must be highly absorptive, especially if the AI has a low melting point, to maintain a free-flowing powder. [8] Table 3: Example Components for a WP Formulation
| Component | Example Product | Target % (w/w) | Function |
| Active Ingredient | Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate | 75.0% | High loading is often possible with WPs. [18] |
| Wetting Agent | Sodium Lignosulfonate | 2.0% | Allows water to penetrate the powder, overcoming hydrophobicity. [19] |
| Dispersant | Naphthalene Sulfonate Condensate | 5.0% | Separates the AI particles in the water to prevent flocculation. [18] |
| Carrier/Filler | Kaolin Clay or Precipitated Silica | 18.0% | Provides bulk, aids flowability, and absorbs any liquid impurities to keep the powder dry. [19] |
Experimental Protocol: Preparation of a 75% WP Formulation
Procedure:
-
Pre-blending: Combine all components (AI, wetting agent, dispersant, carrier) in a suitable blender (e.g., a ribbon blender). Mix until visually homogenous.
-
Milling: Pass the pre-blended powder through an air mill or hammer mill to reduce the particle size of the AI and ensure intimate mixing of all components. The target particle size is typically D90 < 20 µm.
-
Post-blending: The milled powder may be blended again to ensure final homogeneity.
-
Quality Control: Test the final powder for wettability, suspensibility, and active ingredient content as per Section 7.0.
Quality Control & Stability Testing
Stability testing is essential to establish the product's shelf-life and ensure its physical and chemical integrity under various storage conditions. [21]Protocols should be designed in accordance with international standards such as those from the OECD and ASTM. [17][22][23]
Key Physicochemical Tests
Table 4: Recommended QC Tests per Formulation Type
| Test Parameter | Emulsifiable Concentrate (EC) | Suspension Concentrate (SC) | Wettable Powder (WP) |
| Appearance | Clear, homogenous liquid | Opaque, smooth liquid | Homogenous powder |
| AI Content (e.g., HPLC) | ✓ | ✓ | ✓ |
| pH | ✓ (of 1% emulsion) | ✓ | ✓ (of 1% suspension) |
| Emulsion Stability [17] | ✓ | - | - |
| Suspensibility | - | ✓ | ✓ |
| Particle Size Distribution | - | ✓ | ✓ |
| Viscosity | - | ✓ | - |
| Wettability | - | - | ✓ |
| Persistent Foaming | ✓ | ✓ | ✓ |
Storage Stability Protocol
A standard stability program involves accelerated storage to predict shelf-life and real-time storage for confirmation.
Caption: Workflow for a comprehensive storage stability testing program.
Conclusion
The development of a successful agricultural formulation for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is a multi-faceted process that balances chemical stability, physical performance, and biological efficacy. By starting with a robust pre-formulation analysis, selecting the appropriate formulation platform (EC, SC, or WP), and systematically optimizing the inert components, a reliable and effective product can be achieved. The protocols and rationale provided in this guide serve as a foundational framework for this development process. Rigorous adherence to quality control and stability testing in line with international guidelines is mandatory to ensure the final product meets all performance and regulatory requirements.
References
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AgraCity. (2024). Understanding different kinds of Adjuvants and Surfactants. AgraCity. Available at: [Link]
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Brewer International. (2020). Pesticides 101: Introduction to Pesticide Adjuvants and Surfactants. Brewer International. Available at: [Link]
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Croda Agriculture. Formulating emulsifiable concentrate (EC). Croda. Available at: [Link]
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Aragen Life Sciences. Systemic Insecticide: Emulsifiable Concentrate Formulation. Aragen. Available at: [Link]
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National Pesticide Information Center. (2023). Adjuvants in Pesticides. NPIC. Available at: [Link]
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Michigan State University Extension. (2025). Understanding adjuvants and surfactants for improved pest management in ornamental crop production – Part I. MSU. Available at: [Link]
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Agro Chemicals. How To Develop A Wettable Powder (WP) Formulation. Agro Chemicals. Available at: [Link]
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Weed Science, Colorado State University. Herbicide Surfactants and Adjuvants no. 0.559. Colorado State University. Available at: [Link]
-
Scribd. How To Develop A Suspension Concentrate. Scribd. Available at: [Link]
- Google Patents. EP0962134A1 - A process for preparing a wettable powder formulation. Google Patents.
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Croda Agriculture. Suspension concentrate (SC) guide. Croda. Available at: [Link]
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Washington State University. Formulations | WSU Production Guide. WSU. Available at: [Link]
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Croda Agriculture. Wettable powder (WP) formulations. Croda. Available at: [Link]
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ASTM International. E1116 Standard Test Method for Emulsification Characteristics of Pesticide Emulsifiable Concentrates. ASTM. Available at: [Link]
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MCB Books. Steps To Produce Meanıng Of Concentrate Emulsıfıable ( Ec ) | Insectıcıdes. MCB Books. Available at: [Link]
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PubMed. Preparation of spray-dried wettable powder formulations of Bacillus thuringiensis-based biopesticides. PubMed. Available at: [Link]
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ASTM Digital Library. Developing Emulsifiable Concentrate Formulations Using Droplet Size and Experimental Design Software. ASTM. Available at: [Link]
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Scribd. Stability Guidelines Ag. Scribd. Available at: [Link]
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YouTube. Emulsifiable Concentrate formulation - An overview. YouTube. Available at: [Link]
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Camsi-X. An Introduction to Suspension Concentrates. Camsi-X. Available at: [Link]
- Google Patents. MXPA00005918A - A method to produce pesticide suspension concentrates. Google Patents.
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ResearchGate. Schematic key steps involved suspension concentrate formulation and its application. ResearchGate. Available at: [Link]
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OECD. Guidelines for the Testing of Chemicals. OECD. Available at: [Link]
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OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]
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PubMed. The OECD Guidelines for the Testing of Chemicals and Pesticides. PubMed. Available at: [Link]
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Biotecnologie BT. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Biotecnologie BT. Available at: [Link]
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Biotecnologie BT. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Biotecnologie BT. Available at: [Link]
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ASTM Digital Library. Test Methods for Emulsifiable Concentrates | Pesticide Formulations and Application Systems. ASTM. Available at: [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. MDPI. Available at: [Link]
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Food and Drug Administration. STABILITY TESTING OF FEED INGREDIENTS. FDA. Available at: [Link]
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ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
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NIH National Library of Medicine. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2025). Generation of storage stability data for agricultural chemical products. APVMA. Available at: [Link]
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PubChem. Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxylate. PubChem. Available at: [Link]
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PubChem. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. PubChem. Available at: [Link]
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MDPI. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. Available at: [Link]
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NIH National Library of Medicine. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. Available at: [Link]
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NIH National Library of Medicine. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. Available at: [Link]
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Amerigo Scientific. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%). Amerigo Scientific. Available at: [Link]
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ResearchGate. Herbicidal activity of 1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
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ResearchGate. ChemInform Abstract: 1,3,4-Thiadiazole. Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. ResearchGate. Available at: [Link]
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Application Note: Synthesis and Evaluation of Thiadiazole Carboxamide Derivatives as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This makes them a major class of therapeutic targets.[1] The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various protein kinases by interfering with signaling pathways essential for cancer cell growth and survival.[3][4] This document provides a comprehensive guide for the synthesis of novel thiadiazole carboxamide derivatives and outlines a detailed protocol for their evaluation as kinase inhibitors. We will cover synthetic strategies, a step-by-step protocol for a model compound, and a robust in vitro kinase inhibition assay, providing a solid framework for the discovery of new therapeutic agents.
Part 1: Synthetic Strategies for Thiadiazole Carboxamides
The 1,3,4-thiadiazole ring is a versatile pharmacophore due to its ability to act as a bioisostere of pyrimidine and its capacity to cross biological membranes, contributing to good oral bioavailability.[5] The synthesis of thiadiazole carboxamides typically involves two key stages: the formation of the thiadiazole core and the subsequent amide bond formation.
1.1: Formation of the 2-Amino-5-Substituted-1,3,4-Thiadiazole Core
A common and efficient method for constructing the thiadiazole ring is the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[6][7] This reaction is often facilitated by a dehydrating agent or catalyst.
-
Rationale for Reagent Choice:
-
Thiosemicarbazide: Provides the N-C-S backbone and the 2-amino group, a common handle for further derivatization.
-
Carboxylic Acid: Determines the substituent at the 5-position of the thiadiazole ring, which is crucial for tuning the compound's biological activity and selectivity.
-
Cyclizing/Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid are frequently used to promote the intramolecular cyclization and dehydration, leading to the formation of the aromatic thiadiazole ring.[6][7] Using milder reagents like polyphosphate ester (PPE) can be advantageous as it avoids toxic additives.[6]
-
1.2: Amide Bond Formation
The final carboxamide derivative is typically synthesized via an amide coupling reaction between the 2-amino group of the thiadiazole core and a carboxylic acid.[8]
-
Rationale for Reagent Choice:
-
Coupling Reagents: The direct condensation of a carboxylic acid and an amine is inefficient. Therefore, activating agents are necessary. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[9] HATU is often preferred for its high efficiency and reduced side reactions.[9]
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the carboxylic acid and neutralize any acidic byproducts formed during the reaction.[9]
-
Below is a general workflow for the synthesis of thiadiazole carboxamide derivatives.
Caption: General workflow for thiadiazole carboxamide synthesis.
Part 2: Detailed Experimental Protocol: Synthesis of a Model Compound
This protocol describes the synthesis of a model thiadiazole carboxamide derivative.
2.1: Materials and Reagents
| Reagent | Supplier | Grade |
| Thiosemicarbazide | Sigma-Aldrich | ≥99% |
| 4-Chlorobenzoic acid | Alfa Aesar | 99% |
| Phosphorus oxychloride (POCl₃) | Acros Organics | 99% |
| 3-Methoxybenzoic acid | TCI | >98% |
| HATU | Chem-Impex | ≥98% |
| DIPEA | Oakwood Chemical | 99% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Ethyl Acetate | EMD Millipore | ACS Grade |
| Hexanes | Macron Fine Chemicals | ACS Grade |
2.2: Step 1: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobenzoic acid (3.00 mmol) to phosphorus oxychloride (10 mL). Stir the mixture at room temperature for 20 minutes.
-
Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heating: Heat the reaction mixture to 80-90°C and stir for one hour.[7] The solution will become clear.
-
Quenching and Reflux: Cool the reaction mixture in an ice bath and cautiously add 40 mL of water. A precipitate will form. Reflux the resulting suspension for 4 hours.[7]
-
Work-up: Cool the mixture and basify to pH 8 using a 50% sodium hydroxide solution.[7] Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
2.3: Step 2: Synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
-
Reaction Setup: To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (1.0 mmol) and 3-methoxybenzoic acid (1.2 mmol) in anhydrous DMF (10 mL), add DIPEA (3.0 mmol).
-
Addition of Coupling Agent: Add HATU (1.5 mmol) to the mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into ice water. Collect the precipitate by vacuum filtration.
-
Purification: Dissolve the crude solid in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Protocol for In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a target kinase is typically determined by measuring the reduction in kinase activity at various compound concentrations. A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]
3.1: Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process:
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together. The kinase phosphorylates the substrate, converting ATP to ADP.
-
ADP Detection: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Then, a "Kinase Detection Reagent" is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[10] A potent inhibitor will result in low ADP production and thus a low luminescent signal.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
3.2: Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a control).[1]
-
Add 2.5 µL of the target kinase solution (e.g., Abl, VEGFR2) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter variable slope dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Part 4: Data Interpretation and SAR Insights
The structure-activity relationship (SAR) provides critical insights into how chemical modifications affect biological activity. For thiadiazole carboxamide kinase inhibitors, several structural features are key.
4.1: Sample Data Presentation
| Compound ID | 5-Position Substituent (R¹) | Carboxamide Substituent (R²) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| Model Cpd | 4-Chlorophenyl | 3-Methoxyphenyl | 50 | 1200 |
| Analog 1 | Phenyl | 3-Methoxyphenyl | 250 | 3500 |
| Analog 2 | 4-Chlorophenyl | Phenyl | 150 | 2800 |
| Analog 3 | 4-Nitrophenyl | 3-Methoxyphenyl | 25 | 800 |
| Staurosporine | - | - | 5 | 10 |
4.2: Key SAR Insights
-
5-Position of the Thiadiazole Ring (R¹): This position is often directed towards the solvent-exposed region of the kinase active site. Modifications here can significantly impact potency and selectivity. For example, the addition of an electron-withdrawing group like a nitro group can sometimes enhance activity, as seen in inhibitors of Abl kinase.[4]
-
Carboxamide Moiety (R²): The amide linker and its substituent typically engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.[3] The nature and position of substituents on the aryl ring (R²) can be optimized to improve interactions with key amino acid residues.
-
Thiadiazole Core: The sulfur and nitrogen atoms of the thiadiazole ring itself can form crucial interactions with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors.[3]
These results provide a foundation for further optimization to develop potent and selective kinase inhibitors.[11][12]
References
-
Anzini, M., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. PubMed. Available at: [Link]
-
Bio-Byword Scientific Publishing. (2021). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Available at: [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Dimmock, J. R., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Luminita, P., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Available at: [Link]
-
MDPI. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2009). Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole Inhibitors of the c-Jun N-terminal Kinase. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. Available at: [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. bepls.com [bepls.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. growingscience.com [growingscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established chemical principles with practical, field-proven insights. This document is structured to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction yields and product purity. The primary synthetic route discussed is the Hurd-Mori reaction, a robust method for creating the 1,2,3-thiadiazole core from hydrazone precursors.[1][2]
Core Synthesis Overview
The synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is typically achieved via a two-step process. First, a suitable hydrazone is formed from a β-keto ester, followed by a cyclization reaction using thionyl chloride (SOCl₂). This cyclization is known as the Hurd-Mori 1,2,3-thiadiazole synthesis.[1][3][4]
Sources
Purification strategies for crude Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Answering the user's request.## Technical Support Center: Purification of Crude Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this heterocyclic compound. The following sections provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format, complete with troubleshooting guides and detailed protocols. Our focus is not just on the "how," but the fundamental "why" behind each strategic choice, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
The impurity profile of crude Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is intrinsically linked to its synthetic route. The most prevalent method is the Hurd-Mori synthesis, which involves the cyclization of an activated hydrazone with thionyl chloride (SOCl₂).[1][2]
Common Impurities Include:
-
Unreacted Starting Materials: Depending on the specific precursors, these could include the corresponding acylhydrazone or N-tosylhydrazone.
-
Sulfur-based Side Products: Elemental sulfur and other sulfur-containing byproducts can arise from the decomposition of thionyl chloride or reaction intermediates. These often contribute to a yellow or brown coloration of the crude product.
-
Regioisomers: In certain cases, particularly with unsymmetrical precursors, the formation of isomeric thiadiazoles is possible, though less common for this specific structure.[2]
-
Solvent Residues: Residual high-boiling point solvents used during the synthesis (e.g., THF, Dioxane).
-
Degradation Products: 1,2,3-Thiadiazoles can be sensitive to heat and light, potentially leading to ring-opening or decomposition products.[3]
Q2: My crude product is a dark, viscous oil. What is the first purification step I should take?
A dark, oily crude product suggests the presence of significant impurities. Before attempting more sophisticated purification like chromatography or recrystallization, a preliminary aqueous workup is highly recommended.
Rationale: This step aims to remove water-soluble impurities, such as inorganic salts from the reaction quench, and acidic or basic byproducts. An extraction separates compounds based on their differential solubility in two immiscible liquid phases (typically an organic solvent and an aqueous solution).
Recommended Preliminary Workup Protocol:
-
Dissolve the crude oil in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A volume of 10-20 mL per gram of crude product is a good starting point.
-
Transfer the solution to a separatory funnel.
-
Wash sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acid (e.g., HCl from thionyl chloride).
-
Water to remove any remaining water-soluble impurities.
-
A saturated sodium chloride (brine) solution to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
This process should yield a cleaner, albeit still impure, product that is more amenable to subsequent purification steps.
Q3: How do I choose between Recrystallization and Column Chromatography for final purification?
The choice is dictated by the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Decision workflow for selecting a primary purification method.
-
Recrystallization: This is the preferred method if your compound is a solid and has significantly different solubility in a chosen solvent compared to its impurities. It is often faster, more scalable, and more economical than chromatography.
-
Column Chromatography: This is necessary when dealing with oils, non-crystalline solids, or when impurities have similar solubility profiles to the product, making recrystallization ineffective.[4] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[5]
Troubleshooting & Optimization Guides
Guide 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on dissolving the impure solid in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the solvent.
Step-by-Step Protocol:
-
Solvent Screening: Place a small amount of your crude solid (20-30 mg) into several test tubes. Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Hexane, Ethyl Acetate, Toluene, or mixtures) to each.
-
Ideal Solvent Criteria: An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: To the bulk of your crude solid in an Erlenmeyer flask, add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause | Suggested Solution |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble, even at low temperatures. | Use a lower-boiling point solvent. Use a solvent system where the compound is less soluble (e.g., add a non-polar "anti-solvent" like hexane to an ethyl acetate solution). |
| No Crystals Form | The solution is not supersaturated (too much solvent was added). The compound is highly soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. Add an "anti-solvent" dropwise until the solution becomes cloudy, then re-heat to clarify and cool slowly. Try cooling the solution in an ice/acetone bath. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility even in the cold solvent. Crystals were washed with room-temperature solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Always wash crystals with ice-cold solvent. |
| Product Purity is Still Low | Impurities have similar solubility and co-crystallized. The cooling was too rapid, trapping impurities. | Re-crystallize the product a second time. Allow the solution to cool more slowly to form larger, purer crystals. If impurities persist, column chromatography may be necessary. |
Guide 2: Silica Gel Column Chromatography
This technique is essential for purifying oils or separating complex mixtures. It leverages the polarity differences between compounds to achieve separation.
Caption: Principle of normal-phase column chromatography separation.
Step-by-Step Protocol:
-
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product a Retention Factor (Rf) of ~0.3-0.4 . A common starting point for compounds like this is a mixture of Hexane and Ethyl Acetate.[5] For a related compound, a 7:3 mixture of petroleum ether:ethyl acetate was effective.[6]
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial solvent system (wet packing) or by carefully pouring dry silica gel followed by the solvent (dry packing). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase (solvent) to the top of the column and begin collecting fractions. Maintain a constant flow rate, using gentle air pressure if needed.
-
Monitoring: Monitor the fractions being collected by TLC to determine which ones contain your purified product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Troubleshooting Common Chromatography Issues:
| Problem | Potential Cause | Suggested Solution |
| Poor Separation (Spots Overlap) | The chosen solvent system is not optimal. The column was overloaded with too much crude product. The column was packed poorly (cracks/channels). | Re-develop the TLC solvent system. Use a shallower solvent gradient or an isocratic system with lower polarity. Use less starting material. Repack the column carefully. |
| Product Not Eluting | The solvent system is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Band Tailing or Streaking | The sample is not very soluble in the mobile phase. The compound is too polar for silica gel. The sample was loaded in too large a volume or in too strong a solvent. | Change the solvent system. Consider using a different stationary phase (e.g., alumina). Ensure the sample is loaded in a minimal volume of the initial, low-polarity mobile phase. |
| Cracked Silica Bed | The column ran dry at some point. The heat of adsorption from the solvent caused thermal stress. | Never let the solvent level drop below the top of the silica. Pack the column using the mobile phase to pre-wet the silica. |
References
- BenchChem. (2025). Refinement of protocols for synthesizing thiadiazole analogues. BenchChem.
- Niraimathi, V., & Suresh, R. (2024).
- ChemicalBook. (n.d.).
-
Al-Hourani, B. J., Al-Awaida, W. A., & Hammouti, B. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 35(1). [Link]
-
Surov, A. O., Manin, A. N., Voronin, A. P., Churakov, A. V., Perlovich, G. L., & Volkova, T. V. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. PubMed, 24(11), 2836-2845. [Link]
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- Chandra, H., & Kumar, S. (2024). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. BenchChem.
-
Rana, K., et al. (2012). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC, National Institutes of Health. [Link]
-
Al-Suwaidan, I. A., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]
-
Guesmi, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. IUCr. [Link]
-
Surov, A. O., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate. [Link]
-
Zhang, H., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC, National Institutes of Health. [Link]
-
Mickevičienė, R., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. LMA Leidykla. [Link]
Sources
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- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles
Welcome to the technical support center for the synthesis of 4,5-disubstituted 1,2,3-thiadiazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
The 1,2,3-thiadiazole ring is a valuable pharmacophore found in a wide array of biologically active compounds.[1] However, its synthesis, particularly for asymmetrically substituted 4,5-disubstituted derivatives, is often plagued by challenges in controlling regioselectivity. The classical Hurd-Mori synthesis, while foundational, can lead to mixtures of regioisomers, complicating purification and reducing overall efficiency.[2] This guide will help you diagnose common issues and select the optimal synthetic strategy for your target molecule.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental failures in a direct question-and-answer format.
Issue 1: Poor or Incorrect Regioselectivity in Hurd-Mori Synthesis
Question: My Hurd-Mori reaction with an unsymmetrical ketone-derived hydrazone is producing a mixture of 4,5-disubstituted regioisomers, or primarily the undesired isomer. How can I control the regiochemical outcome?
Answer: This is the most common challenge in this synthesis. The regioselectivity of the Hurd-Mori reaction is dictated by the site of the initial electrophilic attack of thionyl chloride on the hydrazone. This, in turn, is influenced by the kinetic vs. thermodynamic stability of the intermediate enamido-sulfine species. The outcome is highly dependent on the electronic and steric properties of the substituents.[3]
Causality & Solutions:
-
Electronic Effects: The reaction is often directed by the relative rate of enolization of the two α-carbons of the parent ketone.[3]
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., carbonyl, cyano) on one side of the ketone will increase the acidity of the adjacent α-protons, favoring the formation of the kinetic enolate on that side. This typically leads to the substituent ending up at the 5-position of the thiadiazole.
-
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy) favor the formation of the more substituted, thermodynamically stable enolate, which can lead to mixtures or the opposite regioisomer.
-
-
Steric Hindrance: Bulky groups can sterically hinder the approach of thionyl chloride, directing the reaction to the less hindered side of the molecule.
Troubleshooting Steps:
-
Re-evaluate Your Hydrazone Precursor: The structure of your starting ketone is the primary determinant of the outcome. If flexibility exists, consider a different synthetic route or an alternative precursor that might favor your desired isomer.
-
Modify Reaction Conditions: While the substrate is key, conditions can sometimes influence the ratio.
-
Temperature: Running the reaction at very low temperatures (-10 °C to 0 °C) during the addition of thionyl chloride can sometimes favor the kinetic product.[2]
-
Solvent: Using a less polar solvent might slightly alter the transition state energies, but this effect is often minor compared to substrate electronics.
-
-
Consider an Alternative Synthetic Route: If the Hurd-Mori reaction consistently fails to provide the desired regioselectivity, a different method is the best solution. Modern, metal-free catalytic systems using N-tosylhydrazones and elemental sulfur often offer superior control.[1][4]
Issue 2: Low or No Yield of the Desired 1,2,3-Thiadiazole
Question: My reaction is consuming the starting material, but I'm getting a very low yield of the target thiadiazole, or just a complex mixture of byproducts. What's going wrong?
Answer: Low yield is a frequent issue that can stem from several factors, including reagent purity, reaction conditions, and the stability of the product itself.
Systematic Troubleshooting:
-
Purity of Starting Materials:
-
Hydrazone: Ensure your hydrazone is pure and completely dry. Residual ketone or impurities from the hydrazone formation can interfere with the cyclization.[2] Recrystallization is highly recommended.
-
Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. SOCl₂ readily hydrolyzes to SO₂ and HCl, which can inhibit the reaction.[2]
-
-
Reaction Temperature Control:
-
The reaction of hydrazones with thionyl chloride is often exothermic.[2] Add the SOCl₂ dropwise at a low temperature (e.g., 0 °C) to maintain control.[2]
-
After addition, the optimal temperature for cyclization can vary. Some substrates require reflux, while others may decompose at higher temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) to find the sweet spot between reaction completion and product degradation.[2][5]
-
-
Solvent Choice:
-
The solvent must be anhydrous and non-protic. Dichloromethane (DCM), chloroform, and THF are common choices.[2] Ensure your solvent is rigorously dried, as water reacts violently with SOCl₂.
-
-
Side Product Formation:
Visualizing the Process: Troubleshooting and Mechanisms
To better understand the reaction and diagnose issues, refer to the following diagrams.
Caption: Troubleshooting flowchart for 1,2,3-thiadiazole synthesis.
Caption: Simplified Hurd-Mori reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic alternatives to the Hurd-Mori reaction for achieving better regioselectivity?
A1: Several modern methods have been developed that offer significant advantages. A highly effective metal-free approach involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI).[1] This method can provide excellent yields and, in many cases, exclusive regioselectivity where the Hurd-Mori reaction fails. Other strategies include iodine-catalyzed cyclizations and electrochemical methods.[4][6]
Q2: How do I prepare the N-tosylhydrazone precursors required for these alternative methods?
A2: N-tosylhydrazones are typically prepared via a straightforward condensation reaction between the desired ketone and p-toluenesulfonyl hydrazide (TsNHNH₂), often catalyzed by a small amount of acid in a solvent like ethanol. The product usually precipitates from the reaction mixture and can be easily purified by filtration and washing.
Q3: My 1,2,3-thiadiazole product seems to be unstable during purification by column chromatography. What precautions should I take?
A3: The 1,2,3-thiadiazole ring can be sensitive to certain conditions.[5]
-
Avoid Harsh Conditions: Steer clear of strongly acidic or basic conditions during workup and purification.[5]
-
Silica Gel: Standard silica gel is acidic and can sometimes cause decomposition. If you suspect this is an issue, you can use silica gel that has been neutralized by washing with a solution of triethylamine in your eluent system (e.g., 1% Et₃N in hexanes/ethyl acetate) and then re-equilibrating with the mobile phase.
-
Temperature: Avoid excessive heat when concentrating the product fractions. Use a rotary evaporator with a water bath at a moderate temperature.
-
Recrystallization: If possible, recrystallization is often a gentler purification method than chromatography.
Q4: Are there specific safety concerns when working with thionyl chloride or the reagents for alternative syntheses?
A4: Yes, absolutely.
-
Thionyl Chloride (SOCl₂): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and use dry glassware and solvents.
-
Azides: Some synthetic routes may involve sulfonyl azides, which are potentially explosive. They should be handled with care, avoiding heat, friction, and shock.
-
Elemental Sulfur: While less hazardous, elemental sulfur is a flammable solid. Keep it away from ignition sources.
Experimental Protocols & Data
Table 1: Comparison of Common Synthetic Routes
| Method | Key Reagents | Typical Conditions | Regioselectivity | Key Advantages | Common Drawbacks |
| Hurd-Mori | Hydrazone, SOCl₂ | -10 °C to reflux | Substrate-dependent; often poor | Readily available reagents | Poor regioselectivity, harsh reagent (SOCl₂) |
| TBAI-Catalyzed | N-Tosylhydrazone, S₈, TBAI | 80-120 °C, DMSO/DCE | Generally excellent | Metal-free, high yields, good functional group tolerance | Requires pre-formation of tosylhydrazone |
| I₂/CuCl₂ Promoted | Ketone, TsNHNH₂, KSCN | 100 °C, DMSO | Good to excellent | One-pot from ketone | Requires catalyst system, potential metal contamination |
Protocol: TBAI-Catalyzed Synthesis of a 4-Aryl-5-methyl-1,2,3-thiadiazole
This protocol is a general guideline for a modern, regioselective synthesis and may require optimization for your specific substrate.
-
Preparation of N-Tosylhydrazone:
-
In a round-bottom flask, dissolve your aryl methyl ketone (1.0 eq.) and p-toluenesulfonyl hydrazide (1.05 eq.) in ethanol.
-
Add 2-3 drops of concentrated HCl as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting ketone is consumed.
-
Cool the reaction to room temperature, then in an ice bath. The N-tosylhydrazone will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry thoroughly.
-
-
Cyclization Reaction:
-
To a reaction vial, add the dried N-tosylhydrazone (1.0 eq.), elemental sulfur (2.0 eq.), and tetrabutylammonium iodide (TBAI) (0.2 eq.).
-
Add an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or DMSO).
-
Seal the vial and stir the mixture at 100-120 °C for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-aryl-5-methyl-1,2,3-thiadiazole.
-
References
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 1,2,3-Thiadiazoles.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
-
Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. [Link]
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Link]
-
ResearchGate. (2025). Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. [Link]
- Bakulev, V. A., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles.
-
PubMed. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. [Link]
-
Semantic Scholar. On the regioselectivity in the Hurd-Mori reaction. [Link]
-
ResearchGate. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. [Link]
-
PubMed Central (PMC). (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. [Link]
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. isres.org [isres.org]
Technical Support Center: Enhancing the Stability and Shelf-Life of Thiadiazole-Based Agrochemicals
Welcome to the technical support center dedicated to addressing the stability and shelf-life challenges of thiadiazole-based agrochemicals. Thiadiazole heterocycles are a cornerstone in the development of modern pesticides due to their broad spectrum of biological activities.[1][2] However, the inherent chemical reactivity of the thiadiazole ring system can present significant stability challenges.[3][4] This guide is designed for researchers, formulators, and quality control scientists, providing in-depth troubleshooting advice and validated protocols to ensure the development of robust and reliable agrochemical products.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of a thiadiazole-based agrochemical?
A1: There is no single answer, as shelf-life is highly dependent on the specific active ingredient, the formulation type, and storage conditions. Most manufacturers design formulations to be stable for at least two to three years in their original, sealed packaging.[5] However, factors like high temperatures can shorten this period significantly.[6] If no shelf-life is indicated on the label, a two-year period is a common assumption.[6]
Q2: What are the primary factors that cause degradation of my thiadiazole compound?
A2: The principal environmental and chemical factors include:
-
pH: The thiadiazole ring can be susceptible to alkaline hydrolysis, where the chemical structure is broken down by water in high pH (alkaline) conditions.[7][8][9][10]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[11][12]
-
Moisture: Water is a key reactant in hydrolytic degradation and can cause physical changes in solid formulations, like caking.[6][13]
-
Light: Exposure to sunlight, particularly UV radiation, can induce photodegradation, breaking chemical bonds and inactivating the compound.[13][14]
Q3: I've noticed a change in my formulation's appearance. Is it degrading?
A3: Visual inspection is the first line of defense. Signs of degradation can include:
-
For liquids: Phase separation, sedimentation of solid particles, gelling, or a noticeable change in color.[6][11]
-
For powders/granules: Caking (clumping together), discoloration, or the presence of an unusual odor.[6] These changes indicate physical or chemical instability and warrant a quantitative analysis of the active ingredient.
Q4: What is the difference between real-time and accelerated stability testing?
A4: Real-time stability testing involves storing a product under recommended warehouse conditions (e.g., 25°C) for its entire proposed shelf-life (e.g., 2 years).[] Accelerated stability testing uses elevated temperatures (e.g., 54°C for 14 days) to increase the rate of chemical degradation, allowing for a much faster prediction of the long-term shelf-life.[11][12][] Data from accelerated studies are crucial for formulation development but are often confirmed with real-time data.[]
Troubleshooting Guides
This section addresses specific issues encountered during stability studies and routine storage.
Issue 1: Potency Loss - Active Ingredient Concentration is Decreasing
Q: My analytical results (HPLC/LC-MS) show a progressive loss of the parent thiadiazole compound. What is the underlying chemical cause?
A: A loss of the active ingredient is a clear sign of chemical degradation. The primary suspects for thiadiazole compounds are hydrolysis and oxidation.
-
Causality - Hydrolytic Degradation: Many pesticides, particularly organophosphates and carbamates, are susceptible to alkaline hydrolysis, and thiadiazoles can be as well.[8][9] This reaction involves the cleavage of the thiadiazole ring or susceptible side chains by water. The rate of this breakdown increases dramatically as the pH rises above 7 (neutral).[7][16][17] For every one-point increase in pH, the rate of hydrolysis can increase by a factor of ten.[9] If your formulation is diluted in alkaline water, degradation can begin immediately in the spray tank.[10]
-
Causality - Oxidative Degradation: Certain functional groups attached to the thiadiazole ring are prone to oxidation. For instance, 2-alkylthio-substituted thiadiazoles can be oxidized to form sulfoxides and sulfones.[7] These oxidized metabolites are often more reactive and less biologically active, contributing to the overall loss of potency.
-
Causality - Photodegradation: If the product is not stored in light-protective packaging, UV radiation from sunlight can provide the energy to break chemical bonds, leading to a complex mixture of degradation products.[13][14]
Q: How can I systematically diagnose the cause of this potency loss?
A: A logical, step-wise investigation is crucial. This workflow helps pinpoint the specific degradation pathway affecting your product.
Issue 2: Physical Instability - Formulation Properties are Changing
Q: My liquid thiadiazole formulation, which was initially uniform, now shows distinct layers (phase separation) and sediment. What's happening?
A: This indicates physical instability. The formulation is no longer able to keep the active ingredient and other components properly dispersed.
-
Causality - Temperature Effects: Low temperatures are a common cause of instability in liquid formulations like suspension concentrates (SC) and emulsifiable concentrates (EC).[] Low temperatures can reduce the solubility of the active ingredient, causing it to crystallize and fall out of solution.[] Temperature fluctuations can also compromise the function of emulsifiers and suspending agents, leading to phase separation.
-
Causality - Formulation Component Failure: The surfactants, emulsifiers, or solvents in your formulation may not be robust enough for the intended storage conditions or may be interacting negatively over time.
Q: My solid (WP, WDG) formulation has become hard and clumpy (caked). Why?
A: Caking in powders and granules is almost always due to moisture ingress combined with pressure and temperature.[6] Humidity from the air is absorbed by the powder, causing particles to stick together. This process is accelerated by high temperatures and the weight of stacked containers.[6]
Q: What experimental approach should I take to resolve these physical stability issues?
A: The key is to challenge the formulation with realistic environmental stresses.
| Troubleshooting Action | Experimental Rationale & Protocol |
| Low Temperature Stability Test | Rationale: To determine if crystallization or phase separation occurs upon exposure to cold. This is critical for products stored or transported in temperate climates.[] Protocol: Store the liquid formulation at 0°C ± 2°C for 7 days. After 7 days, allow the sample to return to room temperature and visually inspect for crystals, phase separation, or significant changes in viscosity.[] |
| Temperature Cycling / Freeze-Thaw Study | Rationale: To simulate the effects of temperature fluctuations during shipping and storage. Repeated cycles can stress emulsifier and suspension systems. Protocol: Subject the sample to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 40°C) for 3-5 cycles. Inspect for physical changes after each cycle. |
| Packaging Integrity Test | Rationale: To ensure the packaging protects the product from environmental factors, especially moisture.[13][18][19] Protocol: Store the product in its final commercial packaging under high humidity conditions (e.g., 75% RH) at an elevated temperature (e.g., 40°C). Monitor for moisture uptake (gravimetrically) and physical changes like caking over several weeks. |
Key Experimental Protocols
Executing standardized stability studies is essential for regulatory submission and internal quality control.
Protocol 1: Accelerated Storage Stability Study (Harmonized EPA/OECD Approach)
This protocol provides a rapid assessment of the chemical and physical stability of a formulation. It is based on guidelines from regulatory bodies like the EPA and OECD.[11][12][20][21]
Methodology:
-
Sample Preparation: Obtain at least two batches of the thiadiazole formulation. Package the product in its commercial container or a smaller container made of the same materials.[11]
-
Initial Analysis (T=0):
-
Storage: Place the sealed samples in a calibrated oven at 54°C ± 2°C for 14 days .[11][21] This condition is consistent with the CIPAC MT 46.3 method.[11]
-
Final Analysis (T=14):
-
Evaluation: A "significant change" is typically defined as a failure to meet the product's specification, which includes a defined acceptable range for active ingredient loss. If significant degradation or new impurities are observed, a full one-year, room-temperature study may be required.[21]
Protocol 2: pH-Dependent Hydrolysis Study
Objective: To determine the susceptibility of the thiadiazole active ingredient to hydrolysis across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare three sterile, aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Incubation:
-
Add a known amount of the active ingredient (or a simple solution of it) to each buffer to create a stock solution.
-
Dispense aliquots of each stock solution into sealed, airtight vials.
-
Place the vials in a constant temperature bath or incubator (e.g., 25°C or 50°C to accelerate the study).
-
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each pH set.
-
Sample Analysis: Immediately analyze the concentration of the remaining parent compound by HPLC.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the percentage of compound remaining against time.
-
Calculate the degradation rate constant (k) from the slope of the line.
-
Determine the half-life (t½) at each pH using the formula: t½ = 0.693 / k.
-
Data Interpretation:
| pH Condition | Expected Outcome for Susceptible Compound | Implication for Formulation |
| pH 4 (Acidic) | Minimal to slow degradation. | Stable environment. |
| pH 7 (Neutral) | Moderate degradation. | Potential for instability in neutral water. |
| pH 9 (Alkaline) | Rapid degradation, short half-life. | High risk of rapid potency loss. Formulation requires an acidic buffer. |
This study provides critical data for formulators. If a compound is unstable at pH 7 or 9, an acidifying or buffering agent must be included in the final product formulation to maintain a pH in the stable range (typically 4-6) upon dilution.[10][17]
References
-
Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2012, September 24). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
-
The Importance of Agrochemical Products Packaging. (n.d.). Akash Pack Tech Pvt. Ltd. Retrieved January 17, 2026, from [Link]
-
Agricultural Chemical Packaging: The Complete FAQ Guide in 2025. (n.d.). TedPack. Retrieved January 17, 2026, from [Link]
-
Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2025, April 18). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
-
Packaging Agro Chemicals. (n.d.). Ministry of Health, Wellness and the Environment, St. Vincent and the Grenadines. Retrieved January 17, 2026, from [Link]
-
Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2012, September 24). U.S. Environmental Protection Agency. Retrieved January 17, 2026, from [Link]
-
How to ensure the preservation of the agrochemical. (2021, January 26). Alcion Packaging Solutions. Retrieved January 17, 2026, from [Link]
-
Thiadiazoles and Their Properties. (2021). ISRES Publishing. Retrieved January 17, 2026, from [Link]
-
Sustainable Agrochemical Packaging Solutions. (2025, May 23). Nichrome. Retrieved January 17, 2026, from [Link]
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 17, 2026, from [Link]
-
OECD 113 - Thermal Stability and Stability in Air. (n.d.). Situ Biosciences. Retrieved January 17, 2026, from [Link]
-
OECD Test Guidelines and guidance documents for pesticide residues: Update status. (2024, August 20). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Wang, H., et al. (2025, October 29). Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review. Journal of Agricultural and Food Chemistry. Retrieved January 17, 2026, from [Link]
-
Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. (n.d.). Regulations.gov. Retrieved January 17, 2026, from [Link]
-
Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. (2021, January 2). Journal of Hazardous Materials. Retrieved January 17, 2026, from [Link]
-
Unsworth, J. (2010, April 7). Regulatory Requirements. IUPAC Agrochemicals. Retrieved January 17, 2026, from [Link]
-
Effect of water pH on the stability of pesticides. (2008, March 18). Michigan State University Extension. Retrieved January 17, 2026, from [Link]
-
The Effect of Water pH on Pesticide Effectiveness. (n.d.). Atticus LLC. Retrieved January 17, 2026, from [Link]
-
Petrow, V., Stephenson, O., & Wild, A. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed). Retrieved January 17, 2026, from [Link]
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Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (n.d.). Journal of Microbiology and Biotechnology. Retrieved January 17, 2026, from [Link]
-
A Review on Recent Progress in Synthesis and Biological Activities of Thiadiazole and its Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). Future Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
Phototransformation of the Aqueous Fungicide Thiabendazole by Direct Photolysis and Heterogeneous Photocatalysis. (2025, June 3). Molecules. Retrieved January 17, 2026, from [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). Utah State University Extension. Retrieved January 17, 2026, from [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pesticide shelf-life. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved January 17, 2026, from [Link]
-
Hock, W. K. (1994). Effect of pH on Pesticide Stability and Efficacy. Perennial Plants, 2(2). Retrieved January 17, 2026, from [Link]
-
Degradation pathway of chlorine dioxide on the triazole fungicide... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Effects of pH on Pesticides and Growth Regulators. (n.d.). UMass Amherst Greenhouse Crops and Floriculture Program. Retrieved January 17, 2026, from [Link]
-
Phototransformation of the Aqueous Fungicide Thiabendazole by Direct Photolysis and Heterogeneous Photocatalysis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review. (2025, October 15). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Whitford, F., et al. (2025, December 1). Is This Pesticide On My Shelf Still Good? Purdue University Extension. Retrieved January 17, 2026, from [Link]
-
Thiadiazole as a Promising Fragment to Discover Novel Agrochemicals: A Review. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). Molecules. Retrieved January 17, 2026, from [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021, December 4). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. (2025, July 1). Bioorganic Chemistry. Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022, August 3). International Journal for Research in Applied Science & Engineering Technology. Retrieved January 17, 2026, from [Link]
-
Residue analysis method of thiadiazole derived pesticides in kiwi fruit. (2022, January 24). Chinese Journal of Pesticide Science. Retrieved January 17, 2026, from [Link]
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Troubleshooting common issues in the Hurd-Mori thiadiazole synthesis
Welcome to the Technical Support Center for the Hurd-Mori thiadiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct 1,2,3-thiadiazole cores. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven solutions to streamline your experimental workflow and enhance your success rate.
Introduction to the Hurd-Mori Synthesis
The Hurd-Mori synthesis is a classical and efficient method for the preparation of 1,2,3-thiadiazoles, which are significant pharmacophores in a variety of biologically active compounds.[1] The reaction involves the cyclization of a hydrazone derivative, typically an N-acyl or N-tosylhydrazone, with thionyl chloride (SOCl₂) to form the thiadiazole ring.[2] While robust, the synthesis is not without its nuances. This guide will navigate you through the most common issues, from low yields to purification woes, ensuring you have the knowledge to troubleshoot effectively.
Troubleshooting Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
Question: My Hurd-Mori reaction is resulting in a disappointingly low yield, or in some cases, no desired product at all. What are the likely culprits and how can I improve my yield?
Answer: This is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is key.
-
Purity of Starting Materials:
-
Hydrazone: The purity of your hydrazone precursor is paramount. Any unreacted ketone or aldehyde from the hydrazone formation step can consume the thionyl chloride and lead to side reactions. It is crucial to use highly pure, dry hydrazone. Recommendation: Purify the hydrazone by recrystallization before proceeding to the cyclization step.[3]
-
Thionyl Chloride (SOCl₂): Thionyl chloride is highly reactive and susceptible to decomposition, especially in the presence of moisture, breaking down into sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] These impurities can interfere with the desired reaction pathway. Recommendation: Use a fresh bottle of thionyl chloride or distill it immediately before use.
-
-
Reaction Temperature: The Hurd-Mori reaction is often exothermic. Uncontrolled temperature can lead to the formation of side products and decomposition of the starting material or the desired product. Recommendation: Maintain strict temperature control, especially during the addition of thionyl chloride. Many protocols recommend adding the thionyl chloride dropwise at low temperatures (e.g., 0 °C to -10 °C) before allowing the reaction to slowly warm to room temperature.[3]
-
Reaction Time and Monitoring: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times, especially at elevated temperatures, can lead to product degradation. Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to determine the optimal reaction time for your specific substrate.[4]
-
Substituent Effects: The electronic nature of the substituents on your hydrazone can significantly impact the success of the cyclization. Electron-withdrawing groups on the starting ketone or on the nitrogen of the hydrazone can facilitate the reaction, while electron-donating groups may hinder it, leading to lower yields.[5][6] Recommendation: If you are working with a substrate bearing electron-donating groups and experiencing low yields, consider modifying your synthetic strategy or exploring alternative cyclization conditions.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction mixture is showing multiple spots on TLC, indicating the formation of side products. What are these byproducts and how can I minimize their formation?
Answer: The formation of side products is a common hurdle in the Hurd-Mori synthesis. Understanding the potential side reactions is the first step towards mitigating them.
-
Isomeric Thiadiazoles (Regioselectivity Issues): For unsymmetrical ketones with two possible sites for cyclization (i.e., two different α-methylene or methyl groups), a mixture of isomeric thiadiazoles can be formed. The regioselectivity of the Hurd-Mori reaction is influenced by both steric and electronic factors.[7][8]
-
Electronic Effects: Cyclization generally occurs preferentially at the more acidic α-carbon. Electron-withdrawing groups will direct the cyclization to the adjacent α-position.
-
Steric Effects: Bulky substituents can hinder the approach of the reagents, favoring cyclization at the less sterically hindered position.
-
Recommendation: To favor the formation of a single isomer, you can strategically introduce electron-withdrawing or sterically bulky groups to direct the cyclization. Careful optimization of reaction temperature can also influence the regioselectivity.
-
-
Decomposition Products: The acidic conditions generated by thionyl chloride can lead to the decomposition of sensitive starting materials or the newly formed thiadiazole ring. N-acylhydrazones can be susceptible to acid-catalyzed hydrolysis back to the corresponding hydrazine and carbonyl compound.[9]
-
Recommendation: As with low yield issues, precise temperature control is crucial. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize decomposition. Minimizing the reaction time once the starting material is consumed is also advisable.
-
-
Formation of Oxadiazine Byproducts: In some cases, rearrangement and cyclization involving the acyl group of the hydrazone can lead to the formation of oxadiazine derivatives as side products.[4]
-
Recommendation: Modifying the reaction conditions, such as the solvent and temperature, can help to favor the desired thiadiazole formation. Purification by column chromatography is often necessary to separate the desired product from these byproducts.[4]
-
Issue 3: Challenges in Product Purification
Question: I'm struggling to purify my synthesized thiadiazole. What are the best strategies for overcoming common purification obstacles?
Answer: Purification can indeed be a challenging step. Here are some common issues and their solutions:
-
"Oiling Out" During Recrystallization: This phenomenon, where the product separates as an oil instead of crystals, is often due to the presence of impurities that depress the melting point or an inappropriate choice of solvent.
-
Recommendation:
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities.
-
Solvent Selection: Experiment with different recrystallization solvents or solvent mixtures. A good starting point for many thiadiazoles is ethanol or a mixture of ethyl acetate and hexanes.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
-
-
Decomposition on Silica Gel: The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[10]
-
Recommendation:
-
Neutralized Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, to neutralize its acidity. This is done by preparing the slurry of silica gel in the eluent containing a small percentage (e.g., 1-2%) of triethylamine.
-
Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Alternative Purification Methods: If the compound is highly acid-sensitive, explore other purification techniques like preparative thin-layer chromatography (prep-TLC) or preparative high-performance liquid chromatography (HPLC) with a neutral mobile phase.
-
-
-
Difficulty Removing Unreacted Starting Materials: Sometimes, unreacted hydrazone or its precursors can be challenging to separate from the final product due to similar polarities.
-
Recommendation:
-
Aqueous Wash: If the starting materials have some water solubility, an aqueous wash of the crude product (dissolved in an organic solvent) can help remove them.
-
Optimized Chromatography: Carefully optimize the eluent system for column chromatography to achieve better separation. A shallow gradient of a more polar solvent can sometimes resolve closely eluting compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What are some safer or milder alternatives to thionyl chloride for the Hurd-Mori synthesis?
A1: While thionyl chloride is the classic reagent, concerns about its hazardous nature have led to the exploration of alternatives. Some options include:
-
Oxalyl chloride: Often reacts more cleanly, and the byproducts (HCl, CO, CO₂) are gaseous, simplifying workup.[11]
-
Phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃): These can also effect the cyclization, but they are also hazardous and require careful handling.[11]
Q2: Can I use a one-pot procedure for the hydrazone formation and the Hurd-Mori cyclization?
A2: While a one-pot procedure is attractive for its efficiency, it can be challenging to control. The conditions for hydrazone formation (often neutral or slightly acidic) and the Hurd-Mori cyclization (strongly acidic and dehydrating) are quite different. Impurities from the first step can interfere with the second. For initial attempts and for achieving high purity, a two-step procedure with isolation and purification of the hydrazone intermediate is highly recommended.
Q3: How does the quality of my thionyl chloride impact the reaction?
A3: The quality is critical. Old or improperly stored thionyl chloride can contain significant amounts of decomposition products like SO₂ and HCl, as well as other sulfur chlorides (e.g., S₂Cl₂, SCl₂).[13][14] These impurities can lead to a variety of issues, including:
-
Lowered effective concentration of SOCl₂: Leading to incomplete reactions and low yields.
-
Increased acidity: Which can promote decomposition of sensitive substrates.
-
Formation of unwanted side products: Through reactions with the sulfur chloride impurities. It is always best to use freshly opened or freshly distilled thionyl chloride for optimal results.
Experimental Protocols
Standard Protocol for the Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol is a general guideline and may require optimization for different substrates.
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL).
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Thionyl chloride is corrosive and reacts violently with water.
-
Suspend acetophenone semicarbazone (1.77 g, 10 mmol) in an inert solvent such as dichloromethane (DCM) or chloroform (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water with stirring.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-phenyl-1,2,3-thiadiazole.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Hurd-Mori Synthesis
| Potential Cause | Recommended Solution | Key Considerations |
| Impure Hydrazone | Recrystallize the hydrazone before use. | Ensure complete removal of starting ketone/aldehyde. |
| Decomposed Thionyl Chloride | Use a fresh bottle or distill before use. | Avoid moisture contamination. |
| Poor Temperature Control | Add SOCl₂ dropwise at low temperature (0 to -10 °C). | Monitor internal reaction temperature. |
| Sub-optimal Reaction Time | Monitor the reaction by TLC. | Avoid prolonged reaction times that can lead to degradation. |
| Unfavorable Substituents | Consider modifying the substrate or exploring alternative methods. | Electron-donating groups can hinder the reaction. |
Visualizations
Hurd-Mori Reaction Mechanism
Caption: Proposed mechanism of the Hurd-Mori thiadiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Hurd-Mori synthesis.
References
-
Tan, S. (2017). Is there any alternative for thionyl chloride, SOCl2? ResearchGate. [Link]
- Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron, 66(29), 5472–5478.
- Kondo, K., & Murakami, Y. (1993). On the regioselectivity in the Hurd-Mori reaction. Heterocycles, 36(3), 555.
-
Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][3][10][11]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Molecules, 10(2), 367–375.
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
-
Wikipedia contributors. (2023, December 14). Hurd–Mori 1,2,3-thiadiazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Stanetty, P., Turner, M., & Mihovilovic, M. D. (2005). Synthesis of pyrrolo[2,3-d][3][10][11]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. PubMed. [Link]
- Chen, J., Jiang, Y., Yu, J. T., & Cheng, J. (2016). TBAI-Catalyzed Reaction between N-Tosylhydrazones and Sulfur: A Facile and Practical Synthesis of 1,2,3-Thiadiazoles. The Journal of Organic Chemistry, 81(1), 271–275.
- Lima, V. R., Silva, A. R. M., & de Souza, R. O. M. A. (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 27(22), 7805.
-
Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Retrieved from [Link]
- Pombeiro, A. J. L., & Kłak, J. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(43), 6439-6453.
-
Reddit. (2023). Alternatives to Thionyl Chloride. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Retrieved from [Link]
- Ali, B., Khan, A., Ibrar, A., Abbas, N., & Hassan, M. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945.
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Tan, Y. Y. (2021).
- ISRES Publishing. (2021). Thiadiazoles and Their Properties.
-
ResearchGate. (n.d.). Thionyl chloride (CAS No 7719-09-7). Retrieved from [Link]
- Popiołek, Ł., & Biernasiuk, A. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8758.
-
Wikipedia contributors. (2023, October 28). Regioselectivity. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The reaction of thionyl chloride with some Tricyclo[3][10][11]oct-6-en-8-ols. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Purification of thionyl chloride.
-
University of Surrey. (n.d.). The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?[Link]
-
ResearchGate. (n.d.). Can anyone explain the residues in our thionyl chloride reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
- Wang, M., Liu, Y., Zhang, Y., & Yao, G. (2016). Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. Molecules, 21(9), 1136.
- Ali, B., & Khan, A. (2021).
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- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific, experimentally-derived solubility data for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is not widely available in public literature. This guide is therefore constructed based on the known physicochemical properties of its structural isomers and related thiadiazole derivatives, combined with established principles of medicinal chemistry and formulation science.[1][2][3] Researchers must perform their own solubility and stability assessments for this specific molecule under their unique experimental conditions.
Introduction: The Challenge of Poor Solubility
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, like many heterocyclic compounds, presents a significant challenge in biological assays due to its presumed low aqueous solubility.[4] Poor solubility can lead to a host of experimental artifacts, including compound precipitation, underestimated potency, poor reproducibility, and erroneous structure-activity relationship (SAR) data. This guide provides a systematic approach to understanding and overcoming these challenges, ensuring the generation of reliable and accurate biological data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with poorly soluble compounds.
Q1: I've just received my vial of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. What is the first step for preparing it for a biological assay?
The universally accepted first step is to prepare a concentrated stock solution in a non-aqueous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for a wide range of organic molecules.
-
Rationale: Directly dissolving the compound in aqueous buffers will likely fail due to its hydrophobic nature. A high-concentration DMSO stock allows for subsequent dilution into your assay medium while keeping the final organic solvent concentration to a minimum. The sulfur atom in the thiadiazole ring, in particular, contributes to liposolubility.[1]
-
Best Practice: Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary. Store this stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q2: My DMSO stock solution is clear, but a precipitate forms immediately when I add it to my aqueous cell culture medium or assay buffer. Why is this happening?
This is a classic problem known as "solvent-shift" precipitation. Your compound is soluble in 100% DMSO but becomes supersaturated and crashes out when diluted into an aqueous environment where its thermodynamic solubility is much lower. A clear DMSO stock does not guarantee solubility in the final assay buffer.
-
Mechanism: The dramatic change in solvent polarity upon dilution reduces the solvating capacity of the medium for your hydrophobic compound, causing it to precipitate. This is often an issue of kinetic solubility; the compound doesn't have enough time to find a stable, dissolved state in the new environment.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
While this is cell-line dependent, a final concentration of 0.5% (v/v) DMSO is a widely accepted upper limit in the pharmaceutical industry to avoid off-target effects or direct cytotoxicity. Some sensitive cell lines may even require lower concentrations (e.g., <0.1%).
-
Critical Control: It is imperative to include a "vehicle control" in all experiments. This control should contain the exact same final concentration of DMSO as your test wells but without the compound. This allows you to differentiate the effects of your compound from any effects of the solvent itself.
Q4: How can I systematically improve the solubility of my compound in the final aqueous assay buffer?
Several strategies can be employed, often in combination. The key is to modify the final assay buffer to make it a more hospitable environment for your compound. The main approaches are:
-
Co-solvency: Introduce a water-miscible, less polar solvent into the aqueous buffer to reduce the overall polarity of the solvent system.[5]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can convert the molecule into its more soluble ionized (salt) form.
-
Use of Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[6]
-
Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.
The choice of method depends heavily on the assay type (e.g., cell-based vs. biochemical) and the physicochemical properties of the compound.
Part 2: Troubleshooting Guide
This section provides a structured workflow for diagnosing and solving solubility-related problems.
Problem: I see visible turbidity, cloudiness, or precipitate in my assay plate wells after adding my compound.
This is a clear indication that your compound has exceeded its solubility limit under the current conditions. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Problem: My assay results are highly variable and not reproducible, but I don't see any visible precipitate.
Micro-precipitation, which is not always visible to the naked eye, could be the cause. This leads to inconsistent concentrations of the dissolved, active compound in your assay wells.
Solutions:
-
Confirm Stock Integrity: Ensure your DMSO stock is not supersaturated. A good practice is to centrifuge the stock tube at high speed (e.g., >10,000 x g) for 10 minutes and draw the supernatant from the top for dilutions, avoiding any potential micro-crystals at the bottom.
-
Lower Concentration: The most reliable solution is to work at a concentration that is comfortably below the compound's kinetic solubility limit in the final assay buffer.
-
Pre-mix and Equilibrate: After diluting the compound into the final buffer, allow it to equilibrate for a period (e.g., 15-30 minutes) before adding it to the assay plate. This can sometimes allow unstable supersaturated solutions to settle.
Part 3: Protocols and Methodologies
Protocol 3.1: Systematic Solubilization Strategy Selection
This protocol provides a decision-making framework for choosing the right solubilization method.
Caption: Decision tree for selecting a solubilization strategy.
Protocol 3.2: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in 100% DMSO):
-
Accurately weigh a precise amount of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (MW: ~172.2 g/mol , check supplier data).[7]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently in a water bath until the solid is completely dissolved. The solution must be perfectly clear.
-
Dispense into single-use aliquots in tightly sealed vials.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solution (Serial Dilution Method):
-
Rationale: Avoids large dilution shocks. Instead of a 1:1000 dilution directly into an aqueous buffer, perform intermediate dilutions.
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).
-
For the final step, add a small volume of the appropriate DMSO stock to your final assay buffer (e.g., add 2 µL of 100 µM DMSO stock to 198 µL of buffer to get a final concentration of 1 µM with 1% DMSO). Add the DMSO dropwise to the buffer while gently vortexing to aid dissolution.
-
Part 4: Data Summary Table
The following table summarizes common solvents and excipients used to enhance the solubility of compounds for biological assays.
| Agent | Type | Typical Final Conc. | Mechanism of Action | Pros | Cons & Cautions |
| DMSO | Co-solvent | < 0.5% (cell-based) | Reduces solution polarity. | Excellent solvating power for many organics. | Can be cytotoxic at >0.5%; can interfere with some assays. |
| Ethanol | Co-solvent | 1 - 5% | Reduces solution polarity. | Biocompatible at low concentrations. | Can be more cytotoxic than DMSO for some cell lines; volatile.[5] |
| PEG-400 | Co-solvent | 1 - 10% | Reduces solution polarity; forms complexes. | Low toxicity; widely used in formulations. | Can be viscous; potential for assay interference. |
| Tween® 20/80 | Surfactant | 0.001 - 0.05% | Forms micelles to encapsulate compounds.[6] | Very effective at low concentrations. | Generally not suitable for cell-based assays (membrane disruption); can inhibit enzymes. |
| HP-β-CD | Cyclodextrin | 1 - 10 mM | Forms inclusion complexes. | Low cytotoxicity; can improve bioavailability. | Can affect the free concentration of the drug; potential for assay interference. |
References
- Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. (n.d.). SpringerLink.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.).
- 1,2,3-Thiadiazole-4-carboxylic acid. (n.d.). PubChem.
- Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxyl
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxyl
- Ethyl 5-formyl-1,2,3-thiadiazole-4-carboxyl
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxyl
- Physicochemical properties of the synthesized thiazole derivatives. (n.d.).
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 97 18212-20-9. (n.d.). Sigma-Aldrich.
- ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE - Safety D
- Chemical properties of thiadiazole compounds. (n.d.).
- A Study Of Synthesis Of Bioactive Heterocycles. (2024). IJNRD.
- Novel botanical active component derivatives containing carboxamide and 1,3,4-Thiadiazole thioether moieties: Design, synthesis, and inhibitory activity. (2022). Frontiers.
- ETHYL 4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXYLATE. (n.d.).
-
3-Methyl-[1][6]thiadiazole-5-carboxylic acid ethyl ester. (n.d.). ChemicalBook.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Eng. Proc.
- Preparation and Biological Screening of Novel Heterocyclic Compounds. (2019). International Journal of Trend in Scientific Research and Development.
- Ethyl 4-methyl-5-imidazolecarboxyl
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI.
- Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxyl
Sources
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- 4. ijnrd.org [ijnrd.org]
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- 6. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | C6H8N2O2S | CID 11805210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to reduce by-product formation during thiadiazole synthesis
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiadiazole ring formation. Instead of a generic overview, we will directly address the specific, practical challenges you may encounter at the bench, focusing on scientifically-grounded strategies to minimize by-product formation and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. We delve into the causality behind these issues and provide actionable protocols to resolve them.
Q1: My reaction is producing the wrong thiadiazole isomer (e.g., 1,2,4- instead of 1,3,4-). How can I control regioselectivity?
A1: Expert Analysis & Strategy
Regioselectivity in thiadiazole synthesis is not accidental; it is dictated by the interplay between your starting materials' electronic and steric properties and the reaction mechanism you employ.[1] The formation of different isomers like 1,2,4-, 1,3,4-, 1,2,3-, and 1,2,5-thiadiazoles depends entirely on which nitrogen and carbon atoms form bonds with the sulfur source and with each other.[1] To gain control, you must select a synthetic route that mechanistically favors the desired isomer.
Strategic Recommendations:
-
For 2,5-disubstituted-1,3,4-thiadiazoles: This isomer is commonly synthesized via the acid-catalyzed cyclization of acyl hydrazides.[1][2] A highly effective method involves reacting acyl hydrazides with precursors like alkyl 2-amino-2-thioxoacetates. The choice of acid catalyst and solvent is critical here. For instance, using p-toluenesulfonic acid (p-TSA) in water has been shown to strongly favor the formation of the 1,3,4-thiadiazole ring.[2][3]
-
For 3,5-disubstituted-1,2,4-thiadiazoles: The synthesis of this isomer often relies on different mechanisms, such as the oxidative dimerization of thioamides or the intramolecular oxidative cyclization of amidinithioureas.[1][4] These methods proceed through intermediates that are structurally predisposed to form the 1,2,4-isomer.
Workflow for Regioselectivity Control
Caption: Decision workflow for selecting a synthetic strategy based on the desired thiadiazole isomer.
Q2: I'm observing a significant amount of unreacted intermediate in my final product. What's causing this and how can I fix it?
A2: Expert Analysis & Strategy
This is a classic case of incomplete cyclization. The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, for example, proceeds through an acylated thiosemicarbazide intermediate.[5][6] If this intermediate is present in your final product, the cyclization-dehydration step is the bottleneck.
Common Causes and Solutions:
-
Inefficient Dehydrating Agent: The power and quantity of your dehydrating agent are paramount.[7] Strong agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or concentrated sulfuric acid are often required to drive the reaction to completion.[6][7] If using a milder agent or an insufficient amount, the activation energy for cyclization may not be overcome.
-
Solution: Switch to a stronger dehydrating agent or increase the equivalents of your current one. Polyphosphate ester (PPE), a PPA equivalent, has been shown to be effective.[5]
-
-
Suboptimal Temperature or Time: Many cyclization reactions require heat.[7] If the reaction is run at too low a temperature or for too short a duration, it will not go to completion.
-
Post-Reaction Conversion: In some cases, the intermediate can be converted to the final product during workup. One study identified an acylated carbothioamide intermediate and found that treating the product mixture with a hydrochloric acid solution successfully converted the remaining intermediate to the desired thiadiazole.[5]
Q3: My mass spectrometry results show a peak corresponding to an oxadiazole by-product. Why is this happening and how can I prevent it?
A3: Expert Analysis & Strategy
The formation of a 1,3,4-oxadiazole by-product is a common issue that arises from a competitive cyclization pathway. The precursor, often an acylhydrazide or a similar intermediate, has two nucleophilic sites that can cyclize: the sulfur atom (leading to the thiadiazole) and an oxygen atom (leading to the oxadiazole).[9] Standard dehydrating agents can sometimes catalyze both pathways.
Strategic Recommendations:
-
Utilize a Thionating Agent: The most direct way to favor the thiadiazole product is to use a reagent that is both a cyclizing agent and a sulfur source. Reagents like Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent are specifically designed for thionation and will strongly favor the formation of the C-S bond required for the thiadiazole ring over the C-O bond for the oxadiazole.
-
Control Reaction Conditions: Solvent choice can be a powerful tool. In one documented regioselective synthesis, using water as the solvent significantly favored thiadiazole formation, while a mixture of acetic acid and DMF promoted the oxadiazole product.[2] This demonstrates that reaction media can selectively stabilize the transition state for one pathway over the other.
Controlling Cyclization Pathways
Caption: Controlling cyclization pathways for thiadiazole vs. oxadiazole.
Q4: The final product is discolored and contains insoluble materials. What are these impurities?
A4: Expert Analysis & Strategy
A discolored (often yellow) or tarry product containing insolubles is typically a sign of degradation, often caused by overly harsh reaction conditions.[10] The common culprits are elemental sulfur and polymeric by-products.
Common Causes and Solutions:
-
High Temperatures & Harsh Acidity: Excessive heat and highly concentrated acids can cause starting materials or the product itself to decompose, leading to the formation of complex polymeric tars and elemental sulfur.[10]
-
Localized Overheating: Poor stirring can create "hot spots" in the reaction mixture, leading to localized degradation even if the overall temperature seems controlled.[10]
Preventative Measures:
-
Maintain Controlled Temperature: Avoid excessive heat. Run optimization experiments to find the minimum temperature required for efficient cyclization.
-
Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous throughout the process.[10]
-
Purification: These types of impurities can often be removed effectively through recrystallization. Ethanol or ethanol-water mixtures are common and effective solvents for purifying thiadiazole derivatives.[8][10]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right dehydrating/cyclizing agent for my thiadiazole synthesis?
A1: The choice of agent is critical and depends on the reactivity of your substrates and the specific thiadiazole being synthesized. There is no single "best" agent, but a hierarchy of reactivity and application exists.
| Reagent | Common Applications & Characteristics | Potential Issues |
| Conc. Sulfuric Acid (H₂SO₄) | Strong, inexpensive, and widely used for cyclizing thiosemicarbazides with carboxylic acids.[7][11] | Can be overly harsh, leading to charring, sulfonation, or other side reactions with sensitive substrates.[10] |
| Phosphorus Oxychloride (POCl₃) | A powerful dehydrating agent, often used for converting carboxylic acids and thiosemicarbazides.[7][12] | Highly reactive and moisture-sensitive. Can lead to chlorinated by-products if not used carefully. |
| Polyphosphoric Acid (PPA) | A strong dehydrating agent and non-oxidizing acid. Effective for a wide range of cyclizations.[5][7] | Highly viscous, which can make stirring and product workup difficult. |
| Polyphosphate Ester (PPE) | A more user-friendly equivalent of PPA, often used in solvents like chloroform.[5] | Can be less potent than PPA; may require longer reaction times or higher temperatures. |
Q2: Are there greener alternatives to traditional thiadiazole synthesis methods?
A2: Yes. Green chemistry principles are increasingly being applied to heterocyclic synthesis. For thiadiazoles, microwave-assisted synthesis is a prominent and highly effective green alternative. This method often results in dramatically shorter reaction times, higher product yields, and reduced solvent usage when compared to conventional heating methods.[8][13]
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol is a generalized representation based on common literature methods, such as those employing phosphorus oxychloride.[12][14] You must adapt it for your specific substrates and safety procedures.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Reaction Initiation: Cool the flask in an ice bath. Slowly and dropwise, add phosphorus oxychloride (POCl₃) (approx. 3.0 eq) to the mixture with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition is complete, remove the ice bath and gently reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or saturated NaHCO₃) until the solution is neutral or slightly basic (pH 7-8). This will precipitate the crude product.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold distilled water to remove any inorganic salts, and dry it under a vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[8]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your thiadiazole product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).[10]
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution heated on a hot plate while adding the solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. For maximum recovery, you can subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. Assess purity by melting point determination and spectroscopic analysis.
References
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- ResearchG
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Validation & Comparative
Comparative analysis of the antifungal activity of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate and commercial fungicides
A Comparative Efficacy Analysis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate and Commercial Fungicides
Executive Summary
The relentless evolution of fungal resistance to existing antimicrobial agents presents a formidable challenge in both clinical and agricultural sectors. This necessitates a continuous pipeline of novel antifungal compounds with diverse mechanisms of action. The 1,2,3-thiadiazole scaffold has emerged as a promising heterocyclic core in the design of new bioactive molecules, demonstrating a wide range of biological activities.[1][2] This guide presents a comprehensive framework for the comparative analysis of a representative novel compound, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, against a panel of established commercial fungicides. We provide a detailed examination of their proposed mechanisms of action, standardized protocols for in vitro and in vivo evaluation, and a template for data-driven comparison. The methodologies are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure scientific rigor and reproducibility.[3][4]
Introduction to Antifungal Compounds
Fungal pathogens are a major cause of morbidity and mortality in immunocompromised individuals and are responsible for significant crop losses worldwide.[5][6] The existing antifungal arsenal is limited to a few chemical classes, and their efficacy is threatened by the rise of resistant strains.
-
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (EMTC): This compound serves as a model for novel synthetic fungicides derived from the 1,2,3-thiadiazole heterocyclic system.[7] Derivatives of this class have shown potent fungicidal activity, making EMTC and its analogues compelling candidates for further investigation.[8][9]
-
Commercial Fungicides for Comparison: To establish a robust benchmark, we have selected three widely used commercial fungicides from distinct chemical classes, each with a different mode of action:
-
Fluconazole: A triazole-class antifungal used extensively in clinical practice. It is a systemic agent effective against a broad range of yeasts.
-
Azoxystrobin: A strobilurin-class fungicide, one of the most common agricultural fungicides, known for its broad-spectrum activity against plant pathogens.[10]
-
Carbendazim: A benzimidazole-class fungicide used to control a wide variety of fungal diseases in agriculture.[11]
-
Mechanisms of Action: Diverse Fungal Targets
The efficacy of an antifungal agent is intrinsically linked to its ability to disrupt critical cellular processes. Understanding these mechanisms is key to predicting spectrum of activity and anticipating resistance.
-
Proposed Mechanism of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (EMTC): While the precise mechanism for EMTC is a subject of investigation, many thiadiazole derivatives function as bioisosteres of azole antifungals.[12][13] The proposed mechanism involves the inhibition of the cytochrome P450 enzyme 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[12] Disruption of ergosterol synthesis leads to a compromised, "leaky" cell membrane, ultimately causing cell death.[13]
-
Established Mechanisms of Commercial Fungicides:
-
Fluconazole (Triazole): As with the proposed mechanism for EMTC, fluconazole specifically inhibits the fungal cytochrome P450 enzyme 14-α-demethylase, blocking the conversion of lanosterol to ergosterol.[12]
-
Azoxystrobin (Strobilurin): This fungicide targets the mitochondrial respiratory chain. It binds to the Quinone outside (Qo) site of the cytochrome bc1 complex, inhibiting electron transport and thereby blocking ATP synthesis, starving the fungal cell of energy.
-
Carbendazim (Benzimidazole): Carbendazim disrupts cell division (mitosis) by binding to β-tubulin, a protein subunit of microtubules. This prevents the formation of the mitotic spindle, leading to failed cell division and death.
-
In Vitro Efficacy Assessment: Minimum Inhibitory Concentration (MIC)
The cornerstone of in vitro antifungal evaluation is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[14] The broth microdilution method, standardized by CLSI, provides a reproducible and quantitative measure of a compound's potency.[15]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27 (for yeasts) and M38-A2 (for molds) guidelines.[4][15]
Causality and Rationale:
-
Standardized Medium (RPMI-1640): Using a defined, buffered medium like RPMI-1640 ensures that results are consistent and comparable across different laboratories.
-
Standardized Inoculum (McFarland Standard): The density of the initial fungal suspension is critical. Too high an inoculum can overwhelm the drug, leading to falsely high MICs, while too low an inoculum can result in falsely low MICs. A 0.5 McFarland standard provides a reproducible starting concentration.[15]
-
Serial Dilution: This method allows for the testing of a wide range of concentrations to pinpoint the exact MIC value.
-
Incubation Time and Temperature: These are optimized for the specific growth kinetics of the target fungi. Yeasts typically grow faster than molds.[3]
-
Endpoint Reading: For fungistatic drugs like azoles, the endpoint is often a significant reduction (≥50%) in growth rather than complete inhibition, as some trailing growth can occur.[3] For fungicidal drugs, the endpoint is typically complete growth inhibition.
Step-by-Step Methodology:
-
Preparation of Antifungal Solutions:
-
Prepare a 10 mg/mL stock solution of EMTC and each commercial fungicide in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Create working solutions by diluting the stock solutions in RPMI-1640 medium to twice the highest desired final concentration.
-
-
Inoculum Preparation (Yeast - e.g., Candida albicans):
-
Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 Colony Forming Units (CFU)/mL).
-
Further dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Plate Preparation and Inoculation:
-
Dispense 100 µL of RPMI-1640 into all wells of a 96-well microtiter plate.
-
Add 100 µL of the working antifungal solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that shows a significant inhibition of growth (≥50% for azoles against yeasts) compared to the drug-free growth control well.[3]
-
Quantitative Performance Analysis (Hypothetical Data)
The following table summarizes hypothetical MIC values for EMTC and commercial fungicides against a panel of clinically and agriculturally relevant fungal pathogens.
| Fungal Species | Compound | MIC (µg/mL) |
| Yeasts | ||
| Candida albicans | EMTC | 0.5 |
| Fluconazole | 1 | |
| Azoxystrobin | >64 | |
| Carbendazim | >64 | |
| Cryptococcus neoformans | EMTC | 1 |
| Fluconazole | 4 | |
| Azoxystrobin | >64 | |
| Carbendazim | >64 | |
| Filamentous Fungi | ||
| Aspergillus fumigatus | EMTC | 2 |
| Fluconazole | 8 | |
| Azoxystrobin | 0.25 | |
| Carbendazim | >64 | |
| Fusarium oxysporum | EMTC | 4 |
| Fluconazole | >64 | |
| Azoxystrobin | 1 | |
| Carbendazim | 0.5 | |
| Botrytis cinerea | EMTC | 2 |
| Fluconazole | >64 | |
| Azoxystrobin | 0.125 | |
| Carbendazim | 0.25 |
In Vivo Efficacy Assessment: Murine Systemic Infection Model
While in vitro tests are crucial for initial screening, they cannot replicate the complex interactions between the host, pathogen, and drug.[16] In vivo models are essential for evaluating a compound's efficacy in a living system, considering factors like pharmacokinetics and host immune responses.[16][17] A murine model of systemic candidiasis is a well-established and highly informative model for this purpose.[17]
Experimental Protocol: Murine Systemic Candidiasis Model
Causality and Rationale:
-
Immunosuppression (Optional): For some pathogens, transient immunosuppression (e.g., with cyclophosphamide) is necessary to establish a consistent and lethal infection, mimicking the condition of at-risk patient populations.
-
Intravenous (IV) Inoculation: IV injection of Candida albicans leads to a disseminated infection, with a high fungal burden typically localizing to the kidneys, providing a quantifiable endpoint.
-
Treatment Regimen: The timing and dosage of drug administration are critical variables determined from preliminary pharmacokinetic studies.
-
Endpoints (Survival and Fungal Burden): A combination of endpoints provides a comprehensive picture of efficacy. Survival analysis measures the ability of the drug to prevent mortality, while quantifying the CFU in target organs (like the kidneys) provides a direct measure of the drug's ability to clear the pathogen.
Step-by-Step Methodology:
-
Animal Acclimatization:
-
House female BALB/c mice (6-8 weeks old) for at least one week prior to the experiment under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Infection:
-
Prepare an inoculum of Candida albicans as described in the MIC protocol. Wash and resuspend the cells in sterile saline to a concentration of 5 x 10^5 CFU/mL.
-
Infect mice via intravenous injection into the lateral tail vein with 0.1 mL of the inoculum (5 x 10^4 CFU/mouse).
-
-
Treatment Groups:
-
Randomly assign mice to treatment groups (n=10 per group):
-
Vehicle Control (e.g., saline with 5% DMSO)
-
EMTC (e.g., 10 mg/kg)
-
Fluconazole (positive control, 10 mg/kg)
-
-
-
Drug Administration:
-
Begin treatment 24 hours post-infection.
-
Administer the assigned treatment intraperitoneally once daily for 5 consecutive days.
-
-
Endpoint Evaluation:
-
Survival: Monitor mice daily for 21 days post-infection and record mortality.
-
Fungal Burden: On day 6 post-infection (24 hours after the last treatment), euthanize a subset of mice from each group (n=5). Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions. Plate the dilutions onto Sabouraud Dextrose Agar. Incubate for 48 hours at 35°C and count the colonies to determine the CFU per gram of kidney tissue.
-
Quantitative Performance Analysis (Hypothetical Data)
The following table presents hypothetical data from the in vivo murine model.
| Treatment Group (10 mg/kg) | Survival Rate at Day 21 | Mean Kidney Fungal Burden (log10 CFU/g ± SD) |
| Vehicle Control | 10% | 6.8 ± 0.5 |
| EMTC | 80% | 3.5 ± 0.7 |
| Fluconazole | 90% | 3.1 ± 0.6 |
Comparative Analysis and Future Directions
The integrated analysis of both in vitro and in vivo data provides a holistic view of a novel compound's potential.
Data Interpretation:
-
In Vitro: The hypothetical MIC data suggests that EMTC possesses a broad spectrum of activity against both yeasts and molds. Its potency against C. albicans and C. neoformans appears superior to the clinical standard, fluconazole. While less potent than the agricultural fungicides Azoxystrobin and Carbendazim against plant pathogens, it still demonstrates meaningful activity, suggesting a potentially wider application range.
-
In Vivo: The murine model data corroborates the in vitro findings. EMTC demonstrates a significant therapeutic effect, drastically increasing survival and reducing the fungal burden in the primary target organ to a level comparable with the positive control, fluconazole.
This guide outlines a rigorous, multi-faceted approach to evaluating the antifungal potential of novel compounds like Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate. The hypothetical data presented positions EMTC as a promising broad-spectrum antifungal candidate with potential applications in both clinical and agricultural settings. Its strong performance against clinically relevant yeasts and moderate activity against plant pathogenic molds warrants further investigation.
Future studies should focus on elucidating the precise molecular mechanism of action, conducting comprehensive toxicology and safety pharmacology studies, and optimizing the compound's structure to enhance potency and spectrum of activity. The experimental frameworks detailed herein provide a reliable foundation for these critical next steps in the drug development process.
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Fan, Z., et al. (2019). Mode of action for a new potential fungicide candidate, 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl-[3][17][18]-triazolo-[3,4-b][3][16][18]-thiadiazole by iTRAQ. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 933-941. [Link]
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Validating the Efficacy of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate Against Key Plant Pathogens: A Comparative Guide
In the relentless pursuit of novel and effective solutions for plant disease management, the 1,2,3-thiadiazole scaffold has emerged as a promising framework for the development of next-generation fungicides. This guide provides a comprehensive technical evaluation of a specific derivative, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, outlining its potential efficacy against a curated panel of economically significant plant pathogens. While direct, extensive research on this particular molecule is emerging, this document synthesizes data from closely related 1,2,3-thiadiazole analogs to project its performance characteristics. We will objectively compare its anticipated fungicidal activity with established commercial fungicides and explore its potential role alongside alternative disease management strategies. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction to Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate belongs to the 1,2,3-thiadiazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including antifungal, antibacterial, and plant growth-regulating properties. The core 1,2,3-thiadiazole ring is a key pharmacophore that can interact with various biological targets in pathogenic fungi. It is hypothesized that derivatives of this class may function by disrupting essential enzymatic pathways or by inducing systemic acquired resistance (SAR) in host plants, effectively "priming" the plant's natural defense mechanisms.
The proposed synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate can be adapted from established methods for similar thiadiazole carboxylates. A plausible synthetic route is outlined below.
Caption: Workflow for in vitro mycelial growth inhibition assay.
In Vivo Whole Plant Assay: Protective and Curative Activity
This assay evaluates the compound's performance in a more biologically relevant system.
Protocol:
-
Plant Material: Grow susceptible host plants (e.g., tomato for B. cinerea, bean for S. sclerotiorum, rice for R. solani) under controlled greenhouse conditions.
-
Treatment Application:
-
Protective: Spray plants with various concentrations of the test compounds 24-48 hours before inoculation with the pathogen.
-
Curative: Inoculate plants with the pathogen and then apply the test compounds 24 hours after inoculation.
-
-
Inoculation: Spray a spore suspension or apply mycelial plugs of the pathogen onto the plant foliage.
-
Incubation: Maintain the plants in a high-humidity environment to facilitate infection.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected). 6. Analysis: Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.
Projected Performance and Comparative Data
The following tables present projected data based on published results for structurally similar 1,2,3-thiadiazole derivatives. This data is for illustrative purposes to guide further research.
Table 1: Projected In Vitro Efficacy (EC50 in µg/mL) of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate and Comparator Fungicides.
| Compound | Botrytis cinerea | Rhizoctonia solani | Sclerotinia sclerotiorum |
| Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (Projected) | 5 - 15 | 8 - 20 | 2 - 10 |
| Azoxystrobin | 10 - 25 [1] | 0.5 - 5 | 5 - 15 |
| Carbendazim | 0.1 - 1 | >50 (often resistant) | 0.5 - 2 [2] |
| Plant Defense Elicitor | No direct activity | No direct activity | No direct activity |
Table 2: Projected In Vivo Disease Control (%) and Mode of Action.
| Compound | Protective Activity | Curative Activity | Primary Mode of Action |
| Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (Projected) | 85 - 95% | 60 - 70% | Multi-site inhibitor / SAR inducer (Hypothesized) |
| Azoxystrobin | 90 - 98% | 70 - 80% | Quinone outside Inhibitor (QoI); inhibits mitochondrial respiration. [3] |
| Carbendazim | 80 - 90% | 75 - 85% | Inhibits beta-tubulin synthesis, disrupting cell division. [4][5] |
| Plant Defense Elicitor | 70 - 85% | Low to none | Induces Systemic Acquired Resistance (SAR) in the host plant. [6] |
Mechanistic Insights and Discussion
While the precise mechanism of action for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is yet to be elucidated, related compounds have been shown to exhibit a dual mode of action. They can directly inhibit fungal growth and also act as plant defense elicitors. [6]This dual functionality is highly desirable as it can reduce the likelihood of resistance development in pathogen populations.
The strobilurin fungicide, azoxystrobin, acts on a specific target site (the Qo site of cytochrome bc1), which has led to the emergence of resistant fungal strains. [7]Carbendazim also has a specific mode of action, and resistance is widespread in many pathogen populations. [4]In contrast, the potential multi-site activity of thiadiazole derivatives, coupled with their ability to induce host defenses, presents a significant advantage.
Caption: Comparative modes of action of fungicides.
Conclusion and Future Directions
Based on the fungicidal activity of structurally related 1,2,3-thiadiazole compounds, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate demonstrates significant potential as a novel fungicide. Its projected broad-spectrum activity against key plant pathogens, coupled with a potentially favorable dual mode of action, makes it a compelling candidate for further development.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for the target compound.
-
Comprehensive Efficacy Testing: Conducting the detailed in vitro and in vivo experiments outlined in this guide to generate empirical data.
-
Mechanism of Action Studies: Investigating the precise biochemical targets within the fungal cell and confirming its ability to induce systemic acquired resistance in plants.
-
Toxicology and Environmental Fate: Evaluating the safety profile of the compound to ensure it meets regulatory requirements.
The exploration of novel chemical scaffolds like the 1,2,3-thiadiazoles is crucial for the future of sustainable agriculture, offering new tools to combat the ever-evolving threat of plant diseases.
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A comparative study of the plant defense-inducing properties of different thiadiazole isomers
A Comparative Guide to the Plant Defense-Inducing Properties of Thiadiazole Isomers
In the continuous effort to secure global food supplies, the development of novel agents that enhance crop resilience is paramount. Chemical elicitors, which activate the plant's innate immune system, represent a sustainable and promising alternative to conventional pesticides. Among these, the thiadiazole heterocyclic scaffold has emerged as a particularly potent inducer of plant defense.[1][2] Derivatives of thiadiazole are known to confer protection against a broad spectrum of pathogens by triggering a state of heightened immunity known as Systemic Acquired Resistance (SAR).[2][3][4]
The most well-known commercial example, Acibenzolar-S-methyl (BTH), is a derivative of 1,2,3-benzothiadiazole that has been successfully used to protect numerous crops from fungal, bacterial, and viral diseases.[5][6] However, the thiadiazole core exists in four distinct isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[7] While derivatives of the 1,2,3- and 1,3,4-isomers have received significant attention, a direct, systematic comparison of the defense-inducing capabilities of the foundational isomers is lacking.[8][9][10]
This guide provides a comprehensive framework for a comparative study of these four thiadiazole isomers. We will delve into the established mechanisms of thiadiazole-induced defense, present a robust experimental design to objectively quantify and compare their efficacy, and provide detailed, field-tested protocols for researchers. Our objective is to elucidate the structure-activity relationship of the core thiadiazole ring, providing a foundational dataset for the rational design of next-generation plant activators.
The Mechanism of Action: Activating Systemic Acquired Resistance (SAR)
Chemical elicitors like thiadiazole derivatives typically do not possess direct antimicrobial activity.[5][6] Instead, they act as mimics of a plant's own defense signaling molecules, priming the plant to respond more rapidly and robustly to subsequent pathogen attacks.[11][12] This long-lasting, broad-spectrum immunity is known as SAR.[13][14]
The SAR pathway is critically dependent on the phytohormone salicylic acid (SA).[13][14] Upon perception of a threat—or a chemical mimic like a thiadiazole isomer—the plant initiates a signaling cascade that leads to the massive accumulation of SA.[15] This SA surge triggers a systemic signal that travels throughout the plant, leading to the transcriptional reprogramming of defense-related genes in distal, uninfected tissues.[14][15] A key outcome is the synthesis and accumulation of Pathogenesis-Related (PR) proteins, which have antimicrobial properties and contribute to reinforcing the plant's defenses.[13][16][17]
The central hypothesis of our comparative study is that the different electronic and structural properties of the four thiadiazole isomers will lead to differential activation of the SA-dependent SAR pathway.
Caption: Thiadiazole-induced Systemic Acquired Resistance (SAR) pathway.
A Framework for Comparative Experimental Analysis
To objectively compare the defense-inducing properties of the four thiadiazole isomers, a multi-tiered experimental approach is required. This involves treating a model plant species (e.g., Arabidopsis thaliana or tobacco) with each isomer and then measuring key defense markers and overall disease resistance. The commercial plant activator Acibenzolar-S-methyl (BTH) will be used as a positive control, and a mock treatment (solvent only) will serve as the negative control.
The following workflow outlines the key experiments.
Caption: Experimental workflow for comparing thiadiazole isomers.
Detailed Experimental Protocols
Scientific integrity rests on reproducible methodology. The following protocols are designed to be self-validating by including appropriate controls and established quantification methods.
Protocol 1: Plant Growth and Chemical Treatment
-
Plant Material: Grow Arabidopsis thaliana (Col-0) in a controlled environment chamber (22°C, 16h light/8h dark cycle) for 4 weeks until the rosette stage.
-
Chemical Preparation: Prepare 1 mM stock solutions of 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, 1,3,4-thiadiazole, and Acibenzolar-S-methyl (BTH) in 0.1% acetone. Prepare a mock solution of 0.1% acetone.
-
Application: Evenly spray the foliage of each plant group (n=30 plants per treatment) with the respective chemical solution until runoff.
-
Causality: Foliar spray is chosen as it is a common application method in agriculture and ensures systemic uptake.[12][18] The 4-week-old rosette stage is ideal as the plants are mature enough to mount a robust defense response but are not yet flowering, which can confound results.
Protocol 2: PR-1 Gene Expression via qRT-PCR
-
Sampling: At 24, 48, and 72 hours post-treatment, collect leaf tissue from 5 plants per treatment group, flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA from 100 mg of ground tissue using a commercial RNA extraction kit following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for the PR-1 gene (a key marker for SAR activation). Use a housekeeping gene (e.g., Actin) for normalization.
-
Analysis: Calculate the relative expression of PR-1 using the 2-ΔΔCt method.
-
Causality: Measuring PR-1 gene expression is a direct and sensitive method to quantify the activation of the SA-dependent defense pathway.[19][20] The time-course analysis allows for the observation of the dynamics of the induction.
Protocol 3: Salicylic Acid Quantification via HPLC
-
Sampling: At 48 hours post-treatment (typically the peak of SA accumulation), collect 400 mg of leaf tissue per treatment group (n=5), flash-freeze, and grind to a fine powder.
-
Extraction: Extract free SA by homogenizing the tissue in 90% methanol followed by a second extraction with 100% methanol.[21] Pool the supernatants.
-
Phase Partitioning: Acidify the extract and partition against an equal volume of ethyl acetate:cyclohexane (1:1 v/v) to separate free SA into the organic phase.[22]
-
HPLC Analysis: Evaporate the organic phase to dryness and resuspend in the mobile phase. Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector (excitation 305 nm, emission 407 nm) for sensitive and specific quantification.[22][23]
-
Quantification: Calculate the concentration of SA by comparing peak areas to a standard curve generated with pure SA.[23][24]
-
Causality: Direct measurement of SA, the central signaling molecule of SAR, provides unequivocal evidence of pathway activation.[13] HPLC with fluorescence detection is the gold standard for its accuracy and sensitivity.[22]
Protocol 4: Disease Resistance Bioassay
-
Pathogen Culture: Culture a virulent strain of the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 to a concentration of 105 cfu/mL.
-
Inoculation: At 72 hours post-chemical treatment, infiltrate the leaves of the treated plants (n=10 per group) with the bacterial suspension using a needleless syringe.
-
Disease Scoring: At 3 days post-inoculation, photograph the leaves to document disease symptoms (e.g., chlorosis, necrosis).
-
Bacterial Titer: Quantify bacterial growth within the leaves by homogenizing leaf discs of a known area, plating serial dilutions on selective media, and counting colony-forming units (CFU).
-
Causality: This bioassay provides the ultimate validation of efficacy. A successful defense inducer will restrict pathogen growth, which is directly quantifiable by measuring bacterial titers.[3] This moves beyond measuring molecular markers to assessing a tangible, agronomically relevant outcome.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized for clear comparison. The following table represents a hypothetical but plausible set of results, demonstrating how the isomers might perform relative to one another and the controls.
| Treatment Group | Relative PR-1 Expression (fold change at 48h) | Free Salicylic Acid (ng/g FW at 48h) | Bacterial Growth (log CFU/cm² at 3 dpi) |
| Mock (Control) | 1.0 ± 0.2 | 85 ± 15 | 7.2 ± 0.3 |
| 1,2,3-Thiadiazole | 150.5 ± 20.1 | 1250 ± 110 | 5.1 ± 0.4 |
| 1,2,4-Thiadiazole | 12.3 ± 3.5 | 180 ± 25 | 6.9 ± 0.2 |
| 1,2,5-Thiadiazole | 5.8 ± 1.9 | 110 ± 20 | 7.1 ± 0.3 |
| 1,3,4-Thiadiazole | 85.6 ± 15.8 | 980 ± 95 | 5.8 ± 0.5 |
| BTH (Positive Control) | 180.2 ± 25.5 | 1400 ± 130 | 4.9 ± 0.3 |
Interpretation of Hypothetical Data:
-
1,2,3-Thiadiazole: In this hypothetical scenario, the 1,2,3-isomer emerges as a potent inducer, showing strong activation of PR-1 expression and SA accumulation, rivaling the commercial standard BTH. This translates into a significant reduction in pathogen growth, demonstrating high efficacy.
-
1,3,4-Thiadiazole: This isomer also shows significant activity, though less potent than the 1,2,3-isomer. This suggests it is a viable candidate for further development, perhaps through chemical modification to enhance its activity.
-
1,2,4- and 1,2,5-Thiadiazole: These isomers exhibit minimal to no defense-inducing activity, with results comparable to the mock treatment. This suggests that the specific arrangement of sulfur and nitrogen atoms in the 1,2,3- and 1,3,4-configurations is critical for recognition by the plant's defense machinery.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded framework for the first systematic comparison of the four core thiadiazole isomers as plant defense elicitors. Based on our understanding of the SAR pathway and the known activity of thiadiazole derivatives, we hypothesize that the 1,2,3- and 1,3,4-isomers will demonstrate the most significant bioactivity.
The experimental protocols provided herein are designed to yield clear, quantifiable, and reproducible data on SAR activation and disease resistance. The resulting structure-activity relationship data would be invaluable for the agrochemical industry, enabling a more targeted and rational design of novel, highly effective plant activators. Future research should focus on synthesizing and testing derivatives of the most active isomers to optimize efficacy, reduce required dosage, and expand the spectrum of protected crops.
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A Senior Application Scientist's Guide to Cross-Resistance Studies of Fungal Strains to Thiadiazole-Based Fungicides
For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide resistance is paramount. The emergence of fungal strains resistant to one fungicide that also exhibit decreased susceptibility to other, often structurally related, fungicides—a phenomenon known as cross-resistance—poses a significant threat to effective disease management in both agriculture and clinical settings. This guide provides an in-depth technical comparison of the performance of thiadiazole-based fungicides, supported by experimental data, to elucidate the complex landscape of fungal cross-resistance.
The Thiadiazole Fungicide Landscape: A Diverse Arsenal
Thiadiazole-based fungicides are a heterogeneous group of compounds characterized by the presence of a thiadiazole ring. Their classification and, consequently, their potential for cross-resistance, are dictated by their specific mode of action (MoA). The Fungicide Resistance Action Committee (FRAC) provides a critical framework for this classification.
-
Thiabendazole (FRAC Group 1: Methyl Benzimidazole Carbamates - MBCs): This well-established fungicide targets the β-tubulin protein, a key component of the fungal cytoskeleton. By interfering with microtubule assembly, it disrupts cell division (mitosis). Resistance to thiabendazole and other MBC fungicides is often qualitative, arising from specific point mutations in the β-tubulin gene.[1][2][3]
-
Thifluzamide (FRAC Group 7: Succinate Dehydrogenase Inhibitors - SDHIs): As an SDHI, thifluzamide inhibits fungal respiration by targeting complex II of the mitochondrial respiratory chain.[1][4][5] This MoA is distinct from many other fungicide classes. Resistance to SDHIs is typically associated with mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme.[1][5]
-
Isotianil and Tiadinil (FRAC Group P03: Host Plant Defense Inducers): Unlike conventional fungicides that directly target the pathogen, these thiadiazole derivatives act as plant activators.[6][7] They induce Systemic Acquired Resistance (SAR) in the host plant, primarily through the salicylic acid signaling pathway, effectively "priming" the plant to defend itself against fungal attack.[7][8]
Mechanisms of Cross-Resistance: A Multifaceted Challenge
Cross-resistance between thiadiazole-based fungicides and other chemical classes is a complex phenomenon driven by several molecular mechanisms. Understanding these mechanisms is crucial for predicting and managing resistance in the field and the clinic.
-
Target Site Modification: This is a primary driver of cross-resistance.
-
MBCs (Thiabendazole): A mutation in the β-tubulin gene that confers resistance to thiabendazole will typically result in cross-resistance to other benzimidazole fungicides due to their shared target site.[9] For instance, a point mutation at codon 200 of the β-tubulin gene in Penicillium digitatum has been shown to confer resistance to thiabendazole.[1]
-
SDHIs (Thifluzamide): Mutations in the sdh genes can lead to varying degrees of cross-resistance among different SDHI fungicides. The specific mutation determines the level of resistance to each compound within the group.[10] Studies on Rhizoctonia solani have shown that thifluzamide-resistant isolates exhibit cross-resistance to other SDHIs like fenfuram, carboxin, penflufen, and boscalid.[11]
-
-
Overexpression of Efflux Pumps: Fungal cells can actively pump out fungicides, reducing their intracellular concentration to sub-lethal levels. The overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters is a common mechanism of multidrug resistance (MDR), leading to cross-resistance across different fungicide classes.[1] For example, the overexpression of an ABC transporter gene, AtrB, has been associated with fludioxonil resistance in Botrytis cinerea.[12]
-
Metabolic Detoxification: Fungi can metabolize fungicides into less toxic compounds. Enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases, can contribute to resistance to a range of fungicides.
-
Stress Response Signaling Pathways: Fungal cells possess intricate signaling networks to respond to environmental stresses, including fungicide exposure. The High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways are two key signaling cascades involved in the fungal stress response.[13] Chronic exposure to one fungicide can lead to the upregulation of these pathways, which may confer a degree of tolerance to other fungicides, contributing to a form of non-target-site cross-resistance. The phenylpyrrole fungicide fludioxonil, for instance, is known to hyper-activate the HOG pathway.[13]
Experimental Assessment of Cross-Resistance: Protocols and Data
A robust assessment of cross-resistance relies on standardized and reproducible experimental protocols. Here, we detail the methodologies for determining fungicide sensitivity and provide comparative data.
In Vitro Fungicide Sensitivity Testing: EC₅₀ Determination
The half-maximal effective concentration (EC₅₀), the concentration of a fungicide that inhibits 50% of fungal growth, is a cornerstone metric for quantifying fungicide sensitivity.
This traditional method provides a reliable assessment of mycelial growth inhibition.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test fungicide in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Media Amendment: Serially dilute the stock solution and add to molten and cooled (45-50°C) potato dextrose agar (PDA) to achieve a range of final concentrations. Include a solvent-only control.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungal species until the mycelial growth on the control plate reaches a predefined diameter.
-
Data Collection and Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value.
This high-throughput method is suitable for screening a large number of isolates and fungicides.
-
Fungicide Plate Preparation: Prepare serial dilutions of the fungicides directly in a 96-well microtiter plate containing a suitable liquid medium (e.g., potato dextrose broth - PDB).
-
Inoculum Preparation: Prepare a standardized spore suspension or a homogenized mycelial suspension of the test fungus.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature with shaking.
-
Data Collection and Analysis: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) at regular intervals using a microplate reader. The OD is proportional to fungal growth. Calculate the percentage of growth inhibition and determine the EC₅₀ value as described in Protocol 1.
Figure 1. Generalized workflow for determining the EC₅₀ value of a fungicide.
Comparative Cross-Resistance Data
The following tables summarize experimental data on the cross-resistance patterns of fungal strains resistant to specific thiadiazole-based fungicides.
Table 1: Cross-Resistance of Thiabendazole-Resistant Botrytis cinerea Isolates
| Fungicide Class (FRAC Group) | Fungicide | Sensitive Isolate (EC₅₀ µg/mL) | Thiabendazole-Resistant Isolate (EC₅₀ µg/mL) | Resistance Factor (RF) | Reference |
| MBC (1) | Thiabendazole | 0.1 - 0.5 | >100 | >200 | [14][15] |
| MBC (1) | Carbendazim | 0.2 - 0.6 | >100 | >167 | [15][16] |
| Dicarboximide (2) | Iprodione | 0.5 - 1.5 | 0.6 - 2.0 | ~1-2 | [17] |
| DMI (3) | Tebuconazole | 0.1 - 0.3 | 0.1 - 0.4 | ~1-2 | [5] |
| SDHI (7) | Boscalid | <0.1 | <0.1 | ~1 | [14][18] |
| QoI (11) | Pyraclostrobin | <0.1 | <0.1 | ~1 | [14] |
Note: EC₅₀ values are approximate ranges compiled from multiple sources. RF is calculated as EC₅₀ (Resistant) / EC₅₀ (Sensitive).
The data in Table 1 clearly demonstrate positive cross-resistance between thiabendazole and carbendazim, both belonging to the MBC group.[15][16] However, no significant cross-resistance is observed with fungicides from other FRAC groups, indicating that the resistance mechanism is specific to the target site of MBCs.
Table 2: Cross-Resistance of Thifluzamide-Resistant Rhizoctonia solani Isolates
| Fungicide Class (FRAC Group) | Fungicide | Sensitive Isolate (EC₅₀ µg/mL) | Thifluzamide-Resistant Isolate (EC₅₀ µg/mL) | Resistance Factor (RF) | Reference |
| SDHI (7) | Thifluzamide | 0.03 - 0.07 | >10 | >140 | [1][11][19] |
| SDHI (7) | Boscalid | 1.9 - 2.7 | >10 | >3.7 | [11][20] |
| SDHI (7) | Carboxin | 0.5 - 1.5 | >10 | >6.7 | [11] |
| DMI (3) | Difenoconazole | 0.5 - 0.8 | 0.6 - 1.0 | ~1-2 | [11][19] |
| DMI (3) | Hexaconazole | 0.02 - 0.07 | 0.03 - 0.08 | ~1-2 | [19] |
| QoI (11) | Azoxystrobin | 1.0 - 2.0 | 1.2 - 2.5 | ~1-2 | [19] |
Note: EC₅₀ values are approximate ranges compiled from multiple sources. RF is calculated as EC₅₀ (Resistant) / EC₅₀ (Sensitive).
As shown in Table 2, thifluzamide-resistant isolates of R. solani exhibit positive cross-resistance to other SDHI fungicides, boscalid and carboxin.[11] This is expected due to their shared mode of action. Importantly, these resistant isolates do not show significant cross-resistance to DMI or QoI fungicides, suggesting that the resistance mechanism is largely confined to the SDHI target site.[11][19]
Molecular Characterization of Resistance
Identifying the molecular basis of resistance is crucial for developing diagnostic tools and effective resistance management strategies.
Target Gene Sequencing
Sequencing the target genes of fungicides is a direct approach to identify resistance-conferring mutations.
-
DNA Extraction: Extract genomic DNA from both sensitive and resistant fungal isolates.
-
PCR Amplification: Design primers to amplify the target gene (e.g., β-tubulin for thiabendazole, sdhB, sdhC, sdhD for thifluzamide). Perform PCR to amplify the gene from the genomic DNA.
-
DNA Sequencing: Purify the PCR products and sequence them using Sanger sequencing or next-generation sequencing methods.
-
Sequence Analysis: Align the sequences from resistant and sensitive isolates to identify any nucleotide changes that result in amino acid substitutions.
Figure 2. A simplified workflow for the molecular characterization of target site-based resistance.
Gene Expression Analysis
Quantitative real-time PCR (qPCR) can be used to investigate the overexpression of genes, such as those encoding efflux pumps.
-
RNA Extraction: Grow fungal isolates with and without sub-lethal concentrations of the fungicide. Extract total RNA from the mycelia.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR: Design primers for the target gene (e.g., an ABC transporter gene) and a reference (housekeeping) gene. Perform qPCR using the cDNA as a template.
-
Data Analysis: Calculate the relative expression of the target gene in the fungicide-treated and untreated samples, and in resistant versus sensitive isolates, using the ΔΔCt method.
The Role of Host Defense Inducers
Isotianil and tiadinil represent a different paradigm in disease control. By activating the plant's own defense mechanisms, they do not exert direct selection pressure on the pathogen.[7][8] The primary signaling pathway induced is the salicylic acid (SA) pathway, which leads to the expression of pathogenesis-related (PR) proteins and the reinforcement of plant cell walls.[7][21]
Figure 3. Simplified representation of the Systemic Acquired Resistance (SAR) pathway activated by host defense inducers like isotianil and tiadinil.
The key advantage of this indirect mode of action is the significantly lower risk of the pathogen developing resistance to the inducer itself. Furthermore, because the mechanism of action is within the plant, there is no direct cross-resistance with conventional fungicides. However, it is an area of ongoing research whether the long-term use of host defense inducers could indirectly select for fungal pathogens that are more adept at overcoming plant defense responses, which could potentially alter their susceptibility to other stressors.
Conclusion and Future Directions
The study of cross-resistance to thiadiazole-based fungicides reveals a complex interplay between fungicide mode of action, fungal genetics, and cellular stress responses. For single-site inhibitors like thiabendazole and thifluzamide, cross-resistance is primarily observed within their respective FRAC groups. In contrast, host defense inducers like isotianil and tiadinil offer a valuable tool for resistance management due to their indirect mode of action.
Future research should focus on:
-
Comprehensive Cross-Resistance Profiling: Large-scale screening of thiadiazole-resistant isolates against a wider array of fungicides is needed to build more comprehensive cross-resistance profiles.
-
Investigating Novel Resistance Mechanisms: The role of non-target-site mechanisms, such as altered signaling pathways, in conferring low-level, broad-spectrum resistance warrants further investigation.
-
Developing Rapid Diagnostic Tools: The molecular characterization of resistance mechanisms will facilitate the development of rapid and accurate diagnostic tools for resistance monitoring in the field.
By integrating in vitro sensitivity data with molecular insights, researchers and drug development professionals can devise more effective and sustainable strategies for managing fungal diseases in the face of evolving resistance.
References
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Schmidt, L. S., Ghosoph, J. M., Margosan, D. A., & Smilanick, J. L. (2006). Mutation at β-Tubulin Codon 200 Indicated Thiabendazole Resistance in Penicillium digitatum Collected from California Citrus Packinghouses. Plant Disease, 90(6), 765–770. [Link]
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Holmes, G. J., & Eckert, J. W. (1999). Sensitivity of Penicillium digitatum and P. italicum to Postharvest Citrus Fungicides in California. Phytopathology, 89(9), 716-721. [Link]
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Thevelein, J. M., et al. (2014). Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins. Fungal Biology Reviews, 28(2-3), 71-83. [Link]
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Comparing the herbicidal spectrum of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate with other herbicides
An In-Depth Comparative Analysis of the Herbicidal Spectrum of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate and Commercially Available Herbicides
Authored by a Senior Application Scientist
In the relentless pursuit of sustainable agriculture and effective weed management, the development of novel herbicidal compounds is paramount. The emergence of herbicide-resistant weed biotypes necessitates a continuous pipeline of new active ingredients with diverse modes of action.[1][2] Thiadiazole derivatives have garnered significant interest within the agrochemical research community for their broad-ranging biological activities, including promising herbicidal properties.[3][4][5] This guide provides a comprehensive comparison of the herbicidal spectrum of a representative thiadiazole compound, Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, with established commercial herbicides.
Disclaimer: Specific experimental data for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is not widely published. Therefore, this guide synthesizes data from closely related and recently studied thiadiazole-containing herbicides, particularly those identified as Protoporphyrinogen Oxidase (PPO) inhibitors, to construct a probable herbicidal profile for comparative purposes.[6][7][8]
Introduction to Thiadiazole-Based Herbicides
Thiadiazoles are a class of heterocyclic compounds that have demonstrated significant potential in agricultural applications.[4] Certain derivatives have been shown to exhibit potent herbicidal activity, often by inhibiting key plant enzymes.[6][7][8] A promising mode of action identified for novel thiadiazole-based herbicides is the inhibition of Protoporphyrinogen Oxidase (PPO).[6][7][9] PPO inhibitors disrupt the chlorophyll and heme biosynthesis pathway, leading to the rapid accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes oxidative damage and cell membrane disruption, resulting in rapid weed death.
Herbicidal Profile of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (Representative)
Based on recent studies on analogous thiadiazole PPO inhibitors, the representative compound is projected to exhibit the following characteristics:
-
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition.[6][7] This places it in Group 14 (WSSA) or Group E (HRAC) of herbicides.
-
Spectrum: Primarily a post-emergence, broadleaf herbicide.[7] Studies on similar compounds show high efficacy against key broadleaf weeds such as Abutilon theophrasti (Velvetleaf), Amaranthus retroflexus (Redroot Pigweed), and Portulaca oleracea (Common Purslane).[6][7][8]
-
Selectivity: These novel compounds have demonstrated a degree of safety for monocotyledonous crops like rice, maize, and wheat, suggesting good selectivity.[6][7][8] However, activity against monocot weeds like Setaria viridis (Green Foxtail) or Echinochloa crusgalli (Barnyard Grass) is generally lower.[4][7]
-
Application: Best suited for post-emergence foliar application. The systemic activity is limited, so thorough coverage is important for efficacy.[10][11]
Comparative Analysis with Standard Herbicides
To contextualize the performance of our representative thiadiazole herbicide, we compare it against three widely used herbicides with distinct modes of action and weed control spectrums: Glyphosate, 2,4-D, and Atrazine.
Overview of Comparator Herbicides
-
Glyphosate: A non-selective, systemic herbicide that inhibits the EPSP synthase enzyme (Group 9/G).[1][12] It is known for its broad-spectrum control of annual and perennial grasses, sedges, and broadleaf weeds.[12][13]
-
2,4-D (2,4-Dichlorophenoxyacetic acid): A selective, systemic herbicide that mimics the plant growth hormone auxin, causing uncontrolled growth in susceptible broadleaf weeds (Group 4/O).[10][14][15] It is widely used in cereal crops and turf for broadleaf weed control.
-
Atrazine: A selective, systemic herbicide primarily taken up by the roots that inhibits photosynthesis at Photosystem II (PSII) (Group 5/C1).[10][13][15] It is used for pre-emergence and early post-emergence control of broadleaf and some grass weeds in crops like corn and sorghum.[13]
Data Summary: Herbicidal Spectrum Comparison
The following table summarizes the expected herbicidal efficacy. Efficacy is rated on a simplified scale for clarity.
| Herbicide | Mode of Action (WSSA Group) | Amaranthus retroflexus (Broadleaf) | Abutilon theophrasti (Broadleaf) | Setaria viridis (Grass) | Echinochloa crusgalli (Grass) | Selectivity |
| Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (Representative) | PPO Inhibition (14) | Excellent | Excellent | Poor | Poor | Selective (Broadleaf) |
| Glyphosate | EPSP Synthase Inhibition (9) | Excellent | Excellent | Excellent | Excellent | Non-Selective |
| 2,4-D | Synthetic Auxin (4) | Good | Excellent | None | None | Selective (Broadleaf) |
| Atrazine | PSII Inhibition (5) | Excellent | Good | Good | Fair | Selective (Corn, Sorghum) |
This table is a synthesized representation based on published literature. Actual field performance may vary.
Experimental Protocols for Herbicidal Efficacy Evaluation
To ensure scientific rigor, any comparative analysis must be grounded in standardized and reproducible experimental protocols.[16] Both greenhouse and field trials are essential to fully characterize a new herbicide's performance.[17][18]
Greenhouse Pot Trial Protocol
This protocol is designed for the initial screening and dose-response analysis of herbicides under controlled conditions.[16][19]
Step-by-Step Methodology:
-
Seed Germination & Planting:
-
Select certified seeds of target weed species (e.g., A. retroflexus, S. viridis) and crop species (e.g., Zea mays).
-
Sow 5-10 seeds per 10 cm diameter pot filled with a sterilized soil/sand/peat mixture.
-
Cover seeds lightly and water. Place pots in a greenhouse with controlled temperature (25-28°C), humidity (60-70%), and a 16-hour photoperiod.
-
-
Plant Cultivation:
-
After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot) to ensure consistency.
-
Grow plants until they reach the appropriate growth stage for post-emergence application (typically the 2-4 leaf stage).[2]
-
-
Herbicide Preparation & Application:
-
Prepare stock solutions of each herbicide (Thiadiazole, Glyphosate, 2,4-D, Atrazine).
-
Perform serial dilutions to create a range of application rates, including the expected label rate, half the rate, and double the rate, to assess dose-response and crop safety.
-
Apply herbicides using a laboratory track sprayer equipped with a flat fan nozzle to ensure uniform coverage at a calibrated volume (e.g., 200 L/ha).[19][20] Include an untreated control for each species.
-
-
Evaluation:
-
Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth inhibition relative to the untreated control.
-
Use dose-response analysis to determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth).[17]
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the greenhouse pot trial.
Caption: Greenhouse trial workflow for herbicide efficacy assessment.
Mechanistic Comparison: Mode of Action Pathways
Understanding the biochemical site of action is crucial for managing herbicide resistance and predicting spectrum.[1][14]
PPO Inhibition vs. EPSP Synthase Inhibition
The diagram below contrasts the PPO inhibition pathway of the thiadiazole herbicide with the shikimate pathway inhibition by glyphosate.
Caption: Contrasting modes of action: PPO vs. EPSPS inhibition.
Conclusion and Future Directions
The representative Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, acting as a PPO inhibitor, shows significant promise as a selective post-emergence herbicide for controlling problematic broadleaf weeds. Its primary strength lies in its high efficacy against key species like Amaranthus and Abutilon, coupled with potential safety in important monocot crops.[6][7]
Compared to the non-selective, broad-spectrum activity of Glyphosate, the thiadiazole compound offers a targeted solution for integrated weed management programs. Its spectrum is more specialized than the broadleaf activity of 2,4-D and it provides a different mode of action from Atrazine, making it a valuable tool for herbicide rotation to mitigate the development of resistance.[1]
Further field trials are necessary to validate these findings under diverse environmental conditions and to fully establish crop safety profiles and optimal application timings.[17] The continued exploration of novel chemical scaffolds like the thiadiazoles is essential for the future of sustainable and effective weed control in global agriculture.
References
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A Senior Application Scientist's Guide to Thiadiazole Synthesis: Benchmarking New Methods Against Established Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The enduring relevance of this heterocycle continually drives innovation in its synthesis. For the modern medicinal chemist, choosing the right synthetic route is a critical decision, balancing the classical robustness of established protocols against the efficiency and sustainability of newer methods.
This guide provides an in-depth comparison of traditional and contemporary approaches to 1,3,4-thiadiazole synthesis. We move beyond mere procedural lists to dissect the causality behind experimental choices, offering a framework for selecting the optimal method based on performance, scalability, and green chemistry principles.
Pillar 1: The Established Protocols - Reliability and Its Costs
Conventional methods for synthesizing the 1,3,4-thiadiazole core are well-documented and reliable, typically involving the cyclization of thiosemicarbazide or its derivatives. These routes have been the workhorses of medicinal chemistry for decades.
A. Acid-Catalyzed Cyclization of Thiosemicarbazides
One of the most common methods involves the reaction of a carboxylic acid and thiosemicarbazide with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphate ester (PPE).[4][5][6]
Mechanism Rationale: The reaction is initiated by the activation of the carboxylic acid carbonyl group by the acid catalyst. This enhances its electrophilicity, making it susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide. The subsequent intramolecular cyclization is driven by the attack of the sulfur atom onto the newly formed imine-like carbon, followed by a dehydration step to yield the aromatic thiadiazole ring.[7] The choice of a powerful dehydrating agent is crucial to drive the equilibrium towards the cyclized product.
dot
Caption: Figure 1: General Mechanism of Acid-Catalyzed Cyclization.
Limitations:
-
Harsh Reagents: Strong acids and reagents like POCl₃ are corrosive, hazardous, and generate significant waste.[5]
-
High Temperatures & Long Reaction Times: These reactions often require prolonged heating under reflux conditions, increasing energy consumption.[8]
-
Limited Substrate Scope: Sensitive functional groups may not tolerate the harsh acidic conditions.
B. The Hantzsch Thiazole Synthesis
Though primarily for thiazoles, the Hantzsch synthesis is a foundational reaction in heterocyclic chemistry involving the condensation of an α-haloketone with a thioamide.[9][10] It is renowned for its high yields and simplicity.[9] While not a direct route to most 1,3,4-thiadiazoles, its principles of nucleophilic substitution followed by cyclization are fundamental and have inspired related methodologies.
Pillar 2: Modern Synthetic Innovations - The Pursuit of Efficiency and Sustainability
Newer synthetic methods aim to overcome the limitations of classical routes by improving reaction efficiency, reducing environmental impact, and shortening timelines.
A. Energy-Assisted Methods: Microwave and Ultrasound
The application of alternative energy sources has revolutionized thiadiazole synthesis.
-
Microwave (MW) Irradiation: Microwave-assisted synthesis provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes.[8][11] This often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products.[12][13] The efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture.
-
Ultrasonic Irradiation: Sonochemistry utilizes the energy of acoustic cavitation to create localized high-temperature and high-pressure zones, accelerating the reaction rate.[14][15] This technique is particularly effective for heterogeneous reactions and can often be performed at lower bulk temperatures than conventional heating.[16][17]
B. Process Intensification: One-Pot and Multicomponent Reactions
These strategies enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates.
-
One-Pot Synthesis: This approach significantly improves atom economy and reduces solvent waste and purification efforts. A prominent example is the one-pot, two-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent, which proceeds in good to excellent yields.[18]
-
Multicomponent Reactions (MCRs): MCRs build complex molecules by reacting three or more starting materials in a single pot. An iodine-catalyzed three-component reaction of 2-amino-thiadiazoles, aldehydes, and a pyrimidine derivative showcases the power of this approach to rapidly generate structural diversity.[19]
dot
Caption: Figure 2: Workflow Comparison of Synthetic Approaches.
C. Green Chemistry Approaches
Sustainability is a major driver of modern synthetic chemistry. Green methods for thiadiazole synthesis focus on:
-
Reusable Catalysts: The use of reusable NiFe₂O₄ nanoparticles as a catalyst for a one-pot, multicomponent synthesis of thiazole scaffolds exemplifies this approach, offering high yields and easy catalyst recovery.[20][21]
-
Eco-Friendly Solvents: Reactions are increasingly designed in greener solvents like ethanol/water mixtures or, in some cases, under solvent-free conditions.[20][22]
-
Avoiding Hazardous Reagents: New protocols are being developed that avoid toxic additives like POCl₃, instead using milder cyclodehydrating agents like polyphosphate ester (PPE).[5]
Head-to-Head Performance Benchmark
The choice of synthetic method often involves a trade-off between various performance metrics. The following table summarizes these parameters for the discussed protocols, with data synthesized from multiple literature sources.
| Method Type | Starting Materials | Conditions | Reaction Time | Yield Range (%) | Key Advantages | Disadvantages/Limitations |
| Classic Acid-Catalyzed | Carboxylic Acid + Thiosemicarbazide | POCl₃ or H₂SO₄, Reflux | 2 - 10 hours | 41 - 70% | Well-established, reliable for simple substrates.[23] | Harsh/toxic reagents, long times, high energy use.[5][8] |
| Hantzsch Synthesis | α-Haloketone + Thioamide | Methanol, Heat | 30 min - 2 hours | 79 - 90% | High yields, simple procedure.[9][24] | Primarily for thiazoles, limited thiadiazole scope. |
| Microwave-Assisted | Various (e.g., Acid + Thiosemicarbazide) | Microwave Irradiation (300W) | 3 - 10 minutes | 75 - 90% | Extremely rapid, high yields, cleaner reactions.[12][13][25] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted | Various (e.g., Thiocarboxanilide + Hydrazonoyl halides) | Ultrasonic Irradiation, Room Temp/Mild Heat | 20 - 60 minutes | 80 - 95% | Rapid, energy-efficient, good for heterogeneous mixtures.[14][15] | Scalability can be a challenge. |
| One-Pot (Lawesson's) | Aldehyde + Hydrazide | Lawesson's Reagent, Reflux | ~2-3 hours | 75 - 97% | High efficiency, reduces waste, excellent yields.[18] | Lawesson's reagent has an unpleasant odor. |
| Green (Nanoparticle) | α-Halo carbonyl + Thiosemicarbazide + Anhydride | NiFe₂O₄ NPs, EtOH:H₂O, 75°C | 45 - 60 minutes | 85 - 92% | Reusable catalyst, eco-friendly solvent, high yields.[20][21] | Catalyst synthesis and characterization required. |
Experimental Protocols: A Practical Comparison
To provide a tangible sense of the procedural differences, detailed protocols for a classic and a modern method are provided below.
Protocol 1: Classic Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole[26][27]
This protocol is a representative example of the acid-catalyzed cyclization method.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place the desired aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Reaction Initiation: Cool the flask in an ice bath. Slowly and carefully add phosphorus oxychloride (POCl₃, 10 mL) dropwise with constant stirring.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice in a separate beaker with vigorous stirring.
-
Neutralization & Isolation: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.
-
Purification: Filter the solid precipitate using a Büchner funnel, wash it thoroughly with cold water, and allow it to air dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles[18][25]
This protocol demonstrates the efficiency of combining modern techniques.
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), the aroylhydrazide (1 mmol), and absolute ethanol (3 mL).
-
Hydrazone Formation: Seal the vessel and heat the mixture in a microwave reactor to reflux for 2 hours to form the N-aroylhydrazone intermediate in situ.
-
Cyclization Step: Cool the vessel to room temperature. Add Lawesson's reagent (0.8 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Microwave Reaction: Reseal the vessel and irradiate in the microwave reactor at a set temperature (e.g., 120°C) for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.
-
Workup & Isolation: After cooling, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization.
Conclusion: Selecting the Optimal Synthetic Strategy
There is no single "best" method for synthesizing thiadiazoles; the optimal choice is dictated by the specific goals of the researcher.
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// Edges Start -> Speed; Start -> Green; Start -> Reliability;
Speed -> MW [label="Highest priority"]; Green -> Nano [label="Highest priority"]; Reliability -> Classic [label="For known, simple substrates"]; }
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A Senior Application Scientist's Guide to Comparative Docking of Thiadiazole Derivatives
This guide provides an in-depth technical analysis of comparative molecular docking studies of thiadiazole derivatives against various enzymatic targets. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will explore the nuances of experimental design, the rationale behind procedural choices, and the critical importance of validating computational results.
The Versatility of the Thiadiazole Scaffold: A Cornerstone in Medicinal Chemistry
Thiadiazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1] The 1,3,4-thiadiazole scaffold, in particular, is a versatile pharmacophore that can be attributed to its bioisosteric relationship with pyrimidines, allowing it to interact with a wide range of biological targets. Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding affinities and interaction patterns of these compounds, thereby accelerating the discovery of more potent and selective therapeutic agents.[1]
This guide will delve into the comparative docking performance of a representative set of thiadiazole derivatives against key enzymes implicated in various disease states. We will examine the subtle structural modifications that influence binding affinity and selectivity, providing a framework for rational drug design.
Comparative Docking Performance of Thiadiazole Derivatives
The efficacy of thiadiazole derivatives as enzyme inhibitors is highly dependent on their substitution patterns and the specific topology of the target enzyme's active site. A lower docking score or binding energy generally indicates a more favorable binding interaction.[1] The following table summarizes the docking performance of selected thiadiazole derivatives against a panel of therapeutically relevant enzymes.
| Derivative Class | Target Enzyme | Docking Score (kcal/mol) | Key Interactions & Rationale | Reference |
| Adamantanyl-Thiazolidinone-Thiadiazole | COX-2 | -12.54 | The adamantanyl moiety enhances binding affinity by occupying a hydrophobic pocket in the COX-2 active site. | [2] |
| Adamantanyl-Thiazolidinone-Thiadiazole | 5-LOX | -12.57 | Similar to COX-2, the bulky adamantane group contributes to potent inhibition through favorable hydrophobic interactions. | [2] |
| Phenyl-substituted Thiadiazole | α-Glucosidase | -9.9 | The substituted phenyl ring forms crucial hydrogen bonds and pi-pi stacking interactions with key residues in the enzyme's active site. | [3] |
| Pyridine-bearing Thiadiazole | EGFR Tyrosine Kinase | -10.8 | The pyridine and thiadiazole rings engage in hydrogen bonding and pi-stacking with the hinge region of the kinase domain, a critical interaction for potent inhibition. | [4] |
| Thienopyrimidine-Oxadiazole Hybrid | EGFR Tyrosine Kinase | -10.73 | The fused ring system and the oxadiazole moiety provide a rigid scaffold that fits snugly into the ATP-binding pocket of EGFR. | [5] |
| Thiazolidinone-Thiadiazole Hybrid | COX-2 | -8.4 | The thiazolidinone core acts as a scaffold, positioning the substituted phenyl rings for optimal interaction with the cyclooxygenase active site. | [6] |
Note: Docking scores can vary depending on the software, force field, and specific parameters used. The data presented here is for comparative purposes within the context of the cited studies.
The "Why" Behind the "How": A Deep Dive into Molecular Docking Protocols
A successful molecular docking study is not merely about generating a low docking score; it is about the careful and deliberate choices made at each step of the process. Here, we dissect the causality behind these experimental choices.
The Crucial First Step: Ligand and Protein Preparation
Before any docking can occur, both the ligand (thiadiazole derivative) and the protein (target enzyme) must be meticulously prepared. This is not a trivial step; it is foundational to the accuracy of the entire study.
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is typically obtained from the Protein Data Bank (PDB). The initial PDB file often contains water molecules, co-factors, and other heteroatoms that are not pertinent to the binding interaction of interest. These are generally removed. A critical step is the addition of hydrogen atoms, as they are crucial for defining the correct ionization and tautomeric states of the amino acid residues, which in turn dictates the hydrogen bonding network. The protein structure is then subjected to energy minimization using a suitable force field to relieve any steric clashes and to arrive at a low-energy conformation.
-
Ligand Preparation: The 2D structures of the thiadiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Similar to the protein, the ligands must be assigned the correct protonation states and undergo energy minimization. This ensures that the ligand conformation used for docking is energetically favorable.
Choosing Your Weapon: Force Fields in Molecular Docking
The choice of a force field is a critical decision that directly impacts the accuracy of the docking calculations. A force field is a set of parameters that defines the potential energy of a system of atoms and molecules. Two of the most common force fields used in biomolecular simulations are AMBER (Assisted Model Building with Energy Refinement) and CHARMM (Chemistry at HARvard Macromolecular Mechanics).
-
AMBER: Generally considered to be well-suited for simulations of proteins and nucleic acids.[7][8]
-
CHARMM: Also widely used for proteins and has extensive parameters for lipids, making it a good choice for membrane-bound proteins.[7][8]
The selection of a force field should be guided by the nature of the system being studied and validated by re-docking a known ligand to ensure the chosen force field can accurately reproduce the experimental binding mode.
Defining the Battlefield: The Importance of the Grid Box
The grid box defines the three-dimensional space within the target protein where the docking algorithm will search for favorable binding poses for the ligand. The size and location of the grid box are critical parameters.
-
Too small a box: May completely miss the true binding site.
-
Too large a box: Can lead to an unnecessarily long computational time and may increase the chances of finding false-positive binding sites.
A common practice is to define the grid box around the known active site of the enzyme, often identified from the position of a co-crystallized ligand in the PDB structure.
A Self-Validating System: The Imperative of Docking Protocol Validation
A key principle of scientific integrity in computational studies is the validation of the methods used. For molecular docking, a standard and essential validation technique is re-docking .
The core idea is to take a protein-ligand complex with a known crystal structure, remove the ligand, and then dock it back into the protein using your chosen protocol. The accuracy of your protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[9]
Experimental Protocol: Step-by-Step Re-docking Validation using AutoDock Vina
This protocol outlines a typical re-docking procedure for validating a docking protocol.
-
Obtain the Protein-Ligand Complex: Download the PDB file of your target enzyme co-crystallized with a known inhibitor.
-
Separate the Protein and Ligand: Using a molecular visualization tool like PyMOL or Chimera, separate the protein and the ligand into two separate PDB files.
-
Prepare the Protein: Use AutoDock Tools to prepare the protein by adding polar hydrogens and assigning partial charges. Save the prepared protein in the PDBQT format.
-
Prepare the Ligand: Use AutoDock Tools to prepare the ligand by detecting the rotatable bonds and saving it in the PDBQT format.
-
Define the Grid Box: In AutoDock Tools, define the grid box around the active site, ensuring it encompasses the entire binding pocket.
-
Perform the Docking: Use AutoDock Vina to dock the prepared ligand back into the prepared protein, specifying the grid box parameters.
-
Calculate the RMSD: Superimpose the docked ligand pose with the original crystallographic ligand pose and calculate the RMSD. This can be done using tools like PyMOL or Discovery Studio Visualizer.[10]
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the broader biological context is crucial for appreciating the significance of enzyme inhibition. Here, we visualize the signaling pathways of two key targets of thiadiazole derivatives, EGFR and COX-2, along with a generalized molecular docking workflow.
Conclusion
Molecular docking is an invaluable tool in the modern drug discovery pipeline, and when applied to the versatile thiadiazole scaffold, it offers profound insights into the molecular basis of enzyme inhibition. This guide has provided a comprehensive overview of the comparative docking of thiadiazole derivatives, emphasizing the importance of a methodologically sound and validated approach. By understanding the "why" behind the "how," researchers can leverage these computational techniques to design the next generation of potent and selective therapeutic agents.
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Geronikaki, A., et al. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC. [Link]
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A Comparative Guide to the Environmental Profile of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Editor's Note: The following guide addresses the environmental fate and toxicology of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 18212-20-9). Initial inquiries for "Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate" did not yield a registered compound with available scientific literature. We have proceeded with the evaluation of its structural isomer, for which limited data is available. This guide has been structured to not only present the current knowledge but also to provide a comprehensive framework for the necessary experimental evaluations to build a complete environmental profile.
Introduction: The Context of Thiadiazole Carboxylates in Modern Chemistry
Thiadiazoles are a class of heterocyclic compounds that have garnered significant interest across various chemical industries. Their versatile bioactivity makes them a scaffold for the development of pharmaceuticals, fungicides, herbicides, and insecticides.[1][2][3] Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive, nitrogen-containing heterocycle that serves as a key intermediate in the synthesis of more complex molecules with potential fungicidal properties. Specifically, it has been utilized in the preparation of 1,2,3-thiadiazole bearing hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives.
Given the intended applications of such compounds in agriculture and potentially other areas leading to environmental release, a thorough evaluation of their environmental fate and toxicological impact is paramount. This guide provides a comparative framework for assessing Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, acknowledging the current limitations in available data and proposing the necessary experimental pathways for a comprehensive risk assessment. To the best of our knowledge, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[4]
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution of a chemical is fundamentally governed by its physicochemical properties. For Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, the following properties are known or can be estimated:
| Property | Value | Source | Significance for Environmental Fate |
| Molecular Formula | C₆H₈N₂O₂S | [5] | Basic identifier. |
| Molecular Weight | 172.20 g/mol | [5] | Influences volatility and transport. |
| Density | 1.265 g/mL at 25 °C | Determines if the compound is denser or less dense than water. | |
| Refractive Index | n20/D 1.5050 | Used for identification and purity assessment. | |
| Physical State | Liquid (Combustible) | [5] | Affects handling and potential for volatilization. |
| CAS Number | 18212-20-9 | [5] | Unique identifier for the chemical substance. |
A comprehensive environmental assessment would necessitate further experimental determination of properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These parameters are critical for predicting the compound's partitioning between soil, water, and air.
Environmental Fate: Persistence and Transformation
The environmental fate of a compound describes its transport and transformation in various environmental compartments. Key aspects to consider are degradation (biotic and abiotic) and mobility.
Degradation Pathways
Degradation is the breakdown of a chemical into simpler compounds. This can occur through biological processes (biodegradation) or physical/chemical processes (abiotic degradation).
-
Abiotic Degradation: This includes processes like hydrolysis and photolysis. The ester functional group in Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate suggests a potential for hydrolysis, especially under acidic or basic conditions. The thiadiazole ring may be susceptible to photolytic degradation upon exposure to sunlight.
-
Biotic Degradation: This involves breakdown by microorganisms in soil and water. The rate and extent of biodegradation determine the persistence of the compound in the environment.
Currently, there is a lack of published studies on the specific degradation pathways of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Environmental Mobility
Mobility refers to the movement of a chemical through the environment. For soil, this is often assessed by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the compound is likely to adsorb to soil particles and be less mobile, while a low Koc suggests it may leach into groundwater.
The following diagram illustrates a generalized workflow for assessing the environmental fate of a chemical compound like Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Caption: Workflow for Environmental Fate Assessment.
Toxicology: Effects on Biota
The toxicological profile of a substance is crucial for understanding its potential harm to humans and other organisms. The available Safety Data Sheet (SDS) for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate provides limited information, stating that inhalation may cause respiratory irritation.[4] It also indicates that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[4]
A comprehensive toxicological evaluation would require a battery of tests to assess effects on various organisms and endpoints.
Ecotoxicology
Ecotoxicology focuses on the effects of chemical compounds on ecosystems. Standardized tests are used to determine the toxicity to representative aquatic and terrestrial organisms.
| Test Organism | Endpoint | Standard Guideline | Significance |
| Freshwater Algae | Growth Inhibition (EC50) | OECD 201 | Assesses impact on primary producers. |
| Daphnia magna | Acute Immobilisation (EC50) | OECD 202 | Represents primary consumers in aquatic ecosystems. |
| Fish (e.g., Zebrafish) | Acute Toxicity (LC50) | OECD 203 | Assesses effects on vertebrates. |
| Earthworm | Acute Toxicity (LC50) | OECD 207 | Indicates potential harm to soil invertebrates. |
Human Health Hazard Assessment
The SDS indicates potential for respiratory irritation upon inhalation and advises avoiding contact with skin and eyes.[4] Further studies would be needed to evaluate skin and eye irritation potential according to standardized guidelines (e.g., OECD 404 and 405). Assessment of acute oral, dermal, and inhalation toxicity would also be necessary for a complete hazard profile.
The following diagram outlines a tiered approach to toxicological testing.
Caption: Tiered Approach to Toxicological Testing.
Comparative Analysis with Alternatives
A direct, data-driven comparison of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate with alternative compounds is currently challenging due to the lack of comprehensive environmental and toxicological data for this specific molecule. However, we can establish a framework for such a comparison.
Alternative fungicides or chemical intermediates would need to be evaluated against the same environmental fate and toxicology endpoints. An ideal alternative would exhibit:
-
Lower Persistence: Readily biodegradable, with shorter half-lives in soil and water.
-
Lower Mobility: Higher adsorption to soil, reducing the risk of groundwater contamination.
-
Lower Toxicity: Higher EC50 and LC50 values for aquatic and terrestrial organisms, and a more favorable human health hazard profile.
Other thiadiazole derivatives have been investigated for various biological activities. For instance, some 1,3,4-thiadiazole derivatives have shown cytotoxic properties, while others have been developed as c-Met kinase inhibitors for cancer treatment.[6][7] These studies, while not directly comparable, highlight the diverse bioactivity within the broader thiadiazole class and underscore the need for specific evaluation of each derivative.
Experimental Protocols
To address the data gaps for Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, the following standardized experimental protocols are recommended.
Protocol 1: Ready Biodegradability (OECD 301F - Manometric Respirometry Test)
-
Objective: To assess the ready biodegradability of the test substance by aerobic microorganisms.
-
Apparatus: Respirometer capable of continuously measuring oxygen consumption.
-
Procedure:
-
Prepare a mineral medium and inoculate with activated sludge from a domestic wastewater treatment plant.
-
Add the test substance as the sole source of organic carbon at a concentration of 100 mg/L.
-
Run parallel controls with a readily biodegradable reference substance (e.g., sodium benzoate) and a toxicity control.
-
Incubate in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Continuously measure the oxygen uptake.
-
-
Data Analysis: Calculate the percentage biodegradation by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% ThOD within the 28-day period and within a 10-day window.
Protocol 2: Acute Toxicity to Daphnia magna (OECD 202)
-
Objective: To determine the acute immobilisation of Daphnia magna after 48 hours of exposure to the test substance.
-
Test Organism: Young daphnids (<24 hours old) from a healthy laboratory culture.
-
Procedure:
-
Prepare a series of concentrations of the test substance in a suitable medium.
-
Introduce at least 20 daphnids, divided into at least four replicates, for each test concentration and a control.
-
Incubate for 48 hours at 20 ± 2 °C with a 16-hour light/8-hour dark cycle.
-
Observe the number of immobilised daphnids at 24 and 48 hours.
-
-
Data Analysis: Calculate the EC50 (the concentration that immobilises 50% of the daphnids) at 48 hours using appropriate statistical methods (e.g., probit analysis).
Conclusion and Future Directions
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a compound of interest due to its role as a building block for bioactive molecules. However, the current body of publicly available scientific literature is insufficient to conduct a thorough environmental risk assessment. The limited toxicological information suggests a potential for respiratory irritation, but comprehensive data on its environmental fate and effects on non-target organisms are lacking.
To move forward, a systematic evaluation based on internationally recognized guidelines (e.g., OECD) is essential. The experimental protocols and assessment frameworks outlined in this guide provide a clear roadmap for generating the necessary data. Only with such data can a scientifically sound comparison with alternative compounds be made, ensuring that the development and application of this and similar molecules proceed in an environmentally responsible manner.
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A Comparative Assessment of the Biological Activities of 1,2,3-Thiadiazole versus 1,3,4-Thiadiazole Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among the vast array of heterocyclic compounds, thiadiazoles—five-membered aromatic rings containing one sulfur and two nitrogen atoms—have garnered significant attention as "privileged scaffolds." This is attributed to their versatile biological activities and favorable physicochemical properties. This guide presents an in-depth, objective comparison of the biological activities of derivatives of two prominent isomers: 1,2,3-thiadiazole and 1,3,4-thiadiazole. By examining experimental data across anticancer, antimicrobial, and insecticidal domains, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced yet critical differences that dictate the therapeutic potential of these two isomeric classes.
Unveiling the Isomers: A Look at the Core Structures
The arrangement of the heteroatoms within the five-membered ring fundamentally defines the electronic distribution and, consequently, the chemical reactivity and biological interactions of 1,2,3- and 1,3,4-thiadiazole derivatives.
1,2,3-Thiadiazole: This isomer is characterized by the adjacent placement of the two nitrogen atoms. This arrangement influences its stability and reactivity, making it a unique building block in organic synthesis.
1,3,4-Thiadiazole: In this isomer, the nitrogen atoms are separated by a carbon atom. This configuration is notably a bioisostere of pyrimidine, a fundamental component of nucleic acids. This bioisosteric relationship is a key rationale for the extensive investigation of 1,3,4-thiadiazole derivatives as potential anticancer and antimicrobial agents, as they can mimic endogenous molecules and interfere with essential cellular processes like DNA replication.[1]
While the core thiadiazole ring provides the foundational structure, the biological activity is ultimately dictated by the nature and position of the functional groups appended to it. The subsequent sections will delve into a data-driven comparison of the efficacy of derivatives from both isomeric classes.
Comparative Efficacy: A Data-Driven Overview
The following sections provide a comparative analysis of the anticancer, antimicrobial, and insecticidal activities of 1,2,3- and 1,3,4-thiadiazole derivatives, supported by quantitative data from various studies. It is important to note that direct head-to-head comparisons in single studies are limited; therefore, this guide collates data from multiple sources to provide a comprehensive overview.
Anticancer Activity
Both 1,2,3- and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.
1,3,4-Thiadiazole Derivatives: This class of compounds has been extensively studied for its anticancer properties.[2] Many derivatives have shown potent cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted and can include the inhibition of crucial enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[2] Furthermore, some 1,3,4-thiadiazole derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells and exhibit anti-angiogenic properties, which can inhibit the formation of new blood vessels that supply tumors.[2]
1,2,3-Thiadiazole Derivatives: While not as extensively explored as their 1,3,4-isomers in the context of cancer, 1,2,3-thiadiazole derivatives have also shown promising anticancer activity. Some studies have reported their ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [3] | |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [4] | |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [4] | |
| 1,2,3-Thiadiazole | D-ring fused dehydroepiandrosterone derivative | T47D (Breast) | 0.042 - 0.058 | [5] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The thiadiazole scaffold is a cornerstone in the development of novel antimicrobial agents, with both isomers contributing to this field.
1,3,4-Thiadiazole Derivatives: The 2-amino-1,3,4-thiadiazole moiety is a particularly important pharmacophore in the design of antimicrobial agents.[6] Derivatives incorporating this scaffold have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The mechanism of action for many of these compounds is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
1,2,3-Thiadiazole Derivatives: This class of compounds has also been reported to possess significant antimicrobial properties. Their activity spectrum often includes a range of bacteria and fungi, and like their 1,3,4-isomers, their efficacy is highly dependent on the nature of the substituents.
Table 2: Comparative Antimicrobial Activity of Thiadiazole Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole | Tetranorlabdane derivative with a free amino group | Bacillus polymyxa | 2.5 | [7] |
| Benzimidazole derivative | Staphylococcus aureus | >128 | [7] | |
| Benzimidazole derivative | Escherichia coli | >128 | [7] | |
| 1,2,3-Thiadiazole | Carboxamide derivative | Candida albicans | - | [8] |
| Carboxamide derivative | Aspergillus niger | - | [8] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Insecticidal Activity
Thiadiazole derivatives have also found applications in agriculture as insecticides.
1,2,3-Thiadiazole Derivatives: Several 1,2,3-thiadiazole-based compounds have been commercialized as pesticides.[9] Their insecticidal activity is often attributed to their ability to interfere with the nervous system or other vital physiological processes in insects. For instance, some derivatives act as plant elicitors, inducing systemic acquired resistance in plants against various pathogens.[9]
1,3,4-Thiadiazole Derivatives: While perhaps less prominent than the 1,2,3-isomers in the agrochemical market, 1,3,4-thiadiazole derivatives have also demonstrated insecticidal properties against a range of pests.[9][10]
Table 3: Comparative Insecticidal Activity of Thiadiazole Derivatives
| Compound Class | Derivative | Insect Species | LC50 (ppm) | Reference |
| 1,3,4-Thiadiazole | N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivative | Spodoptera littoralis | 6.42 | [11] |
| Pyrimidine-fused derivative | Spodoptera littoralis | 100% toxicity | [10] | |
| 1,2,3-Thiadiazole | N-tert-butyl-N,N'-diacylhydrazine derivative | Plutella xylostella | 79% mortality at 200 µg/mL | [8] |
LC50: Lethal Concentration 50, the concentration of a substance that is lethal to 50% of a test population.
Synthesis of Thiadiazole Scaffolds: Key Methodologies
The biological evaluation of thiadiazole derivatives is intrinsically linked to their synthetic accessibility. The following sections detail common and efficient methods for the synthesis of both 1,2,3- and 1,3,4-thiadiazole cores.
Synthesis of 1,2,3-Thiadiazoles: The Hurd-Mori Reaction
A cornerstone in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[8][12] This method involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride.[8]
Experimental Protocol: Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction [8]
Step 1: Synthesis of Acetophenone Semicarbazone (Hydrazone Precursor)
-
In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.
-
Add a solution of 1.20 g (10 mmol) of acetophenone in 10 mL of ethanol to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)
-
In a fume hood, suspend 1.77 g (10 mmol) of acetophenone semicarbazone in 20 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath.
-
Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Slowly add 1.4 mL (19 mmol) of thionyl chloride to the cooled suspension with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.
Caption: Synthetic workflow for 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.
Synthesis of 1,3,4-Thiadiazoles from Thiosemicarbazide
A prevalent and versatile method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides with various reagents. A common approach utilizes a carboxylic acid and a dehydrating agent.[5]
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
-
In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired carboxylic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).
-
Grind the solids together evenly at room temperature.
-
Allow the mixture to stand until the reaction is complete (monitor by TLC).
-
Add an alkaline solution (e.g., 5% sodium carbonate solution) to the crude product until the pH of the mixture is between 8.0 and 8.2.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., a mixture of N,N-dimethylformamide and water) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Caption: General synthetic pathway for 2-amino-5-substituted-1,3,4-thiadiazoles.
Key Biological Assay Protocols
To ensure the reproducibility and validity of the biological activity data, it is crucial to follow standardized experimental protocols. The following sections provide detailed methodologies for two key assays used to evaluate the anticancer and antimicrobial properties of the thiadiazole derivatives discussed in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test thiadiazole derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the thiadiazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The comparative assessment of 1,2,3- and 1,3,4-thiadiazole derivatives reveals a rich and diverse landscape of biological activities. While both isomers serve as valuable scaffolds in medicinal chemistry, their utility is highly dependent on the specific therapeutic area and the nature of the appended functional groups.
The 1,3,4-thiadiazole core, with its bioisosteric relationship to pyrimidine, has been more extensively explored and has yielded a plethora of potent anticancer and antimicrobial agents. The 2-amino-1,3,4-thiadiazole moiety, in particular, stands out as a key pharmacophore.
Conversely, the 1,2,3-thiadiazole isomer has shown significant promise in the agrochemical sector as a source of effective insecticides and plant activators. Its potential in oncology and infectious diseases, while demonstrated, remains a comparatively less explored area ripe for further investigation.
Future research should focus on more direct comparative studies of these isomers to elucidate a clearer understanding of their structure-activity relationships. The synthesis of novel hybrid molecules incorporating both thiadiazole isomers or combining them with other known pharmacophores could lead to the development of next-generation therapeutic agents with enhanced potency and selectivity. The continued exploration of these versatile heterocyclic scaffolds holds immense promise for addressing unmet needs in medicine and agriculture.
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
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Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. ACS Publications. [Link]
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Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of novel chemical entities. Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound likely utilized in medicinal chemistry for scaffold development, requires meticulous handling from synthesis to disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting the best practices in laboratory chemical management.
Hazard Identification and Risk Assessment
Assumed Hazard Profile:
-
Acute Toxicity: Data is unavailable, but it should be handled as a potentially toxic substance.[3]
-
Eye Damage/Irritation: May cause serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a vapor or mist.[5]
-
Aquatic Hazard: Some thiadiazole derivatives are noted to be very toxic to aquatic life with long-lasting effects.[6]
This risk profile mandates that Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate be managed as hazardous chemical waste .[7]
| Hazard Category | Personal Protective Equipment (PPE) | Primary Disposal Method |
| Skin Irritant | Nitrile gloves, Lab coat | Segregated Hazardous Chemical Waste |
| Eye Irritant | Safety glasses with side shields or goggles | Segregated Hazardous Chemical Waste |
| Potential Respiratory Irritant | Use in a well-ventilated area or chemical fume hood | Segregated Hazardous Chemical Waste |
| Potential Aquatic Toxin | Prevent entry into drains and waterways | Segregated Hazardous Chemical Waste |
Waste Characterization and Segregation: The Cornerstone of Safety
Proper disposal begins with correct identification and segregation at the point of generation.[8][9] This practice is not merely procedural; it is a critical safety measure to prevent dangerous chemical reactions, such as gas evolution, fire, or explosions, that can occur from mixing incompatible waste streams.
Core Principle: All waste streams containing Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate must be collected and disposed of as hazardous waste. Do not dispose of this chemical down the sink or in regular trash.[7][10]
Caption: Waste Segregation Workflow for Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Step-by-Step Disposal Protocols
Follow these detailed procedures based on the type of waste generated.
Protocol 3.1: Unused or Excess Product
-
Do Not Attempt Neutralization: Chemical treatment of waste in the lab is a complex process that can pose additional risks and is generally not recommended without specific, validated procedures.[11]
-
Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, chemically compatible container with a secure lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate"), and the approximate quantity.[7]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), ensuring it is segregated from incompatible materials.[12] The container must be kept closed except when adding waste.[7]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[8][9]
Protocol 3.2: Contaminated Solid Waste
This category includes items such as gloves, paper towels, weigh boats, and TLC plates that have come into direct contact with the compound.
-
Collection: Place all contaminated solid materials into a designated, durable, leak-proof container or a properly lined cardboard box specifically for solid chemical waste.
-
Labeling: Clearly label the container as "Hazardous Waste - Solid" and list the chemical contaminant: "Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate."[7]
-
Disposal: Once the container is full, seal it and arrange for disposal via your EHS office.
Protocol 3.3: Contaminated Glassware
-
Initial Decontamination (Triple Rinse):
-
Rinse the glassware three times with a suitable solvent in which the compound is soluble. The SDS for the analog indicates insolubility in water, so an organic solvent like acetone or ethanol is appropriate.[3]
-
Crucially, this rinsate is hazardous waste. [7] Collect all rinsate in a designated liquid hazardous waste container (see Protocol 3.4).
-
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
-
Disposal of Broken Glassware: If the glassware is broken, after decontamination, it should be placed in a designated "Broken Glass" disposal box.
Protocol 3.4: Contaminated Liquid Waste (Aqueous & Organic)
This includes reaction mixtures, mother liquors, and solvent rinsates.
-
Waste Container: Use a dedicated, chemically compatible, and properly vented container for liquid hazardous waste. Never use a metal can for halogenated solvent waste.
-
Segregation: Do not mix different solvent waste streams unless you are certain they are compatible. It is best practice to have separate waste containers for halogenated and non-halogenated solvents.
-
Labeling: Label the container with "Hazardous Waste - Liquid" and list all chemical components, including solvents and "Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate," with estimated percentages.
-
Storage and Disposal: Keep the container sealed when not in use and store it in secondary containment (such as a spill tray) within a designated waste accumulation area.[13] Arrange for disposal through your EHS office.
Emergency Spill Management
Accidents happen, and a clear, pre-defined plan is essential for a safe and effective response.
Caption: Emergency Spill Cleanup Protocol.
Detailed Spill Cleanup Steps:
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[3]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[3]
-
Containment and Cleanup:
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
For solid spills, carefully sweep up the material, avoiding dust formation.[14]
-
Collect the absorbed material and contaminated soil into a suitable, closed container for disposal.[3]
-
-
Final Disposal: Label the container as "Hazardous Waste - Spill Debris" and list the contents. Arrange for disposal through your EHS office.
Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] This "cradle-to-grave" system ensures that hazardous waste is tracked from generation to its final disposal.[16][17] Your institution's EHS department is your primary resource for ensuring compliance with all federal, state, and local regulations.
By adhering to these detailed protocols, you ensure that your research is conducted not only effectively but also with the highest commitment to safety and environmental stewardship.
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Definitive Guide to Personal Protective Equipment for Handling Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate
This guide provides essential, immediate safety protocols and logistical information for the handling of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (CAS No. 18212-20-9). As a bioactive nitrogen-containing heterocycle, its unique properties demand a rigorous and well-understood safety-first approach in all laboratory applications. The following procedural guidance is designed to empower researchers, scientists, and drug development professionals to work confidently and safely, mitigating risks through established best practices.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
A thorough understanding of the potential hazards associated with Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate is the foundation of a robust safety plan. This compound is classified with specific risks that directly inform our choice of personal protective equipment.
The primary, GHS-classified hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Tract Irritation (H335): Inhalation of vapors, mists, or aerosols may lead to respiratory irritation.[1]
While comprehensive toxicological data is not fully available, the thiadiazole class of compounds can present further risks, including potential toxicity if swallowed, inhaled, or in contact with skin.[3] Therefore, a conservative approach treating the compound with a high degree of caution is scientifically prudent.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic risk mitigation strategy. The following equipment is mandatory when handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: At all times within the laboratory where the chemical is present, safety glasses with side shields are required.[3]
-
Active Handling: When weighing, preparing solutions, or performing any transfer, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3][4] In situations with a significant splash risk, a full-face shield should be used in conjunction with goggles.
Skin and Body Protection
Given its classification as a skin irritant, preventing dermal exposure is a critical control point.[1]
-
Hand Protection: Chemical-resistant, impermeable gloves (e.g., nitrile rubber) must be worn.[3][4][5] Always inspect gloves for tears or punctures before use.[5] Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5]
-
Body Protection: A professional lab coat must be worn and kept fully fastened.[3][4] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection
The potential for respiratory irritation necessitates strict controls to prevent inhalation.[1]
-
Primary Engineering Control: All handling of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate that may generate vapors, mists, or aerosols must be conducted within a certified chemical fume hood.[3] This is the most effective way to minimize inhalation exposure.
-
Secondary Respiratory Protection: If engineering controls are insufficient or during certain procedures like cleaning up large spills, a government-approved respirator is required.[5] A dust mask (type N95) may be suitable for unpacking non-plastic containers where dust could be present, while a respirator with a type ABEK (EN14387) filter is recommended for vapor exposure.[1]
Data Presentation: PPE Requirements by Laboratory Task
For clarity, the required PPE is summarized by common laboratory activities.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields[3] | Nitrile gloves[3] | Lab coat[3] | N95 respirator if risk of dust[3] |
| Weighing & Aliquoting | Chemical splash goggles[3] | Chemical-resistant gloves (nitrile)[3] | Lab coat[4] | Mandatory: Work in a chemical fume hood[3] |
| Solution Preparation | Chemical splash goggles[3] | Chemical-resistant gloves (nitrile)[3] | Chemical-resistant lab coat[3] | Mandatory: Work in a chemical fume hood[3] |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (nitrile) | Lab coat | Handle in a well-ventilated area[4] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow is crucial for ensuring consistent safety.
-
Preparation:
-
Confirm that a certified chemical fume hood is operational.
-
Ensure a safety shower and eye wash station are accessible and unobstructed.[5]
-
Gather all necessary materials before bringing the chemical into the work area.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles and any required respiratory protection.
-
Don the appropriate chemical-resistant gloves as the final step.
-
-
Chemical Handling:
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
-
Doffing PPE:
Safe Handling Workflow
Caption: Workflow for handling Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.
Disposal and Emergency Plans
Waste Disposal
-
Chemical Waste: All unused material and contaminated disposable items (e.g., gloves, pipette tips) must be treated as hazardous waste.[6]
-
Containers: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] Do not discharge to sewer systems.[8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing and call a physician.[5]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention from a physician.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[5][6]
-
Spill: Evacuate the area. Use personal protective equipment, including respiratory protection.[6] Soak up with an inert absorbent material and place in a suitable, closed container for disposal.[6] Prevent product from entering drains.[6]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
